Product packaging for 3-Methyl-2-(4-methylphenyl)morpholine(Cat. No.:CAS No. 1094649-71-4)

3-Methyl-2-(4-methylphenyl)morpholine

Cat. No.: B3184309
CAS No.: 1094649-71-4
M. Wt: 191.27
InChI Key: NWNCIXFIIDVRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-2-(4-methylphenyl)morpholine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B3184309 3-Methyl-2-(4-methylphenyl)morpholine CAS No. 1094649-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(4-methylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12/h3-6,10,12-13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNCIXFIIDVRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336886
Record name 4-Methylphenmetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094649-71-4
Record name 4-Methylphenmetrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094649714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylphenmetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLPHENMETRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V88J79BT5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Methyl-2-(4-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-(4-methylphenyl)morpholine, also known as 4-methylphenmetrazine (4-MPM), is a synthetic psychoactive substance and a structural analog of phenmetrazine.[1][2] As a member of the substituted phenylmorpholine class, it has garnered interest within the research community for its stimulant properties and its action on monoamine transporters.[2][3] This technical guide provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of this compound, intended to support research and drug development activities.

Chemical and Physical Properties

This compound is a substituted morpholine (B109124) with a methyl group at the 3-position of the morpholine ring and a 4-methylphenyl (p-tolyl) group at the 2-position.

Table 1: Chemical Identity of this compound and its Hydrochloride Salt

IdentifierThis compound (Base)This compound HCl
IUPAC Name This compoundThis compound hydrochloride
Synonyms 4-Methylphenmetrazine, 4-MPM, Mephenmetrazine4-MPM HCl, Mephenmetrazine Hydrochloride
Molecular Formula C₁₂H₁₇NOC₁₂H₁₈ClNO
Molecular Weight 191.27 g/mol [4][5]227.73 g/mol [6][7]
CAS Number 1094649-71-4[4]1998216-41-3[6][7]

Table 2: Physicochemical Properties of this compound (Estimated and Experimental)

PropertyValueSourceNotes
pKa ~7.6[8]Estimated based on the experimental value for the parent compound, phenmetrazine hydrochloride.
LogP 1.7[4]Computationally predicted value (XLogP3-AA). The experimental value for phenmetrazine is also 1.7.[8]
Solubility Soluble in acetonitrile, DMSO, and methanol.[9][9]Qualitative data for the hydrochloride salt. Quantitative aqueous solubility data is not readily available. The related compound phendimetrazine (B1196318) tartrate is freely soluble in water.[9]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the following multi-step protocol, adapted from the scientific literature.[2]

Experimental Workflow for Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Purification & Salt Formation (Optional) start 4-Methylpropiophenone step1 React with Bromine in Dichloromethane start->step1 intermediate1 2-Bromo-1-(4-methylphenyl)propan-1-one step1->intermediate1 step2 React with Ethanolamine and N,N-Diisopropylethylamine intermediate1->step2 intermediate2 Crude intermediate mixture step2->intermediate2 step3 Reduce with Sodium Borohydride in Methanol intermediate2->step3 product This compound (free base) step3->product step4 Purification (e.g., Chromatography) product->step4 step5 React with HCl step4->step5 final_product This compound HCl step5->final_product

References

4-Methylphenmetrazine: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenmetrazine (4-MPM), also known as mephenmetrazine, is a synthetic psychoactive substance that has emerged on the recreational drug market.[1] Chemically, it is a substituted phenylmorpholine and an analog of phenmetrazine, a once-marketed anorectic with stimulant properties.[1][2] First identified in Slovenia in 2015, 4-MPM has been characterized as a monoamine releaser with a notable preference for serotonin (B10506) activity.[1] This whitepaper provides a detailed technical overview of the mechanism of action of 4-Methylphenmetrazine, focusing on its interaction with monoamine transporters, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action of 4-Methylphenmetrazine involves its interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT).[2][3] It functions as both an inhibitor of monoamine uptake and a substrate-type releaser, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.[2][4] This non-selective but potent activity on all three major monoamine systems underlies its complex psychostimulant and potential entactogenic effects, which are suggested to be similar to those of MDMA.[2][3][5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of 4-Methylphenmetrazine at the synaptic level and a typical experimental workflow for its characterization.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft 4MPM 4-MPM DAT DAT 4MPM->DAT Inhibits Reuptake & Promotes Efflux NET NET 4MPM->NET Inhibits Reuptake & Promotes Efflux SERT SERT 4MPM->SERT Inhibits Reuptake & Promotes Efflux DA_synapse DA DAT->DA_synapse Release NE_synapse NE NET->NE_synapse Release 5HT_synapse 5-HT SERT->5HT_synapse Release DA_vesicle DA DA_cyto DA DA_vesicle->DA_cyto NE_vesicle NE NE_cyto NE NE_vesicle->NE_cyto 5HT_vesicle 5-HT 5HT_cyto 5-HT 5HT_vesicle->5HT_cyto DA_cyto->DAT NE_cyto->NET 5HT_cyto->SERT

Caption: Proposed mechanism of 4-MPM at monoamine transporters.

Start Start Synaptosome_Prep Preparation of Rat Brain Synaptosomes Start->Synaptosome_Prep Uptake_Inhibition_Assay Uptake Inhibition Assay ([3H]DA, [3H]NE, [3H]5-HT) Synaptosome_Prep->Uptake_Inhibition_Assay Release_Assay Neurotransmitter Release Assay (Preloaded with [3H]neurotransmitters) Synaptosome_Prep->Release_Assay Incubation Incubation with varying concentrations of 4-MPM Uptake_Inhibition_Assay->Incubation Release_Assay->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 / EC50 determination) Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro transporter assays.

Quantitative Data

The following tables summarize the in vitro pharmacological data for 4-Methylphenmetrazine's interaction with monoamine transporters.

Table 1: Monoamine Transporter Uptake Inhibition by 4-Methylphenmetrazine

TransporterIC50 (nM)
Dopamine (DAT)1926
Norepinephrine (NET)1933
Serotonin (SERT)408

Data from in vitro assays using rat brain synaptosomes.[2]

Table 2: Monoamine Release Induction by 4-Methylphenmetrazine

NeurotransmitterEC50 (nM)
Dopamine (DA)227
Norepinephrine (NE)62
Serotonin (5-HT)86

Data from in vitro assays using rat brain synaptosomes.[2]

Experimental Protocols

The quantitative data presented above were obtained through in vitro transporter assays using rat brain synaptosomes.[3][4][5] The following is a generalized description of the methodologies employed.

Preparation of Rat Brain Synaptosomes

Synaptosomes, which are isolated nerve terminals, were prepared from the brains of rats.[4] This involves homogenization of brain tissue in a suitable buffer, followed by differential centrifugation to isolate the synaptosomal fraction. This fraction is then resuspended in a buffer for use in the uptake and release assays.

Monoamine Transporter Uptake Inhibition Assays
  • Incubation: Rat brain synaptosomes were incubated with various concentrations of 4-Methylphenmetrazine.[4]

  • Addition of Radiolabeled Substrate: A specific tritiated substrate, such as [3H]dopamine, [3H]norepinephrine, or [3H]serotonin, was added to the incubation mixture at a low nanomolar concentration.[4] To ensure transporter-specific uptake, unlabeled blockers for the other two transporters were included in the assay medium.[4]

  • Termination of Uptake: The uptake reaction was terminated by rapid vacuum filtration, trapping the synaptosomes on filter paper.[4]

  • Quantification: The amount of radioactivity retained by the synaptosomes was quantified using liquid scintillation counting.[4]

  • Data Analysis: The concentration of 4-Methylphenmetrazine that inhibited 50% of the specific uptake of the radiolabeled substrate (IC50) was determined by non-linear regression analysis of the concentration-response curves.

Neurotransmitter Release Assays
  • Preloading: Synaptosomes were preloaded with a tritiated monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) by incubation.

  • Washing: The preloaded synaptosomes were washed to remove excess extracellular radiolabel.

  • Induction of Release: The synaptosomes were then exposed to various concentrations of 4-Methylphenmetrazine to induce the release of the preloaded neurotransmitter.

  • Sample Collection: The amount of radioactivity released into the supernatant was measured.

  • Data Analysis: The effective concentration of 4-Methylphenmetrazine that produced 50% of the maximal release effect (EC50) was calculated from the concentration-response curves.

Discussion

The pharmacological profile of 4-Methylphenmetrazine reveals it to be a non-selective releaser of monoamines.[2] Its IC50 values for uptake inhibition are in the micromolar to high nanomolar range, with the highest potency observed at the serotonin transporter.[2] More significantly, its EC50 values for neurotransmitter release are substantially lower, indicating that it is a potent releasing agent, particularly for norepinephrine and serotonin.[2] This profile distinguishes it from its ortho- and meta-isomers, which exhibit more selective stimulant-like effects.[2] The potent serotonergic activity of 4-MPM suggests a potential for entactogenic effects, similar to MDMA.[2][3]

Conclusion

4-Methylphenmetrazine's mechanism of action is characterized by its function as a non-selective monoamine releasing agent, with a pronounced effect on serotonin release.[1][2] This activity is driven by its interaction with the dopamine, norepinephrine, and serotonin transporters, where it both inhibits reuptake and promotes efflux of these neurotransmitters. The in vitro data from rat brain synaptosome assays provide a quantitative basis for understanding its psychoactive properties. Further research is warranted to fully elucidate the in vivo effects and potential neurotoxicity of this emerging psychoactive substance.

References

An In-depth Technical Guide to the Chemical Structure and Properties of 3-Methyl-2-(4-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 3-Methyl-2-(4-methylphenyl)morpholine. Also known by synonyms such as 4-Methylphenmetrazine (4-MPM), this compound is a substituted phenylmorpholine derivative with significant activity as a monoamine transporter inhibitor.[1][2] This document includes detailed information on its chemical identity, physicochemical properties, synthesis, and its interaction with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. Experimental protocols for its synthesis and for in vitro assessment of monoamine transporter inhibition are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and evaluation.

Chemical Identity and Structure

This compound is a synthetic compound featuring a morpholine (B109124) ring substituted with a methyl group at the 3-position and a 4-methylphenyl (p-tolyl) group at the 2-position.[2][3] The hydrochloride salt is a common form for research and handling.[3][4]

Chemical Structure:

  • IUPAC Name: this compound[5]

  • Synonyms: 4-Methylphenmetrazine, 4-MPM, 3-Methyl-2-(p-tolyl)morpholine[2][5]

  • Molecular Formula: C₁₂H₁₇NO[2][5]

  • Molecular Weight: 191.27 g/mol [2]

Hydrochloride Salt:

  • Molecular Formula: C₁₂H₁₈ClNO[4]

  • Molecular Weight: 227.73 g/mol [4]

The structure of this compound is presented below:

Chemical structure of this compound

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of this compound and its hydrochloride salt is provided in the tables below.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[2][5]
Molecular Weight 191.27 g/mol [2]
CAS Number 1094649-71-4[5]
Hydrochloride Salt Molecular Formula C₁₂H₁₈ClNO[4]
Hydrochloride Salt Molecular Weight 227.73 g/mol [4]
Hydrochloride Salt CAS Number 1998216-41-3[4]
Solubility (Hydrochloride Salt) Soluble in acetonitrile, DMSO, and methanol.[6]Cayman Chemical

Table 2: Pharmacological Properties (In Vitro)

TargetParameterValue (nM)Source
Dopamine Transporter (DAT) IC₅₀ (Inhibition)1926[2]
EC₅₀ (Release)227[2]
Norepinephrine Transporter (NET) IC₅₀ (Inhibition)1933[2]
EC₅₀ (Release)62[2]
Serotonin Transporter (SERT) IC₅₀ (Inhibition)408[2]
EC₅₀ (Release)86[2]

Synthesis and Characterization

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 4-methylpropiophenone.[1]

Step 1: Bromination of 4-methylpropiophenone

  • Dissolve 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (B109758) (26 mL).

  • Slowly add a solution of bromine (27 mmol, 4.37 g, 1.4 mL) in dichloromethane (26 mL) to the solution of 4-methylpropiophenone.

  • Stir the mixture for 1 hour.

  • Dry the reaction mixture with anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Remove the solvent under reduced pressure to yield 2-bromo-1-(4-methylphenyl)propan-1-one as a colorless oil.[1]

Step 2: Reaction with Ethanolamine (B43304) and Cyclization

  • The resulting 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine and N,N-diisopropylethylamine to form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl-)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.[1]

  • Reduction of the intermediate with sodium borohydride (B1222165) yields the corresponding alcohol.[1]

  • Cyclization is then achieved by reaction with concentrated sulfuric acid to form the morpholine ring, yielding this compound.[1]

Step 3: Formation of the Hydrochloride Salt

The free base can be converted to the hydrochloride salt by treatment with a solution of hydrochloric acid in a suitable solvent, followed by recrystallization to achieve high purity.

Spectroscopic Data

¹H NMR Spectroscopy (Expected Signals):

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the four protons on the p-tolyl group. These would likely appear as two doublets due to para-substitution.

  • Morpholine Ring Protons: A series of multiplets in the δ 2.5-4.5 ppm range corresponding to the protons on the morpholine ring. The protons at C2 and C3, being adjacent to substituents, would have distinct chemical shifts.

  • Methyl Protons: A singlet around δ 2.3 ppm for the methyl group on the phenyl ring and a doublet for the methyl group at the 3-position of the morpholine ring.

¹³C NMR Spectroscopy (Expected Signals):

  • Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm) for the carbons of the p-tolyl group.

  • Morpholine Ring Carbons: Signals in the aliphatic region (δ 40-80 ppm) corresponding to the carbons of the morpholine ring.

  • Methyl Carbons: Signals for the two methyl group carbons.

Infrared (IR) Spectroscopy (Expected Bands):

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

  • C-H stretching (aliphatic): Around 2800-3000 cm⁻¹.

  • C-N stretching: Around 1100-1300 cm⁻¹.

  • C-O-C stretching: Around 1050-1150 cm⁻¹.

  • Aromatic C=C bending: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

The protonated molecule [M+H]⁺ is expected at m/z 192.[1] Fragmentation patterns would likely involve cleavage of the morpholine ring and loss of the methyl and p-tolyl substituents. For the trifluoroacetylated derivative, a molecular ion is observed at m/z 287, with major fragments at m/z 218, 190, 167, and 70.[1]

Biological Activity and Signaling Pathways

This compound acts as a non-selective releaser of monoamines, with inhibitory effects on the dopamine, norepinephrine, and serotonin transporters.[2] This activity suggests potential for central nervous system effects.[7]

Inhibition of Dopamine Transporter (DAT)

The compound inhibits the reuptake of dopamine from the synaptic cleft by binding to DAT. This leads to an increased concentration of dopamine in the synapse, enhancing dopaminergic signaling.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Binding Compound This compound Compound->DAT Inhibition

Inhibition of Dopamine Transporter (DAT) by this compound.
Inhibition of Norepinephrine Transporter (NET)

Similarly, the compound inhibits the reuptake of norepinephrine by binding to NET, leading to elevated noradrenergic signaling in the synapse.

NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Norepinephrine->NET Reuptake Adrenergic_receptor Adrenergic Receptor Norepinephrine->Adrenergic_receptor Binding Compound This compound Compound->NET Inhibition

Inhibition of Norepinephrine Transporter (NET) by this compound.
Inhibition of Serotonin Transporter (SERT)

The compound also demonstrates inhibitory activity at SERT, preventing the reuptake of serotonin and thereby increasing its synaptic concentration and duration of action.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin->Serotonin_receptor Binding Compound This compound Compound->SERT Inhibition

Inhibition of Serotonin Transporter (SERT) by this compound.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory potency (IC₅₀) of this compound on DAT, NET, and SERT using rat brain synaptosomes.

Workflow Diagram:

Assay_Workflow A Prepare Rat Brain Synaptosomes B Pre-incubate Synaptosomes with Test Compound A->B C Add Radiolabeled Neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) B->C D Incubate to Allow Uptake C->D E Terminate Uptake by Rapid Filtration D->E F Quantify Radioactivity by Scintillation Counting E->F G Data Analysis (Calculate IC₅₀) F->G

Experimental workflow for the monoamine transporter uptake inhibition assay.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, cortex/hippocampus for NET and SERT)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin

  • Test compound: this compound in various concentrations

  • Known transporter inhibitors (for control and non-specific binding)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Homogenizer, centrifuges, scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in KRH buffer.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of this compound or a vehicle control for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the respective radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a substituted morpholine derivative with well-documented activity as a monoamine transporter inhibitor. Its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin makes it a compound of interest for research in neuroscience and pharmacology. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, and biological activity, along with relevant experimental protocols and pathway visualizations. Further research into its specific spectroscopic characteristics and in vivo effects will provide a more complete understanding of its pharmacological profile and potential applications.

References

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Methyl-2-(p-tolyl)morpholine, a substituted morpholine (B109124) of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. The specific substitution pattern of 3-Methyl-2-(p-tolyl)morpholine suggests its potential as a modulator of various biological targets. This guide details a practical and adaptable synthetic route for its preparation in a laboratory setting.

Proposed Synthesis Pathway

The most direct reported synthesis of the closely related analog, 4-methylphenmetrazine (3-Methyl-2-(4-methylphenyl)morpholine), provides a strong basis for the synthesis of the target compound. The pathway proceeds through three main steps:

  • Bromination of p-Methylpropiophenone: The synthesis initiates with the α-bromination of p-methylpropiophenone to yield the key intermediate, 2-bromo-1-(p-tolyl)propan-1-one.

  • Formation of the Amino Alcohol Intermediate: The α-bromo ketone is then reacted with ethanolamine (B43304) to introduce the N-(2-hydroxyethyl) moiety, forming an amino alcohol precursor.

  • Intramolecular Cyclization: The final step involves an acid-catalyzed intramolecular cyclization of the amino alcohol intermediate to furnish the desired 3-Methyl-2-(p-tolyl)morpholine.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination cluster_step3 Step 3: Cyclization p-Methylpropiophenone p-Methylpropiophenone 2-bromo-1-(p-tolyl)propan-1-one 2-bromo-1-(p-tolyl)propan-1-one p-Methylpropiophenone->2-bromo-1-(p-tolyl)propan-1-one Br2, CH2Cl2 N-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol N-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol 2-bromo-1-(p-tolyl)propan-1-one->N-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol Ethanolamine, NMP 3-Methyl-2-(p-tolyl)morpholine 3-Methyl-2-(p-tolyl)morpholine N-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol->3-Methyl-2-(p-tolyl)morpholine H2SO4

Figure 1: Proposed synthesis workflow for 3-Methyl-2-(p-tolyl)morpholine.

Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(p-tolyl)propan-1-one

Reaction Scheme:

Step1_Reaction reactant1 p-Methylpropiophenone plus1 + reactant2 Br2 arrow CH2Cl2 product 2-bromo-1-(p-tolyl)propan-1-one

Figure 2: Bromination of p-Methylpropiophenone.

Procedure:

  • A solution of p-methylpropiophenone (1.0 eq) in dichloromethane (B109758) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • A solution of bromine (1.0 eq) in dichloromethane is added dropwise to the stirred solution of p-methylpropiophenone at room temperature.

  • The reaction mixture is stirred for 1 hour.[1]

  • After completion of the reaction (monitored by TLC), the mixture is dried over anhydrous magnesium sulfate (B86663).

  • The solvent is removed under reduced pressure to yield 2-bromo-1-(p-tolyl)propan-1-one as an oil.[1]

Quantitative Data:

ParameterValueReference
Reactantp-Methylpropiophenone[1]
ReagentBromine[1]
SolventDichloromethane[1]
Reaction Time1 hour[1]
Product2-bromo-1-(p-tolyl)propan-1-one[1]
Expected Yield~75%[1]
Step 2: Synthesis of N-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol

Reaction Scheme:

Figure 3: Reaction of the α-bromo ketone with ethanolamine.

Procedure:

  • A mixture of 2-bromo-1-(p-tolyl)propan-1-one (1.0 eq) and ethanolamine (3.6 eq) is prepared in N-methyl-2-pyrrolidone (NMP).[1]

  • The mixture is stirred at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude amino alcohol intermediate.

Quantitative Data:

ParameterValueReference
Reactant2-bromo-1-(p-tolyl)propan-1-one[1]
ReagentEthanolamine[1]
SolventN-methyl-2-pyrrolidone (NMP)[1]
ProductN-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol
Step 3: Synthesis of 3-Methyl-2-(p-tolyl)morpholine

Reaction Scheme:

Figure 4: Acid-catalyzed intramolecular cyclization.

Procedure:

  • The crude N-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol intermediate is dissolved in dichloromethane.

  • Concentrated sulfuric acid is slowly added to the stirred solution at a controlled temperature (e.g., 0 °C).[1]

  • The reaction mixture is stirred for 4-5 hours.[1]

  • After the reaction is complete, water is carefully added, and the mixture is basified with a strong base (e.g., 10M NaOH) to a pH > 10.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic fractions are dried over a suitable drying agent, filtered, and the solvent is removed under vacuum to yield the crude 3-Methyl-2-(p-tolyl)morpholine.[1]

  • Purification can be achieved by column chromatography or by salt formation (e.g., fumarate (B1241708) salt) to induce crystallization.[1]

Quantitative Data:

ParameterValueReference
ReactantN-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol
ReagentConcentrated Sulfuric Acid[1]
SolventDichloromethane[1]
Reaction Time4-5 hours[1]
Product3-Methyl-2-(p-tolyl)morpholine
Expected YieldLow to moderate[1]

Spectroscopic Data

Expected ¹H NMR (CDCl₃, 400 MHz) δ:

  • Aromatic protons (p-tolyl group): Two doublets in the range of 7.0-7.3 ppm.

  • Morpholine ring protons: Complex multiplets between 2.5 and 4.5 ppm.

  • Methyl protons (p-tolyl group): A singlet around 2.3 ppm.

  • Methyl protons (C3 position): A doublet in the range of 0.8-1.2 ppm.

Expected ¹³C NMR (CDCl₃, 100 MHz) δ:

  • Aromatic carbons (p-tolyl group): Signals in the range of 125-140 ppm.

  • Morpholine ring carbons: Signals in the range of 45-80 ppm.

  • Methyl carbon (p-tolyl group): A signal around 21 ppm.

  • Methyl carbon (C3 position): A signal in the range of 15-20 ppm.

Alternative Synthesis Strategies

For researchers interested in exploring alternative routes, several general methods for the synthesis of substituted morpholines have been reported. These include:

  • Palladium-Catalyzed Carboamination: This method involves the intramolecular cyclization of O-allyl ethanolamine derivatives with aryl or alkenyl bromides.[2] This approach can offer good stereocontrol.

  • Synthesis from 1,2-Amino Alcohols and Ethylene (B1197577) Sulfate: A green and efficient method for the conversion of 1,2-amino alcohols to morpholines using ethylene sulfate and a base has been developed.[3][4][5]

These alternative pathways may provide advantages in terms of yield, stereoselectivity, or substrate scope and are valuable considerations for further synthetic exploration.

Conclusion

This technical guide has outlined a plausible and experimentally grounded synthetic pathway for 3-Methyl-2-(p-tolyl)morpholine. The described three-step sequence, starting from p-methylpropiophenone, offers a direct route to the target compound. While the provided protocols are based on the synthesis of a closely related analog, they serve as a strong foundation for the successful laboratory preparation of 3-Methyl-2-(p-tolyl)morpholine. Further optimization of reaction conditions may be necessary to maximize yields. The alternative synthetic strategies mentioned also present viable avenues for the synthesis of this and other substituted morpholines.

References

The Pharmacological Profile of 4-Methylphenmetrazine (4-MPM): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylphenmetrazine (4-MPM), also known as 3-methyl-2-(4-methylphenyl)morpholine, is a synthetic psychoactive substance that has emerged on the novel psychoactive substances (NPS) market.[1][2] Structurally, it is a substituted phenylmorpholine and an analog of phenmetrazine, a stimulant medication previously used as an anorectic.[1] This technical guide provides a comprehensive overview of the pharmacological profile of 4-MPM, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its complex interactions with monoaminergic systems.

Mechanism of Action

4-Methylphenmetrazine primarily functions as a monoamine transporter substrate, eliciting the release of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) from presynaptic nerve terminals.[1] Its pharmacological effects are mediated by its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] By binding to these transporters, 4-MPM not only inhibits the reuptake of monoamines from the synaptic cleft but also induces a reversal of the transporter's normal function, leading to non-vesicular efflux of neurotransmitters into the synapse.[3][4]

The pharmacological profile of 4-MPM suggests a combination of stimulant properties, similar to its parent compound phenmetrazine, and entactogenic effects, which are more characteristic of substances like 3,4-methylenedioxymethamphetamine (MDMA).[1] This dual action is attributed to its relatively balanced activity at all three monoamine transporters, with a notable potency at the serotonin transporter.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of 4-Methylphenmetrazine and related compounds at the dopamine, norepinephrine, and serotonin transporters. The data are presented as IC50 values for uptake inhibition and EC50 values for substrate-induced release.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)

Compound DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM)
4-Methylphenmetrazine (4-MPM) 1926[5] 1933[5] 408[5]
2-Methylphenmetrazine (2-MPM) 6740[1] 2400[1] 4000[1]
3-Methylphenmetrazine (3-MPM) >10000[1] 5200[1] >10000[1]
Phenmetrazine 2100[1] 1200[1] 4100[1]

| MDMA | - | - | - |

Data for MDMA IC50 values were not consistently available in the searched literature under comparable experimental conditions.

Table 2: Monoamine Transporter Release (EC50, nM)

Compound DAT EC50 (nM) NET EC50 (nM) SERT EC50 (nM)
4-Methylphenmetrazine (4-MPM) 227[5] 62[5] 86[5]
2-Methylphenmetrazine (2-MPM) 163[1] 100[1] 1400[1]
3-Methylphenmetrazine (3-MPM) 1800[1] 439[1] >10000[1]
Phenmetrazine 131[6] 50[6] >10000[6]

| MDMA | 3240[7] | 640[7] | 1120[7] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific pharmacokinetic data for 4-Methylphenmetrazine, including its absorption, distribution, metabolism, and excretion (ADME) profile in humans, is not extensively documented in the scientific literature. However, insights can be drawn from studies on its parent compound, phenmetrazine, and other analogs.

Phenmetrazine is known to be metabolized in the body, with a significant portion excreted unchanged in the urine.[8] For related compounds like 3-fluorophenmetrazine, metabolism involves phase I and phase II reactions, including N-oxidation, aryl hydroxylation, and subsequent O-methylation, as well as glucuronidation and sulfation.[1] It is plausible that 4-MPM undergoes similar metabolic transformations. The methyl group on the phenyl ring may be a site for oxidation. Further research is required to fully characterize the pharmacokinetic profile of 4-MPM.

In Vivo Pharmacodynamics

Detailed in vivo pharmacodynamic studies specifically investigating 4-Methylphenmetrazine, such as locomotor activity assays, drug discrimination studies, and in vivo microdialysis, are limited in the publicly available literature. However, based on its in vitro profile as a potent monoamine releaser with significant activity at the serotonin transporter, it is predicted to exhibit stimulant effects, including increased locomotor activity, and potentially produce subjective effects similar to entactogens like MDMA.[1]

Drug discrimination studies with related compounds can provide some context. For instance, rats trained to discriminate MDMA from saline will often generalize to other serotonin-releasing agents.[9] Given 4-MPM's potent serotonin-releasing properties, it is hypothesized that it would substitute for MDMA in such paradigms.

Experimental Protocols

Synthesis of 4-Methylphenmetrazine (4-MPM)

The synthesis of 4-MPM has been described by McLaughlin et al. (2018).[1] The following is a summary of the synthetic route:

  • Bromination of 4-methylpropiophenone: A solution of bromine in dichloromethane (B109758) is slowly added to a solution of 4-methylpropiophenone in dichloromethane. The mixture is stirred, dried, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.[1]

  • Formation of the morpholine (B109124) ring: The resulting α-bromoketone is then reacted with an appropriate amino alcohol, typically through a series of steps involving the formation of an intermediate that is subsequently cyclized to form the this compound structure.

Note: This is a simplified overview. The detailed synthetic procedure involves multiple steps and requires expertise in organic synthesis.

In Vitro Monoamine Transporter Assays

The pharmacological activity of 4-MPM at monoamine transporters is typically assessed using in vitro assays with rat brain synaptosomes or cells expressing the recombinant human transporters.[1]

  • Tissue Homogenization: Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in ice-cold sucrose (B13894) buffer.[1]

  • Centrifugation: The homogenate is subjected to a series of centrifugations at varying speeds to isolate the synaptosomal fraction, which contains the nerve terminals with the monoamine transporters.[1]

  • Resuspension: The final synaptosomal pellet is resuspended in a suitable buffer for use in uptake or release assays.[1]

  • Incubation: Synaptosomes are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and varying concentrations of the test compound (4-MPM).[1]

  • Termination: The uptake reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.[1]

  • Quantification: The amount of radioactivity trapped in the synaptosomes is quantified using liquid scintillation counting.[1]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis.[1]

  • Preloading: Synaptosomes are preloaded with a radiolabeled substrate (e.g., [³H]MPP+ for DAT and NET, or [³H]5-HT for SERT).[1]

  • Superfusion: The preloaded synaptosomes are superfused with buffer, and baseline fractions are collected.[1]

  • Drug Application: The synaptosomes are then exposed to varying concentrations of the test compound (4-MPM), and fractions are collected to measure the amount of released radioactivity.[1]

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal release effect (EC50) is determined by non-linear regression analysis.[1]

Visualizations

Signaling Pathway

monoamine_release cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPM 4-MPM MAT Monoamine Transporter (DAT/NET/SERT) MPM->MAT Enters neuron via transporter VMAT2 VMAT2 MPM->VMAT2 Inhibits uptake TAAR1 TAAR1 MPM->TAAR1 Agonist Monoamine_cyto Cytosolic Monoamines MAT->Monoamine_cyto Reverses transport (Efflux) Vesicle Synaptic Vesicle Vesicle->Monoamine_cyto Increases cytosolic concentration Monoamine_synapse Increased Synaptic Monoamines Monoamine_cyto->Monoamine_synapse PKC PKC TAAR1->PKC Activates PKC->MAT Phosphorylates Receptor Postsynaptic Receptors Monoamine_synapse->Receptor Binds to Signaling Downstream Signaling Receptor->Signaling Activates

Caption: Proposed mechanism of 4-MPM-induced monoamine release.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Uptake Inhibition Assay start Start: Rodent Brain Tissue homogenize Homogenization in Sucrose Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (remove nuclei/debris) homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (pellet synaptosomes) centrifuge1->centrifuge2 resuspend Resuspend Synaptosomes in Assay Buffer centrifuge2->resuspend incubate Incubate Synaptosomes with [3H]-Monoamine & 4-MPM resuspend->incubate filter Rapid Filtration incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis (IC50) count->analyze

Caption: Workflow for synaptosome preparation and uptake inhibition assay.

Logical Relationship

structure_activity cluster_compounds Compounds cluster_activity Pharmacological Activity PM Phenmetrazine (Parent Compound) DAT DAT Activity (Release) PM->DAT Potent NET NET Activity (Release) PM->NET Potent SERT SERT Activity (Release) PM->SERT Weak MPM_4 4-Methylphenmetrazine (4-MPM) MPM_4->DAT Potent MPM_4->NET Potent MPM_4->SERT Potent MPM_2 2-Methylphenmetrazine (2-MPM) MPM_2->DAT Moderate MPM_2->NET Potent MPM_2->SERT Weak MPM_3 3-Methylphenmetrazine (3-MPM) MPM_3->DAT Weak MPM_3->NET Moderate MPM_3->SERT Very Weak

Caption: Structure-activity relationship of 4-MPM and its isomers.

References

InChI Key for 3-Methyl-2-(4-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-2-(4-methylphenyl)morpholine For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a synthetic psychoactive substance of the substituted phenylmorpholine class. Also known as 4-Methylphenmetrazine (4-MPM), this compound is a structural analog of phenmetrazine and has been identified as a designer drug.[1][2] This guide consolidates key data on its chemical properties, synthesis, and pharmacological activity, intended for use in research and drug development contexts.

Chemical and Physical Properties

This compound is characterized by a morpholine (B109124) ring substituted with a methyl group at the 3-position and a 4-methylphenyl (p-tolyl) group at the 2-position. Key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 4-Methylphenmetrazine, 4-MPM, Mephenmetrazine, PAL-747[1][2][3][4]
Molecular Formula C₁₂H₁₇NO[3]
Molecular Weight 191.27 g/mol [3][5]
InChIKey (Free Base) NWNCIXFIIDVRKE-UHFFFAOYSA-N[3]
InChIKey (HCl Salt) OBGIRQYHDJUBRJ-UHFFFAOYSA-N[6][7]
CAS Number (Free Base) 1094649-71-4[3]
CAS Number (HCl Salt) 1998216-41-3[7][8]
Appearance (HCl Salt) Crystalline solid[6]

Pharmacological Profile: Monoamine Transporter Activity

4-MPM functions as a non-selective releaser of monoamines.[1] Its primary mechanism of action involves the inhibition of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, leading to increased extracellular concentrations of these neurotransmitters.[1][9] Its potent activity at the serotonin transporter suggests potential entactogenic effects, similar to MDMA, which distinguishes it from its ortho- and meta- positional isomers that exhibit more traditional stimulant properties.[4][10]

The in vitro pharmacological data, determined using assays in rat brain synaptosomes, are presented below.[1][9]

TransporterUptake Inhibition IC₅₀ (nM)Substrate Release EC₅₀ (nM)
Dopamine (DAT) 1926227
Norepinephrine (NET) 193362
Serotonin (SERT) 40886
Data sourced from Grokipedia[1]

Experimental Protocols

Chemical Synthesis of this compound (4-MPM)

The following protocol is adapted from the synthesis described by McLaughlin et al. (2018).[4]

Step 1: Bromination of 4-Methylpropiophenone

  • Dissolve 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (B109758) (26 mL).

  • Slowly add a solution of bromine (27 mmol, 4.37 g, 1.4 mL) in dichloromethane (26 mL) to the stirred solution.

  • Continue stirring the mixture for 1 hour at room temperature.

  • Dry the reaction mixture with anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Remove the solvent under vacuum to yield 2-bromo-1-(4-methylphenyl)propan-1-one as a colorless oil (yield: 20 mmol, 4.5 g).

Step 2: Cyclization and Reduction

  • Combine a portion of the resulting oil (0.295 g, 1.3 mmol), ethanolamine (B43304) (1.38 mmol, 0.084 g), and N,N-diisopropylethylamine (5.12 mmol, 0.672 g) in a micro reaction vessel.

  • Heat the mixture at 120-125 °C for 30 minutes.

  • Allow the reaction to cool to room temperature.

  • Pool the contents and partition between aqueous hydrochloric acid (2 M, 25 mL) and diethyl ether (25 mL).

  • Wash the aqueous layer repeatedly with diethyl ether. Pool the aqueous fractions.

  • Make the pooled aqueous fraction basic with aqueous sodium hydroxide (B78521) (10 M).

  • Extract the basic aqueous fraction with dichloromethane.

  • Collect the organic extract, dry it with MgSO₄, filter, and remove volatiles under vacuum to yield the crude free base of 4-MPM.

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization & Reduction A 4-Methylpropiophenone + Dichloromethane C Stir for 1h A->C B Bromine Solution (in Dichloromethane) B->C D Dry (MgSO4) & Remove Solvent C->D E 2-bromo-1-(4-methylphenyl)propan-1-one D->E F Brominated Intermediate E->F H Heat 120-125°C for 30 min F->H G Ethanolamine + DIPEA G->H I Acid/Base Workup & Extraction H->I J Crude 4-MPM (Free Base) I->J

Caption: Workflow for the synthesis of 4-MPM.

In Vitro Monoamine Transporter Assay

This generalized protocol is based on the methods for assessing transporter inhibition and release in rat brain synaptosomes, as referenced in studies on 4-MPM.[9][10][11]

  • Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET) using standard differential centrifugation techniques.

  • Uptake Inhibition Assay:

    • Pre-incubate synaptosomes with varying concentrations of 4-MPM or a vehicle control.

    • Initiate uptake by adding a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Quantify the trapped radioactivity using liquid scintillation counting.

    • Calculate IC₅₀ values by fitting the concentration-response data to a sigmoid curve.

  • Release Assay:

    • Pre-load synaptosomes by incubating them with a radiolabeled monoamine substrate.

    • Wash the synaptosomes to remove excess extracellular radioligand.

    • Initiate release by adding varying concentrations of 4-MPM or a vehicle control.

    • After a set incubation period, pellet the synaptosomes by centrifugation.

    • Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).

    • Calculate release as a percentage of total radioactivity.

    • Determine EC₅₀ values from the concentration-response curves.

Visualization of Proposed Mechanism of Action

4-MPM interacts with presynaptic monoamine transporters. It acts as both a reuptake inhibitor (blocker) and a substrate (releaser), leading to a significant increase in the concentration of neurotransmitters in the synaptic cleft. This dual action is responsible for its stimulant and potential entactogenic effects.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Neurotransmitters (DA, NE, 5-HT) transporter Monoamine Transporter (DAT, NET, or SERT) vesicle->transporter Normal Reuptake nt_released Increased Neurotransmitters (DA, NE, 5-HT) mpm 4-MPM mpm->transporter 1. Blocks Reuptake mpm->transporter 2. Induces Reverse Transport (Release) receptor Postsynaptic Receptors nt_released->receptor Signal Transmission

Caption: Proposed mechanism of 4-MPM at the monoamine synapse.

References

An In-depth Technical Guide to 4-Methylphenmetrazine (CAS Number: 1094649-71-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenmetrazine (4-MPM), identified by CAS number 1094649-71-4, is a synthetic psychoactive substance structurally related to phenmetrazine and other substituted phenylmorpholine derivatives.[1][2] First identified in Slovenia in 2015, 4-MPM has emerged as a designer drug with stimulant effects.[1] This technical guide provides a comprehensive overview of the available scientific research on 4-MPM, focusing on its synthesis, mechanism of action, and pharmacological profile. All quantitative data is presented in structured tables, and detailed experimental protocols for key in vitro assays are provided.

Synonyms: 3-methyl-2-(4-methylphenyl)morpholine, 4-MPM, Mephenmetrazine, PAL-747.[1][2]

Chemical and Physical Properties

PropertyValueReference
CAS Number 1094649-71-4[1][2]
Molecular Formula C12H17NO[1][2]
Molar Mass 191.274 g/mol [1]
IUPAC Name This compound[1]

Synthesis

The synthesis of 4-Methylphenmetrazine has been described in the scientific literature. A general synthetic pathway is outlined below.

Synthesis_Workflow 4-methylpropiophenone 4-methylpropiophenone 2-bromo-1-(p-tolyl)propan-1-one 2-bromo-1-(p-tolyl)propan-1-one 4-methylpropiophenone->2-bromo-1-(p-tolyl)propan-1-one Bromination 4-Methylphenmetrazine (4-MPM) 4-Methylphenmetrazine (4-MPM) 2-bromo-1-(p-tolyl)propan-1-one->4-Methylphenmetrazine (4-MPM) Reaction with Ethanolamine Ethanolamine Ethanolamine Ethanolamine->4-Methylphenmetrazine (4-MPM)

A generalized synthesis workflow for 4-Methylphenmetrazine (4-MPM).

Mechanism of Action and Pharmacology

4-Methylphenmetrazine acts as a monoamine releaser, with a notable preference for the serotonin (B10506) transporter (SERT), while also affecting the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This profile suggests potential for both stimulant and entactogenic effects.

In Vitro Monoamine Transporter Activity

The interaction of 4-MPM with monoamine transporters has been characterized using in vitro assays with rat brain synaptosomes. The compound's potency as an inhibitor of uptake and as a releaser of monoamines is summarized in the tables below.

Table 1: Potency of 4-Methylphenmetrazine to Inhibit Monoamine Uptake

TransporterIC50 (nM)
Dopamine (DAT)1926
Norepinephrine (NET)1933
Serotonin (SERT)408

IC50 (half maximal inhibitory concentration) values represent the concentration of 4-MPM required to inhibit 50% of the radiolabeled substrate uptake.

Table 2: Potency of 4-Methylphenmetrazine to Induce Monoamine Release

TransporterEC50 (nM)
Dopamine (DAT)227
Norepinephrine (NET)62
Serotonin (SERT)86

EC50 (half maximal effective concentration) values represent the concentration of 4-MPM required to induce 50% of the maximal substrate release.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4-MPM 4-MPM DAT Dopamine Transporter (DAT) 4-MPM->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) 4-MPM->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) 4-MPM->SERT Inhibits Reuptake & Promotes Efflux Vesicles Synaptic Vesicles (DA, NE, 5-HT) DA Dopamine NE Norepinephrine SERT_neuro Serotonin MAO Monoamine Oxidase (MAO) D_receptors Dopamine Receptors DA->D_receptors NE->D_receptors A_receptors Adrenergic Receptors NE->A_receptors SERT_neuro->D_receptors S_receptors Serotonin Receptors SERT_neuro->S_receptors Downstream Downstream Signaling D_receptors->Downstream A_receptors->Downstream S_receptors->Downstream Synthesis_Protocol cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization Start Dissolve 4-methylpropiophenone in dichloromethane Add_Br2 Slowly add a solution of bromine in dichloromethane Start->Add_Br2 Stir1 Stir the mixture for 1 hour at room temperature Add_Br2->Stir1 Dry1 Dry with anhydrous magnesium sulfate Stir1->Dry1 Evaporate1 Remove solvent under reduced pressure Dry1->Evaporate1 Product1 Yields 2-bromo-1-(p-tolyl)propan-1-one Evaporate1->Product1 Start2 Combine 2-bromo-1-(p-tolyl)propan-1-one and ethanolamine Solvent Add a suitable solvent (e.g., acetonitrile) Start2->Solvent Heat Heat the reaction mixture (e.g., reflux) Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Workup Perform aqueous workup and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify Product2 Yields 4-Methylphenmetrazine Purify->Product2

References

The Multifaceted Biological Activities of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The morpholine (B109124) ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, coupled with its synthetic accessibility, have made it a cornerstone in the design of novel therapeutic agents. This in-depth technical guide explores the diverse biological activities of morpholine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential across various therapeutic areas. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Anticancer Activity: A Dominant Therapeutic Application

Morpholine derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Key Signaling Pathways

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several morpholine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.

PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. A significant number of morpholine-containing compounds have been developed as potent inhibitors of PI3K and/or mTOR.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of representative morpholine derivatives.

Table 1: Anticancer Activity of Morpholine Derivatives Against Various Cancer Cell Lines.

Compound IDCancer Cell LineIC50 (µM)Reference(s)
AK-3A549 (Lung)10.38 ± 0.27[1]
MCF-7 (Breast)6.44 ± 0.29[1]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[1]
AK-10A549 (Lung)8.55 ± 0.67[1]
MCF-7 (Breast)3.15 ± 0.23[1]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[1]
10eA549 (Lung)0.033 ± 0.003[2]
10hMCF-7 (Breast)0.087 ± 0.007[2]
10dA549 (Lung)0.062 ± 0.01[2]
MCF-7 (Breast)0.58 ± 0.11[2]
MDA-MB-231 (Breast)1.003 ± 0.008[2]
M5MDA-MB-231 (Breast)81.92 µg/mL[3]
M2MDA-MB-231 (Breast)88.27 µg/mL[3]
8bDLA (Murine Lymphoma)7.0 ± 1.0[4]
EAC (Murine Ascites Carcinoma)8.1 ± 1.5[4]
MCF-7 (Breast)7.0 ± 0.7[4]
A549 (Lung)10.1 ± 0.6[4]
8fDLA (Murine Lymphoma)9.5 ± 1.4[4]
MCF-7 (Breast)8.6 ± 1.8[4]

Table 2: Inhibitory Activity of Morpholine Derivatives against PI3K and VEGFR-2 Kinases.

Compound IDTarget KinaseIC50 (nM)Reference(s)
ZSTK474 analog (6a)PI3Kα9.9[5]
ZSTK474 analog (6b)PI3Kα3.7[5]
ZSTK474 analog (2b)PI3Kα2.9[5]
17pPI3Kα31.8 ± 4.1[6]
PI3Kδ15.4 ± 1.9[6]
18bPI3Kα0.46[7]
mTOR12[7]
17fPI3Kα4.2[7]
Derivative 4bVEGFR-290 ± 20[8]
Compound 17VEGFR-21090[9]
Compound 18VEGFR-21190[9]
Morpholine derivative of compound 67VEGFR-221.6[9]

Antimicrobial Activity: A Broad Spectrum of Action

Morpholine derivatives have been extensively investigated for their antimicrobial properties, demonstrating efficacy against a wide range of pathogenic bacteria and fungi.

Antibacterial Activity

The antibacterial activity of morpholine derivatives is often attributed to their ability to disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication.

Table 3: Minimum Inhibitory Concentration (MIC) of Morpholine Derivatives against Bacterial Strains.

Compound IDBacterial StrainMIC (µg/mL)Reference(s)
Ru(ii)-3Staphylococcus aureus0.78[10]
Compound with n-dodecyl chainMethicillin-Resistant Staphylococcus aureus (MRSA)3.9[11]
Compound 26Staphylococcus aureus<6.25[12]
Bacillus subtilis12.5[12]
Compound 12Staphylococcus aureus25[13]
Staphylococcus epidermidis19[13]
Bacillus cereus21[13]
Micrococcus luteus16[13]
Escherichia coli29[13]
Antifungal Activity

The antifungal action of morpholine derivatives often involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.

Table 4: Minimum Inhibitory Concentration (MIC) of Morpholine Derivatives against Fungal Strains.

Compound IDFungal StrainMIC (µg/mL)Reference(s)
Sila-morpholine analogue 24Candida albicans ATCC 244330.5[14]
Candida glabrata NCYC 3881[14]
Cryptococcus neoformans ATCC 346640.25[14]
Aspergillus niger ATCC 105782[14]
Compound 12Candida albicans20[13]
Aspergillus niger40[13]
AmorolfineTrichophyton mentagrophytesLow concentrations
Sporothrix schenckiiLow concentrations

Antiviral Activity: An Emerging Area of Interest

While less explored compared to their other biological activities, some morpholine derivatives have shown promising antiviral potential. Their mechanisms of action can involve the inhibition of viral entry, replication, or release.

Table 5: Antiviral Activity of Morpholine Derivatives.

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference(s) | |---|---|---|---| | Compound 2 | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 | | | Compound 1 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 | | | Compound 7b | Influenza A (H1N1) | MDCK | 24.2 - 64.8 |[3] | | Compound 7a | Hantaan pseudovirus | - | 5.0 - 14.8 |[3] | | | Ebola virus | - | 5.6 |[3] | | Quinoline (B57606) derivative 141a | Zika Virus (ZIKV) | - | 0.8 | | | Quinoline derivative 142 | Zika Virus (ZIKV) | - | 0.8 | |

Other Notable Biological Activities

Beyond the major areas highlighted above, morpholine derivatives have demonstrated a range of other important pharmacological effects, including anti-inflammatory and cholinesterase inhibitory activities.

Table 6: Other Biological Activities of Morpholine Derivatives.

| Compound ID | Biological Activity | Target/Assay | IC50/Activity | Reference(s) | |---|---|---|---| | Compound 10 | Antiurease | Urease Inhibition | 2.37 ± 0.19 µM |[11] | | Compound 11g | Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 1.94 ± 0.13 µM |[14] | | | | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 µM |[14] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Prepare two-fold serial dilutions of the morpholine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Antifungal Susceptibility Testing (Broth Microdilution)

Principle: Similar to the antibacterial MIC assay, this method determines the minimum concentration of an antifungal agent required to inhibit the growth of a fungal isolate.

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture according to CLSI guidelines (e.g., M27-A3 for yeasts).

  • Serial Dilution: Perform two-fold serial dilutions of the morpholine derivatives in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Inoculate each well with the standardized fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined by visual inspection or by reading the absorbance and is defined as the lowest concentration that causes a significant reduction (typically ≥50%) in growth compared to the drug-free control.

VEGFR-2 Kinase Inhibition Assay

Principle: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain by quantifying the phosphorylation of a substrate.

Protocol:

  • Assay Setup: In a 384-well plate, add the recombinant human VEGFR-2 kinase domain, a suitable kinase buffer, and serial dilutions of the morpholine derivative.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of a specific substrate (e.g., a poly(Glu, Tyr) peptide) and ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed or the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or an antibody-based method (e.g., HTRF®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.

Western Blotting for PI3K/mTOR Pathway Analysis

Principle: Western blotting is used to detect and quantify the levels of specific proteins and their phosphorylation status in cell lysates, providing a measure of pathway activation or inhibition.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with various concentrations of the morpholine derivative for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, S6K).

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Morpholine Morpholine Derivatives Morpholine->VEGFR2 Inhibit

Caption: VEGFR-2 Signaling Pathway Inhibition by Morpholine Derivatives.

PI3K_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K->CellGrowth Morpholine_PI3K Morpholine Derivatives (PI3K Inhibitors) Morpholine_PI3K->PI3K Morpholine_mTOR Morpholine Derivatives (mTOR Inhibitors) Morpholine_mTOR->mTORC1

Caption: PI3K/mTOR Signaling Pathway Inhibition by Morpholine Derivatives.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Morpholine Derivatives Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (DMSO) Incubate3->AddSolvent ReadAbsorbance Read Absorbance at 570 nm AddSolvent->ReadAbsorbance End End ReadAbsorbance->End

Caption: Experimental Workflow for the MTT Assay.

Conclusion

The morpholine scaffold is a remarkably versatile and valuable component in modern drug discovery. Its derivatives have demonstrated a broad and potent spectrum of biological activities, with particularly strong evidence in the fields of oncology and infectious diseases. The ability to readily modify the morpholine ring allows for fine-tuning of a compound's pharmacological profile, leading to the development of highly potent and selective therapeutic candidates. This guide provides a solid foundation for researchers and drug development professionals to understand the biological potential of morpholine derivatives and to utilize standardized methodologies for their evaluation. The continued exploration of this privileged scaffold promises to yield novel and effective treatments for a wide range of human diseases.

References

An In-depth Technical Guide to 3-Methyl-2-(4-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of 3-Methyl-2-(4-methylphenyl)morpholine, a synthetic psychoactive substance. Also known as 4-Methylphenmetrazine (4-MPM), this compound is a substituted phenylmorpholine and an analog of the anorectic drug phenmetrazine. Initially appearing in the scientific literature and patents as a potential pharmacotherapeutic agent, it has more recently been identified as a designer drug on the new psychoactive substances (NPS) market. This document details its mechanism of action as a monoamine transporter modulator, presents quantitative data on its activity, and provides established experimental protocols for its synthesis and pharmacological evaluation.

Discovery and History

The conceptual groundwork for this compound lies in the extensive research into phenmetrazine (3-methyl-2-phenylmorpholine), a stimulant and appetite suppressant introduced in the 1950s.[1] The therapeutic potential and abuse liability of phenmetrazine spurred interest in its analogs.

Timeline of Key Events:

  • 2011: this compound, along with other phenmetrazine analogs, was first described in a patent application by Blough et al.[1] This patent explored a range of phenylmorpholines as potential monoamine reuptake inhibitors and releasing agents for the treatment of central nervous system disorders, including obesity, addiction, and depression.[2]

  • October 2015: The substance was first formally identified as a new psychoactive substance on the recreational drug market in Slovenia and notified to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).[3][4]

  • 2018: A comprehensive scientific study by McLaughlin et al. detailed the synthesis, analytical characterization, and in-vitro pharmacology of 4-MPM and its positional isomers, providing the first robust public data on its mechanism of action.[1][5]

The history of this compound illustrates a common trajectory for many psychoactive substances: initial exploration for therapeutic applications followed by its emergence as a designer drug.

Chemical and Pharmacological Properties

This compound is a substituted morpholine (B109124) derivative. The addition of a methyl group at the para position of the phenyl ring distinguishes it from its parent compound, phenmetrazine.[3]

Table 1: Chemical and Physical Properties

PropertyValueCitation(s)
IUPAC Name This compound[4]
Synonyms 4-Methylphenmetrazine, 4-MPM, Mephenmetrazine, PAL-747[4][6][7]
Molecular Formula C₁₂H₁₇NO[3]
Molecular Weight 191.27 g/mol [3]
CAS Number 1094649-71-4[4]
Hydrochloride Salt C₁₂H₁₈ClNO (M.W. 227.73 g/mol )[6][8]
Mechanism of Action

This compound functions as a non-selective monoamine releasing agent and reuptake inhibitor, targeting the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[3] Unlike its parent compound phenmetrazine, which is primarily a catecholaminergic agent, 4-MPM displays significant activity at the serotonin transporter.[1][3] This enhanced serotonergic activity suggests that its subjective effects may have an entactogenic component, similar to MDMA, in addition to the classical stimulant effects of phenmetrazine.[3][5]

The morpholine scaffold is a common feature in various centrally active drugs, and its derivatives are explored for a range of pharmacological activities, including antidepressant and antimicrobial properties.[6][9]

Quantitative Pharmacological Data

The following table summarizes the in vitro activity of this compound at the three principal monoamine transporters, as determined by uptake inhibition and release assays in rat brain synaptosomes.

Table 2: Monoamine Transporter Activity of this compound

AssayTransporterIC₅₀ (nM)EC₅₀ (nM)Citation(s)
Uptake Inhibition DAT1926-[3]
NET1933-[3]
SERT408-[3]
Substrate Release DAT-227[3]
NET-62[3]
SERT-86[3]

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration for release.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the synthesis described by McLaughlin et al. (2018).[1]

Step 1: Bromination of 4-Methylpropiophenone

  • Dissolve 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (B109758) (26 mL).

  • Slowly add a solution of bromine (27 mmol, 4.37 g) in dichloromethane (26 mL) to the stirred solution.

  • Continue stirring the mixture for 1 hour at room temperature.

  • Dry the reaction mixture with anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Remove the solvent under reduced pressure to yield 2-bromo-1-(4-methylphenyl)propan-1-one as a colorless oil.

Step 2: Cyclization with Ethanolamine (B43304)

  • Combine the crude 2-bromo-1-(4-methylphenyl)propan-1-one from the previous step with ethanolamine and N,N-diisopropylethylamine.

  • The reaction proceeds to form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.

  • Quench the reaction with water and basify using 10 M NaOH.

  • Extract the aqueous mixture with ethyl acetate.

  • Collect the organic fraction, dry it with MgSO₄, filter, and remove the solvent under vacuum.

Step 3: Reduction to the Final Product

  • Dissolve the oil obtained in Step 2 in methanol (B129727) (20 mL).

  • Add sodium borohydride (B1222165) (16 mmol, 0.6 g) to the solution.

  • Stir the mixture for 2 hours at room temperature.

  • Partition the mixture between water and dichloromethane.

  • Separate the organic layer, dry it with MgSO₄, and remove the solvent to yield the final product, this compound.

Purification: The crude product can be purified using preparative thin-layer chromatography (TLC) with a mobile phase of methanol/dichloromethane (9:1).

In Vitro Monoamine Transporter Release Assay

This is a generalized protocol for assessing the ability of a compound to induce neurotransmitter release from synaptosomes.

  • Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) using standard differential centrifugation methods.

  • Radiolabel Loading: Incubate the synaptosomes with a tritiated substrate ([³H]MPP⁺ for DAT/NET or [³H]5-HT for SERT) to allow for uptake into the vesicles.

  • Assay Initiation: Aliquot the loaded synaptosomes into a 96-well plate.

  • Compound Addition: Add varying concentrations of this compound (or other test compounds) to the wells. Include a positive control (e.g., d-amphetamine for DAT/NET, fenfluramine (B1217885) for SERT) and a vehicle control.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Termination: Terminate the release by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove the extracellular radiolabel.

  • Quantification: Measure the radioactivity remaining in the synaptosomes trapped on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of release relative to the control wells. Plot the data as a dose-response curve and determine the EC₅₀ value using non-linear regression analysis.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction start 4-Methylpropiophenone reagent1 Bromine (Br2) Dichloromethane (DCM) start->reagent1 product1 2-bromo-1-(4-methylphenyl) propan-1-one reagent1->product1 reagent2 Ethanolamine N,N-Diisopropylethylamine product1->reagent2 product2 Intermediate: 3-methyl-2-(4-methylphenyl) morpholin-2-ol reagent2->product2 reagent3 Sodium Borohydride (NaBH4) Methanol (MeOH) product2->reagent3 final_product 3-Methyl-2-(4-methylphenyl) morpholine reagent3->final_product

Caption: Synthetic pathway for this compound.

Mechanism of Action at the Synapse

G cluster_presynaptic Presynaptic Neuron cluster_compound 4-MPM Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Monoamines) monoamines Increased Monoamines (DA, NE, 5-HT) vesicle->monoamines Normal Release transporter Monoamine Transporter (DAT, NET, SERT) transporter->vesicle 2. Reverses transporter (efflux) transporter->monoamines Blocks Reuptake compound 4-MPM compound->transporter 1. Binds to & inhibits reuptake receptors Postsynaptic Receptors monoamines->receptors Increased Signal Transduction

Caption: Dual action of 4-MPM on monoamine transporters.

Conclusion

This compound is a pharmacologically active compound with a dual mechanism of action as both a reuptake inhibitor and releasing agent at monoamine transporters. Its distinct profile, particularly its significant serotonergic activity, differentiates it from its structural parent, phenmetrazine. While initially investigated for its therapeutic potential, its emergence as a designer drug highlights the need for continued research and monitoring. The data and protocols presented in this guide offer a foundational resource for professionals in pharmacology, medicinal chemistry, and forensic science engaged in the study of this and related compounds.

References

Spectroscopic and Analytical Profile of 4-Methylphenmetrazine (4-MPM): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-methylphenmetrazine (4-MPM), a substituted phenylmorpholine derivative. The information presented herein is intended to support research, drug development, and forensic analysis of this compound. All data is sourced from peer-reviewed scientific literature, ensuring accuracy and reliability.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-MPM, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the unambiguous identification and structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for 4-MPM were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to an external tetramethylsilane (B1202638) (TMS) reference.[1]

Table 1: ¹H NMR Spectroscopic Data for 4-MPM in DMSO-d6 [1]

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.26–7.20m2HH-2', H-6'
7.20–7.14m2HH-3', H-5'
6.55s2HFumarate CH
4.12d (J = 9.4 Hz)1HH-2
3.94dt (J = 11.8, 2.5 Hz)1HH-6 (one H)
3.77–3.66m1HH-6 (one H)
3.10–2.97m3HH-3, H-5
2.30s3HCH₃ on phenyl ring
0.82d (J = 6.5 Hz)3HCH₃ on morpholine

Table 2: ¹³C NMR Spectroscopic Data for 4-MPM in DMSO-d6 [1]

Chemical Shift (δ) (ppm)Assignment
167.09C=O (fumarate)
137.42C-4'
135.84C-1'
134.60CH (fumarate)
128.77C-3', C-5'
127.40C-2', C-6'
82.72C-2
65.14C-6
54.66C-3
44.00C-5
20.73CH₃ on phenyl ring
15.89CH₃ on morpholine
Infrared (IR) Spectroscopy

The infrared spectrum of 4-MPM was collected over a range of 650–4000 cm⁻¹.[1] While a detailed peak table is not provided in the primary literature, the IR spectrum serves as a characteristic fingerprint for the compound.

Mass Spectrometry (MS)

Mass spectrometric analysis of 4-MPM was conducted using both Gas Chromatography-Mass Spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS).

Table 3: GC-MS Data for 4-MPM [1]

Retention TimeMass Spectrum (m/z)
Not specifiedThe electron ionization (EI) mass spectra for 4-MPM and its positional isomers were found to be identical.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 4-MPM [1]

Ionization ModeCalculated m/zFound m/zΔ (ppm)Formula
APCI192.138291 ([M+H]⁺)192.1388222.8C₁₂H₁₈NO⁺

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of 4-MPM.

NMR Spectroscopy

Samples for NMR analysis were prepared by dissolving approximately 20 mg of 4-MPM in deuterated dimethyl sulfoxide (DMSO-d6).[1] ¹H and ¹³C spectra were recorded on a 600 MHz NMR spectrometer equipped with a cryoprobe.[1] An external TMS reference was used for chemical shift calibration.[1]

Infrared (IR) Spectroscopy

IR spectra were obtained using a Gas Chromatography-solid phase-IR system.[1] The eluent from the gas chromatograph was cryogenically deposited on a rotating ZnSe disk cooled with liquid nitrogen.[1] Spectra were collected in the range of 650–4000 cm⁻¹ with 16 scans per spectrum.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed on a gas chromatograph coupled with a mass selective detector.[1] The system was operated in electron ionization (EI) mode at 70 eV, with a mass range of m/z 40–550.[1]

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were acquired using an Atmospheric Pressure Chemical Ionization (APCI) source coupled to a time-of-flight mass spectrometer.[1] Mass calibration was performed using a standard tuning mix.[1]

Visualizations

The following diagrams illustrate the synthesis of 4-MPM and its proposed mechanism of action at monoamine transporters.

Synthesis_of_4_MPM 4-Methylpropiophenone 4-Methylpropiophenone Bromination Bromination 4-Methylpropiophenone->Bromination Br₂, DCM 2-Bromo-1-(4-methylphenyl)propan-1-one 2-Bromo-1-(4-methylphenyl)propan-1-one Bromination->2-Bromo-1-(4-methylphenyl)propan-1-one Reaction_with_Ethanolamine Reaction_with_Ethanolamine 2-Bromo-1-(4-methylphenyl)propan-1-one->Reaction_with_Ethanolamine Ethanolamine, N,N-Diisopropylethylamine 4-MPM 4-MPM Reaction_with_Ethanolamine->4-MPM

Synthesis pathway of 4-Methylphenmetrazine (4-MPM).

Mechanism_of_Action_4MPM cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft 4-MPM_ext 4-MPM DAT DAT 4-MPM_ext->DAT Inhibits Reuptake NET NET 4-MPM_ext->NET Inhibits Reuptake SERT SERT 4-MPM_ext->SERT Inhibits Reuptake Dopamine_synapse Dopamine DAT->Dopamine_synapse Normal Reuptake Norepinephrine_synapse Norepinephrine NET->Norepinephrine_synapse Normal Reuptake Serotonin_synapse Serotonin SERT->Serotonin_synapse Normal Reuptake Dopamine_vesicle Dopamine Vesicles Dopamine_cyto Dopamine Dopamine_vesicle->Dopamine_cyto Release Norepinephrine_vesicle Norepinephrine Vesicles Norepinephrine_cyto Norepinephrine Norepinephrine_vesicle->Norepinephrine_cyto Release Serotonin_vesicle Serotonin Vesicles Serotonin_cyto Serotonin Serotonin_vesicle->Serotonin_cyto Release Dopamine_cyto->DAT Reverse Transport Norepinephrine_cyto->NET Reverse Transport Serotonin_cyto->SERT Reverse Transport

Proposed mechanism of 4-MPM at monoamine transporters.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Methyl-2-(4-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-Methyl-2-(4-methylphenyl)morpholine, a substituted phenylmorpholine derivative also referred to as 4-methylphenmetrazine (4-MPM). Due to the limited availability of direct studies on this specific molecule, this document compiles existing data and supplements it with information from closely related analogs, such as phenmetrazine and 3-fluorophenmetrazine, to provide a robust predictive profile. The guide details experimental protocols for assessing solubility and stability, outlines potential degradation pathways, and presents a framework for the development of a stability-indicating analytical method. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a synthetic compound belonging to the phenylmorpholine class of molecules.[1] Structurally related to the stimulant phenmetrazine, it has been identified as a new psychoactive substance (NPS).[2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its accurate detection, quantification, and for predicting its behavior in various matrices. This guide aims to consolidate the available information and provide detailed methodologies for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 4-Methylphenmetrazine, 4-MPM[1]
Molecular Formula C₁₂H₁₇NO[1]
Molar Mass 191.27 g/mol [3]
Appearance Crystalline solid (as hydrochloride salt)[4]

Solubility Profile

Table 1: Solubility of Phenmetrazine Hydrochloride (Analog)

SolventSolubility
Water1 g in 0.4 mL
95% Ethanol1 g in 2.0 mL
Chloroform1 g in 2.0 mL
Diethyl EtherSparingly soluble
PBS (pH 7.2)≥ 10 mg/mL
DMSO≥ 10 mg/mL

Data sourced from PubChem CID 4762 and Cayman Chemical.[4][5]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining equilibrium solubility.[6][7]

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents.

Materials:

  • This compound hydrochloride

  • Selected solvents (e.g., purified water, PBS pH 7.4, ethanol, acetonitrile)

  • Glass flasks or vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound to a known volume of the solvent in a flask.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant, if necessary, to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal flask A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge/filter to remove solid C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Quantify concentration (e.g., HPLC-UV) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

A comprehensive stability assessment, including forced degradation studies, is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[1][8] While specific forced degradation data for this compound is not published, this section outlines the standard methodologies based on ICH guidelines.[3][9]

Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[10] The target degradation is typically in the range of 5-20%.[11][12]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl, reflux at 60°C
Base Hydrolysis 0.1 M - 1 M NaOH, reflux at 60°C
Oxidation 3-30% H₂O₂ at room temperature
Thermal (Dry Heat) 60-80°C
Photolytic Exposure to UV and visible light (ICH Q1B guidelines)
Experimental Protocol for Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • Solvents for sample preparation (e.g., water, methanol, acetonitrile)

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid/Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of acidic or basic solution (e.g., 0.1 M HCl or 0.1 M NaOH).

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration, taking samples at various time points.

    • Neutralize the samples before analysis.

  • Oxidation:

    • Mix an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Keep the solution at room temperature, protected from light, and sample at different time intervals.

  • Thermal Degradation:

    • Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation:

    • Expose solid and solution samples to light as per ICH Q1B guidelines. Keep control samples in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

G A Drug Substance (this compound) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Degradation Products B->G C->G D->G E->G F->G

Caption: Forced Degradation Stress Conditions.

Potential Degradation Pathways

The morpholine (B109124) ring is a common structural motif in many pharmaceuticals and is generally considered metabolically stable. However, under forced degradation conditions, several reactions can be anticipated:

  • Oxidation: The nitrogen atom in the morpholine ring is susceptible to N-oxidation.

  • Hydrolysis: While the morpholine ring itself is relatively stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening.

  • Thermolysis and Photolysis: High energy input could lead to homolytic cleavage of C-N or C-O bonds within the morpholine ring or cleavage of the bond connecting the phenyl and morpholine rings.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometry (MS) detection is commonly employed for this purpose.

Proposed HPLC Method Parameters (Starting Point)

The following parameters can be used as a starting point for developing a stability-indicating method, based on methods used for related compounds.[2]

ParameterSuggested Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Optimized to separate all peaks
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 220 nm) or MS
Injection Volume 10 µL
Method Validation Workflow

The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.

G cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application Dev Develop HPLC Method Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob App Use for Stability Studies Rob->App

Caption: Workflow for Stability-Indicating Method Validation.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While direct quantitative data for this specific molecule is scarce, the information compiled from its structural analogs, combined with the detailed experimental protocols and validation frameworks presented, offers a comprehensive resource for researchers. The provided methodologies for solubility determination, forced degradation studies, and the development of a stability-indicating analytical method will enable scientists to thoroughly characterize this compound and predict its behavior in various applications. Further experimental work is necessary to generate specific quantitative data and confirm the proposed degradation pathways.

References

Methodological & Application

Synthesis of GBR 12909 using 3-Methyl-2-(4-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12909, also known as Vanoxerine, is a potent and selective dopamine (B1211576) reuptake inhibitor (DRI). It binds to the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine levels.[1][2] This activity makes GBR 12909 a valuable tool in neuroscience research for studying the role of dopamine in various physiological and pathological processes, including addiction, depression, and Parkinson's disease.[3][4] This document provides detailed protocols for the synthesis of GBR 12909 and information on its mechanism of action.

A Note on the Synthesis Starting from 3-Methyl-2-(4-methylphenyl)morpholine:

Initial inquiries into the synthesis of GBR 12909 utilizing this compound as a starting material did not yield a direct, established synthetic pathway in the reviewed scientific literature. The conventional and well-documented synthesis of GBR 12909 proceeds via the coupling of a piperazine (B1678402) derivative with a diarylmethoxyethyl moiety. While this compound is a recognized morpholine (B109124) derivative, its direct conversion to the piperazine core of GBR 12909 is not a commonly reported synthetic strategy. The protocols detailed below therefore follow the established and scalable synthetic route.

Synthesis of GBR 12909

The synthesis of GBR 12909 is typically achieved through a multi-step process culminating in the alkylation of 1-(3-phenylpropyl)piperazine (B2452999) with a suitable 1-[2-[bis(4-fluorophenyl)methoxy]ethyl] halide. The following protocols are based on established literature procedures.[5]

Experimental Workflow for GBR 12909 Synthesis

GBR12909_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_start2 Starting Materials cluster_final Final Product Formation Bis(4-fluorophenyl)methanol (B1266172) Bis(4-fluorophenyl)methanol 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] chloride 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] chloride Bis(4-fluorophenyl)methanol->1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] chloride Etherification & Chlorination 2-Chloroethanol (B45725) 2-Chloroethanol 2-Chloroethanol->1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] chloride GBR 12909 (Free Base) GBR 12909 (Free Base) 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] chloride->GBR 12909 (Free Base) Alkylation 1-(3-Phenylpropyl)piperazine 1-(3-Phenylpropyl)piperazine 1-(3-Phenylpropyl)piperazine->GBR 12909 (Free Base) GBR 12909 Dihydrochloride (B599025) GBR 12909 Dihydrochloride GBR 12909 (Free Base)->GBR 12909 Dihydrochloride Salt Formation

Caption: General workflow for the synthesis of GBR 12909.

Protocol 1: Synthesis of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] chloride

This protocol describes the synthesis of the key electrophilic intermediate.

Materials:

Procedure:

  • Etherification: Dissolve bis(4-fluorophenyl)methanol and 2-chloroethanol in a suitable solvent such as toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, 2-[bis(4-fluorophenyl)methoxy]ethanol, by column chromatography on silica gel.

  • Chlorination: Dissolve the purified alcohol in dichloromethane and cool in an ice bath. Slowly add thionyl chloride and a catalytic amount of pyridine. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Final Work-up: Carefully quench the reaction by adding it to ice-water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-[2-[bis(4-fluorophenyl)methoxy]ethyl] chloride.

Protocol 2: Synthesis of GBR 12909 (Final Step)

This protocol details the coupling of the key intermediate with 1-(3-phenylpropyl)piperazine.

Materials:

  • 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] chloride

  • 1-(3-Phenylpropyl)piperazine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (B52724) (ACN) or Methyl Ethyl Ketone (MEK)[5]

  • Sodium iodide (NaI) (optional, as a catalyst)[5]

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ethanol) for salt formation

  • Diethyl ether

Procedure:

  • Alkylation: To a solution of 1-(3-phenylpropyl)piperazine in acetonitrile, add potassium carbonate and a catalytic amount of sodium iodide. Heat the mixture to reflux.

  • Add a solution of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl] chloride in acetonitrile dropwise to the refluxing mixture.

  • Continue to heat at reflux and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.[5]

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude GBR 12909 free base.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation (Optional but recommended for stability and handling): Dissolve the purified GBR 12909 free base in a minimal amount of a suitable solvent like ethanol. Slowly add a solution of hydrochloric acid in the same solvent with stirring. The dihydrochloride salt will precipitate.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield GBR 12909 dihydrochloride as a white solid.

Quantitative Data

The following table summarizes key quantitative data for GBR 12909.

ParameterValueReference
Binding Affinity (Ki)
Dopamine Transporter (DAT)1 nM[1]
Norepinephrine Transporter (NET)>1000 nM[1]
Serotonin Transporter (SERT)>1000 nM[1]
Inhibitory Concentration (IC₅₀)
Dopamine Uptake4.8 nM
Molecular Weight 466.6 g/mol (Free Base)
539.5 g/mol (Dihydrochloride)

Mechanism of Action and Signaling Pathway

GBR 12909 exerts its effects by selectively inhibiting the dopamine transporter (DAT).[1] The DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thus terminating the dopaminergic signal.[4][6] By blocking the DAT, GBR 12909 increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.[7]

Dopamine Transporter Signaling Pathway

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) GBR12909 GBR 12909 GBR12909->DAT Inhibition Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors (e.g., D1, D2) Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Dopamine_Receptor->Signaling_Cascade Activation

Caption: Inhibition of dopamine reuptake by GBR 12909.

References

Application Notes and Protocols for the Analytical Detection of 4-Methylphenmetrazine (4-MPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the detection and quantification of 4-Methylphenmetrazine (4-MPM), a novel psychoactive substance (NPS). The protocols detailed below are based on established chromatographic techniques and provide a framework for the analysis of 4-MPM in various matrices.

Introduction

4-Methylphenmetrazine (4-MPM) is a synthetic stimulant and a substituted derivative of phenmetrazine.[1] As an emerging NPS, robust and validated analytical methods are crucial for its identification and quantification in forensic, clinical, and research settings. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, along with a discussion on immunoassay-based screening and sample preparation techniques.

Quantitative Data Summary

Table 1: Quantitative Performance of an LC-MS/MS Method for the Detection of 3-Fluorophenmetrazine (B1651833) (3-FPM) in Biological Matrices[2]

ParameterSerumUrineOral Fluid
Limit of Detection (LOD)0.1 ng/mL0.2 ng/mL0.05 ng/mL
Inter-day Precision (%RSD)< 6.3%Not ReportedNot Reported
Intra-day Precision (%RSD)< 8.5%Not ReportedNot Reported

Note: This data is for 3-FPM and should be used as an estimation for 4-MPM method development and validation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of 4-MPM. The following protocol is adapted from the analytical characterization of 4-MPM by McLaughlin et al. (2018).[1]

3.1.1. Sample Preparation (General)

A general sample preparation workflow for GC-MS analysis is depicted below. Specific protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be adapted from established methods for related stimulants.

GC-MS Sample Preparation Workflow sample Biological Sample (Urine/Blood) extraction Extraction (LLE or SPE) sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution analysis GC-MS Analysis reconstitution->analysis

Caption: General workflow for GC-MS sample preparation.

3.1.2. GC-MS Instrumentation and Conditions [1]

  • Gas Chromatograph: Agilent 6890N GC (or equivalent)

  • Mass Spectrometer: Agilent 5975 Mass Selective Detector (or equivalent)

  • Column: HP-ULTRA 1 (12 m x 0.2 mm x 0.33 µm)

  • Carrier Gas: Helium at a constant flow of 0.8 mL/min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp 1: 10 °C/min to 100 °C

    • Ramp 2: 5 °C/min to 200 °C

    • Ramp 3: 20 °C/min to 295 °C, hold for 1 min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the analysis of 4-MPM. The following protocol is based on the work of McLaughlin et al. (2018).[1]

3.2.1. Sample Preparation (General)

The sample preparation for LC-MS analysis typically involves protein precipitation for plasma/serum samples or a "dilute and shoot" approach for urine samples.

LC-MS Sample Preparation Workflow cluster_plasma Plasma/Serum cluster_urine Urine plasma_sample Plasma/Serum Sample protein_precipitation Protein Precipitation plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms_analysis1 LC-MS Analysis supernatant->lcms_analysis1 urine_sample Urine Sample dilution Dilution urine_sample->dilution lcms_analysis2 LC-MS Analysis dilution->lcms_analysis2 Immunoassay Screening Logical Relationship sample Biological Sample immunoassay Immunoassay Screen (e.g., Amphetamine) sample->immunoassay positive Presumptive Positive immunoassay->positive Possible Cross-Reactivity negative Negative immunoassay->negative confirmation Confirmatory Analysis (GC-MS or LC-MS/MS) positive->confirmation confirmed_positive Confirmed Positive for 4-MPM confirmation->confirmed_positive confirmed_negative Not Confirmed for 4-MPM confirmation->confirmed_negative

References

In Vitro Monoamine Transporter Assays for 4-Methyl-N,N-dimethylcathinone (4-MPM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for characterizing the interaction of 4-methyl-N,N-dimethylcathinone (4-MPM) with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) in vitro. The provided information is intended to guide researchers in the pharmacological evaluation of this and similar novel psychoactive substances.

Introduction

4-Methyl-N,N-dimethylcathinone (4-MPM) is a synthetic cathinone (B1664624) and a structural analog of phenmetrazine. Understanding its interaction with monoamine transporters is crucial for elucidating its pharmacological and toxicological profile. Monoamine transporters are critical regulators of neurotransmission, and their modulation by psychoactive substances is a key mechanism underlying their effects. This document outlines the methodologies for determining the potency of 4-MPM at these transporters through uptake inhibition assays.

Data Presentation

CompoundTransporterAssay TypeIC50 (µM)
4-MPM DATUptake Inhibition1.93
NETUptake Inhibition1.93
SERTUptake Inhibition0.408

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of monoamine transporters and the experimental workflows for the described in vitro assays.

Monoamine_Transporter_Signaling Monoamine Transporter Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA_synthesis Monoamine Synthesis VMAT2 VMAT2 MA_synthesis->VMAT2 Packaging Vesicle Synaptic Vesicle VMAT2->Vesicle Synaptic_Cleft Vesicle->Synaptic_Cleft Release (Exocytosis) MA_transporter Monoamine Transporter (DAT, NET, SERT) cluster_presynaptic cluster_presynaptic MA_transporter->cluster_presynaptic Recycling Synaptic_Cleft->MA_transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Caption: Monoamine Transporter Signaling Pathway.

Experimental_Workflow Experimental Workflow for Monoamine Transporter Assays cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Tissue_Prep Synaptosome Preparation Incubation Incubation of Synaptosomes, Radiolabeled Monoamine, & 4-MPM Tissue_Prep->Incubation Compound_Prep 4-MPM Serial Dilutions Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting of Radioactivity Filtration->Scintillation Data_Analysis Data Analysis to Determine IC50 Values Scintillation->Data_Analysis

Caption: Experimental Workflow for Monoamine Transporter Assays.

Experimental Protocols

The following are detailed protocols for conducting in vitro monoamine transporter uptake inhibition assays.

Protocol 1: Synaptosome Preparation from Rodent Brain Tissue

This protocol describes the isolation of synaptosomes, which are resealed nerve terminals that contain functional monoamine transporters.

Materials:

  • Rodent brain tissue (e.g., striatum for DAT, hippocampus/cortex for SERT, and cortex for NET)

  • Homogenization Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

Procedure:

  • Dissect the desired brain region on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet (the synaptosomal fraction) in KRH buffer.

  • Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).

Protocol 2: Monoamine Uptake Inhibition Assay

This protocol measures the ability of 4-MPM to inhibit the uptake of a radiolabeled monoamine into synaptosomes.

Materials:

  • Synaptosome preparation (from Protocol 1)

  • KRH buffer

  • Radiolabeled monoamines: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine

  • 4-MPM stock solution and serial dilutions

  • Selective uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET)

  • 96-well microplates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add KRH buffer, the synaptosomal preparation (typically 5-20 µg of protein per well), and either vehicle, a high concentration of a selective inhibitor (for non-specific uptake), or varying concentrations of 4-MPM.

  • Pre-incubate the plate for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled monoamine at a concentration near its Km value (e.g., 5-10 nM for [³H]dopamine and [³H]5-HT, 10-20 nM for [³H]norepinephrine).

  • Incubate for a short period (typically 5-15 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold KRH buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percent inhibition of specific uptake against the log concentration of 4-MPM and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided data and protocols offer a comprehensive framework for the in vitro assessment of 4-MPM's activity at monoamine transporters. The results indicate that 4-MPM is a potent inhibitor of the serotonin transporter and a less potent inhibitor of the dopamine and norepinephrine transporters. These findings are critical for understanding its potential psychoactive effects and for guiding further research in the field of drug development and neuropharmacology. The detailed protocols enable the replication and extension of these studies to other novel psychoactive substances.

References

Application Notes and Protocols for 3-Methyl-2-(4-methylphenyl)morpholine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-(4-methylphenyl)morpholine, also known as 4-methylphenmetrazine (4-MPM), is a synthetic psychoactive compound of the phenylmorpholine class.[1][2] Structurally analogous to phenmetrazine, a stimulant and anorectic agent, this compound has garnered interest within the field of central nervous system (CNS) drug discovery.[1][3] Its potential as a research tool and a lead compound for the development of novel therapeutics stems from its activity as a monoamine transporter modulator.[4][5]

The morpholine (B109124) scaffold is a privileged structure in CNS drug design, known for its favorable physicochemical properties that can enhance blood-brain barrier permeability and metabolic stability.[4][6] Derivatives of this scaffold are being explored for a range of neurological and psychiatric conditions.[4][6] These application notes provide detailed protocols for the synthesis, characterization, and in vitro evaluation of this compound to facilitate its investigation in CNS drug discovery programs.

Pharmacological Profile

This compound acts as a releasing agent and reuptake inhibitor at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[5] This mechanism of action leads to an increase in the extracellular concentrations of these key neurotransmitters, resulting in its stimulant and potential entactogenic effects.[2][7]

Monoamine Transporter Activity

The following table summarizes the in vitro pharmacological data for this compound at human monoamine transporters.

TransporterAssay TypeParameterValue (nM)
Dopamine Transporter (DAT)Uptake InhibitionIC₅₀1926
Norepinephrine Transporter (NET)Uptake InhibitionIC₅₀1933
Serotonin Transporter (SERT)Uptake InhibitionIC₅₀408
Dopamine Transporter (DAT)Substrate ReleaseEC₅₀227
Norepinephrine Transporter (NET)Substrate ReleaseEC₅₀62
Serotonin Transporter (SERT)Substrate ReleaseEC₅₀86

Data sourced from in vitro transporter assays in rat brain synaptosomes.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.

Materials:

Procedure:

  • Bromination of 4-methylpropiophenone:

    • Dissolve 4-methylpropiophenone in dichloromethane.

    • Slowly add a solution of bromine in dichloromethane to the reaction mixture with stirring.

    • Continue stirring for 1 hour.

    • Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-bromo-1-(4-methylphenyl)propan-1-one.

  • Cyclization Reaction:

    • Combine the 2-bromo-1-(4-methylphenyl)propan-1-one with ethanolamine and N-methyl-2-pyrrolidone.

    • Stir the mixture at room temperature for several hours.

    • Quench the reaction with water and basify with a 10 M NaOH solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Reduction and Final Product Formation:

    • Dissolve the crude product from the previous step in methanol.

    • Add sodium borohydride portion-wise to the solution and stir for 2 hours at room temperature.

    • Partition the mixture between water and dichloromethane.

    • Collect the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent to yield the free base of this compound.

  • Salt Formation (Optional):

    • Dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol).

    • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

    • Collect the resulting precipitate by filtration, wash with the solvent, and dry to obtain this compound hydrochloride.

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis Workflow start Start: 4-methylpropiophenone bromination Bromination with Br2 in DCM start->bromination intermediate1 2-bromo-1-(4-methylphenyl)propan-1-one bromination->intermediate1 cyclization Cyclization with Ethanolamine in NMP intermediate1->cyclization intermediate2 Crude intermediate cyclization->intermediate2 reduction Reduction with NaBH4 in Methanol intermediate2->reduction freebase This compound (Free Base) reduction->freebase salt_formation Salt Formation with HCl (Optional) freebase->salt_formation end Final Product: Hydrochloride Salt salt_formation->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of this compound on monoamine transporters using radiolabeled substrates in rat brain synaptosomes.[2]

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus/cortex for NET and SERT)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (KRH buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4)

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Non-radiolabeled inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)

  • This compound test solutions at various concentrations

  • Scintillation fluid and a scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomes) in KRH buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Uptake Assay:

    • In a 96-well plate, add KRH buffer, test compound solutions (or vehicle), and synaptosomes.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

    • Determine non-specific uptake in the presence of a known selective inhibitor.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Diagram of In Vitro Assay Workflow:

G cluster_assay In Vitro Uptake Assay Workflow start Start: Rat Brain Tissue homogenization Homogenization in Sucrose Buffer start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation synaptosomes Isolated Synaptosomes centrifugation->synaptosomes preincubation Pre-incubation with Test Compound synaptosomes->preincubation uptake Addition of Radiolabeled Substrate preincubation->uptake termination Rapid Filtration and Washing uptake->termination scintillation Scintillation Counting termination->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis

Caption: Experimental workflow for the in vitro monoamine transporter uptake assay.

Protocol 3: Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a suitable HPLC method with UV detection.

Signaling Pathway

This compound exerts its effects by directly interacting with monoamine transporters. By inhibiting reuptake and promoting the release of dopamine, norepinephrine, and serotonin, it increases the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced activation of postsynaptic receptors and subsequent downstream signaling cascades.

Diagram of Monoamine Transporter Modulation:

G cluster_pathway Mechanism of Action compound This compound dat Dopamine Transporter (DAT) compound->dat Inhibits Reuptake & Promotes Release net Norepinephrine Transporter (NET) compound->net Inhibits Reuptake & Promotes Release sert Serotonin Transporter (SERT) compound->sert Inhibits Reuptake & Promotes Release da Increased Synaptic Dopamine dat->da ne Increased Synaptic Norepinephrine net->ne ser Increased Synaptic Serotonin sert->ser postsynaptic Postsynaptic Receptor Activation da->postsynaptic ne->postsynaptic ser->postsynaptic

Caption: Signaling pathway of this compound.

In Vivo Behavioral Assays

To evaluate the CNS effects of this compound in vivo, a battery of behavioral assays can be employed in rodent models.

  • Locomotor Activity: To assess stimulant effects, locomotor activity can be measured in an open-field arena. An increase in distance traveled and rearing behavior would be indicative of a stimulant effect.

  • Conditioned Place Preference (CPP): This paradigm can be used to evaluate the rewarding and abuse potential of the compound. A significant preference for the drug-paired chamber suggests rewarding properties.

  • Drug Discrimination: This assay can determine if the subjective effects of this compound are similar to those of known psychostimulants, such as cocaine or amphetamine.

Conclusion

These application notes provide a framework for the synthesis, characterization, and in vitro evaluation of this compound. The provided protocols and data serve as a starting point for researchers interested in exploring the potential of this and related compounds in CNS drug discovery. Further in vivo studies are necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

Application Note: HPLC-UV Analysis of 3-Methyl-2-(4-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-2-(4-methylphenyl)morpholine, also known as 4-Methylphenmetrazine (4-MPM), is a synthetic psychoactive substance and a derivative of phenmetrazine.[1][2] As a compound of interest in forensic, clinical, and toxicological fields, a reliable and validated analytical method for its quantification is crucial.[2][3] This application note details a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in various sample matrices. The presence of the methylphenyl group in its structure allows for direct UV detection, simplifying the analytical procedure.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in a sample. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected and quantified by its absorbance of UV light at a specific wavelength.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on the analysis of similar morpholine (B109124) derivatives.[4][5]

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm
Run Time 20 minutes

2. Preparation of Standards and Samples

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is as follows:

    • Accurately weigh a known amount of the homogenized sample.

    • Add a suitable extraction solvent (e.g., methanol or acetonitrile).

    • Sonicate for 15 minutes to ensure complete extraction.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. Method Validation Parameters

The following parameters should be evaluated to ensure the method is suitable for its intended purpose. The expected performance characteristics are provided in the table below.

ParameterExpected Performance
Linearity R² > 0.999 over the concentration range
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (RSD%) < 2% for intra-day and < 5% for inter-day
Accuracy (Recovery %) 95 - 105%
Specificity No interference from blank matrix at the retention time of the analyte

Data Presentation

Table 1: Quantitative Data Summary for HPLC-UV Analysis

ParameterValue
Retention Time Approximately 8.5 ± 0.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Mean Recovery 98.7%
Intra-day Precision (RSD%) 1.2%
Inter-day Precision (RSD%) 3.5%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Calibration_Curve Calibration Curve Construction Chromatogram_Integration->Calibration_Curve Quantification Quantification Chromatogram_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Morpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of morpholine (B109124) and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Morpholine, a heterocyclic organic compound, is a crucial building block in the synthesis of numerous pharmaceuticals.[1] Its potential presence as a starting material, intermediate, or impurity necessitates sensitive and specific analytical methods for quality control and safety assessment.[1][2]

Direct GC-MS analysis of morpholine can be challenging due to its polarity.[3] To overcome this, a common and well-established derivatization technique is employed, which involves the conversion of morpholine into its more volatile and thermally stable N-nitrosomorpholine (NMOR) derivative prior to analysis.[1][4] This method offers high sensitivity and accuracy for the determination of morpholine in diverse matrices, including pharmaceuticals and food products.[3][5]

Quantitative Data Summary

The following table summarizes the quantitative performance of the GC-MS method for the determination of morpholine (as NMOR) as reported in various studies. This data is essential for method validation and for understanding the capabilities of the analytical approach.

ParameterApple Juice[4][6]Ibuprofen[4][6]Apple & Citrus Peel/Pulp[3][7]
Linearity Range 10 - 500 µg/L10 - 500 µg/L10 - 400 µg/kg
Correlation Coefficient (R²) > 0.999> 0.999> 0.9999
Limit of Detection (LOD) 7.3 µg/L7.3 µg/L1.3 - 3.3 µg/kg
Limit of Quantitation (LOQ) 24.4 µg/L24.4 µg/L4.1 - 10.1 µg/kg
Spiked Recovery Rate 94.3% - 109.0%96% - 107.9%88.6% - 107.2%
Intra-day Precision (RSD%) 2.0% - 4.4%2.0% - 4.4%1.4% - 9.4%
Inter-day Precision (RSD%) 3.3% - 7.0%3.3% - 7.0%1.5% - 2.8%

Experimental Protocols

This section provides a detailed, step-by-step methodology for the GC-MS analysis of morpholine, focusing on the widely used nitrosation derivatization method.

Protocol 1: Quantitative Analysis of Morpholine as N-Nitrosomorpholine

This protocol is suitable for the trace-level determination of morpholine in various matrices.

1. Sample Preparation

  • Aqueous Samples (e.g., fruit juices, drug solutions):

    • Centrifuge the sample to remove any particulate matter.[1]

    • Filter the supernatant through a 0.22 µm membrane filter.[1][4]

    • Take a known volume (e.g., 2.0 mL) of the clear filtrate for the derivatization step.[1]

  • Solid Samples (e.g., drug granules):

    • Dissolve a known weight of the sample in purified water.[1]

    • Follow the procedure for aqueous samples from step 1.

  • Solid Samples with High Lipid Content (e.g., fruit peels):

    • Homogenize the sample.

    • Perform a lipid removal step. A previously described method involves a sequential extraction with a suitable solvent to remove lipids before proceeding to the derivatization.[7]

2. Derivatization to N-Nitrosomorpholine (NMOR)

  • To the prepared sample (e.g., 2.0 mL), add 0.5 mL of 6 M hydrochloric acid (HCl).[2] The pH should be adjusted to around 1.5 for optimal recovery.[3][7]

  • Add 200 µL of saturated sodium nitrite (B80452) (NaNO₂) solution and vortex-mix for 30 seconds.[1][3]

  • Heat the mixture at 40°C for 5 minutes in a heating block.[1][7]

  • Cool the reaction mixture to room temperature.[1]

3. Liquid-Liquid Extraction

  • Add 0.5 mL of dichloromethane (B109758) to the reaction mixture.[1][3]

  • Vortex-mix for 1 minute to extract the NMOR derivative.[1][3]

  • Allow the layers to separate for 10 minutes.[1][3]

  • Carefully transfer the lower organic layer (dichloromethane) to a clean vial for GC-MS analysis.[1] It is recommended to filter the organic extract through a 0.22 µm filter into an amber autosampler vial.[3]

4. GC-MS Analysis

The following parameters are a general guideline and may require optimization based on the specific instrument and column used.

  • Gas Chromatograph (GC) System: Agilent 7890A GC or equivalent.[3]

  • Mass Spectrometer (MS) System: Agilent 5975C MSD or equivalent.[3]

  • GC Column: A DB-1701 column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or a similar mid-polarity column is suitable.[4][7]

  • Injection: 1 µL of the extract is injected in splitless or split mode (e.g., 1:7 split ratio).[1][3]

  • Inlet Temperature: 250°C.[1][3]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1][3]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.[3][4]

    • Ramp to 120°C at 10°C/min, hold for 3 minutes.[3][4]

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[3][4]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1][3]

    • MS Source Temperature: 230°C.[3][4]

    • MS Quadrupole Temperature: 150°C.[3][4]

    • Transfer Line Temperature: 280°C.[3][4]

    • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of N-nitrosomorpholine (e.g., m/z 116.1, 86.1).[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of morpholine following derivatization to N-nitrosomorpholine.

Workflow for GC-MS analysis of morpholine as NMOR. cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous or Solid Sample Filtration Filtration/Dissolution Sample->Filtration Acidification Acidification (HCl) Filtration->Acidification Nitrosation Addition of NaNO2 Acidification->Nitrosation Heating Heating (40°C) Nitrosation->Heating LLE Liquid-Liquid Extraction (Dichloromethane) Heating->LLE Separation Organic Layer Separation LLE->Separation GCMS GC-MS Analysis Separation->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for GC-MS analysis of morpholine as NMOR.

Alternative Derivatization Strategies

While the nitrosation method is well-established, other derivatization reagents can be considered.

  • Benzenesulfonyl Chloride: This reagent forms a sulfonamide derivative with morpholine. A previously reported method involved a longer derivatization time.[1]

Researchers interested in these alternative methods would need to undertake method development and validation.

Biological Relevance of Morpholine Derivatives

Morpholine is a key structural motif in many biologically active molecules.[8] For instance, numerous morpholine-containing compounds have been developed as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1] This makes them promising candidates for anti-cancer drug development.[1]

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives. cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Morpholine Morpholine Derivatives Morpholine->PI3K inhibit Morpholine->mTORC1 inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Metabolic Pathways of Morpholine

The morpholine moiety is generally considered relatively stable but can undergo metabolism, primarily through oxidation.[9] Common metabolic pathways include:

  • Oxidation of the morpholine ring: This can lead to the formation of hydroxylated metabolites.[9]

  • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and an attached alkyl chain.[9][10]

  • Ring opening: Cleavage of the C-N or C-O bonds within the morpholine ring can result in more polar metabolites.[9]

  • N-oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide.[9]

These metabolic transformations are primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a major contributor for many drugs.[9] The biodegradation of morpholine in the environment can be initiated by microorganisms, such as those from the Mycobacterium genus, which can cleave the C-N bond.[11][12]

The following diagram illustrates the major metabolic pathways of morpholine-containing drugs.

Major metabolic pathways of morpholine-containing drugs. cluster_metabolism Metabolic Pathways Morpholine Morpholine-Containing Drug Oxidation Ring Oxidation (Hydroxylation) Morpholine->Oxidation CYP Enzymes NDealkylation N-Dealkylation Morpholine->NDealkylation CYP Enzymes RingOpening Ring Opening Morpholine->RingOpening CYP Enzymes NOxidation N-Oxidation Morpholine->NOxidation CYP Enzymes

Caption: Major metabolic pathways of morpholine-containing drugs.

References

Application of 3-Methyl-2-(p-tolyl)morpholine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-(p-tolyl)morpholine is a synthetic organic compound belonging to the morpholine (B109124) class of heterocyclic compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and brain permeability.[1][2][3] This document provides detailed application notes and experimental protocols relevant to the use of 3-Methyl-2-(p-tolyl)morpholine in medicinal chemistry, with a primary focus on its role as a key intermediate in the synthesis of potent dopamine (B1211576) reuptake inhibitors and its potential in other therapeutic areas.

Key Applications

The principal application of 3-Methyl-2-(p-tolyl)morpholine in medicinal chemistry is as a crucial building block for the synthesis of more complex molecules with therapeutic potential.[4]

Intermediate in the Synthesis of Dopamine Reuptake Inhibitors

3-Methyl-2-(p-tolyl)morpholine is a well-established precursor in the synthesis of GBR 12909, a potent and highly selective dopamine reuptake inhibitor.[4] GBR 12909 has been extensively used as a research tool to study the dopamine transporter (DAT) and its role in various neurological and psychiatric disorders.[5][6] The inhibition of dopamine reuptake leads to an increase in the extracellular concentration of dopamine, which is a therapeutic strategy for conditions such as depression and Parkinson's disease.[6][7]

Signaling Pathway of Dopamine Reuptake Inhibition

Dopamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Release Dopamine_synapse Dopamine Dopamine_released->Dopamine_synapse DAT Dopamine Transporter (DAT) Dopamine_reuptake Dopamine DAT->Dopamine_reuptake Reuptake Dopamine_synapse->DAT Binding Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Activation GBR_12909 GBR 12909 (derived from 3-Methyl-2-(p-tolyl)morpholine) GBR_12909->DAT Inhibition GBR12909_Synthesis start 3-Methyl-2-(p-tolyl)morpholine step1 Ring Opening and Functional Group Transformation start->step1 intermediate1 Piperazine Precursor step1->intermediate1 step2 Alkylation with 1-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazine precursor intermediate1->step2 product GBR 12909 step2->product DAT_Assay_Workflow prep Prepare cells expressing DAT (e.g., hDAT-HEK293 cells) plate Plate cells in a 96-well plate prep->plate wash Wash cells with assay buffer plate->wash preincubate Pre-incubate with test compound (e.g., GBR 12909) or vehicle wash->preincubate add_radioligand Add [3H]dopamine to initiate uptake preincubate->add_radioligand incubate Incubate for a defined period (e.g., 10 min at 37°C) add_radioligand->incubate terminate Terminate uptake by rapid washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse scintillation Measure radioactivity using liquid scintillation counting lyse->scintillation analyze Analyze data to determine IC50 values scintillation->analyze

References

Application Notes and Protocols for Investigating the Stimulant Properties of 4-Methylpentedrone (4-MPM)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Methylpentedrone (4-MPM), also known as 4-MPD, is a synthetic stimulant of the cathinone (B1664624) class and is intended for research purposes only.[1][2] It is not for human or veterinary use. The information provided herein is for educational and scientific purposes, targeting researchers, scientists, and drug development professionals. All experiments involving this and other novel psychoactive substances must be conducted in accordance with all applicable laws, regulations, and institutional safety and ethics guidelines.

Introduction

4-Methylpentedrone (4-MPM) is a substituted cathinone that is structurally related to other stimulants like mephedrone (B570743) and pentedrone.[1][2] Preliminary evidence suggests it acts as a norepinephrine-dopamine reuptake inhibitor, which is a common mechanism for stimulant drugs.[3] A thorough investigation of its pharmacological profile is necessary to understand its potential effects and mechanism of action. These application notes provide a framework of in vitro and in vivo experimental protocols to characterize the stimulant properties of 4-MPM.

In Vitro Assays: Characterizing Molecular Mechanisms

In vitro assays are fundamental to determining the molecular targets of 4-MPM and quantifying its potency. The primary targets for stimulants are the monoamine transporters: dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[4]

Monoamine Transporter Binding Assays

These assays determine the affinity of 4-MPM for DAT, NET, and SERT. This is typically achieved through competitive radioligand binding studies using synaptosomes or cell lines expressing the specific transporters.

Protocol: Radioligand Binding Assay

  • Preparation of Transporter-Expressing Membranes:

    • Use cell lines (e.g., HEK293, CHO) stably expressing human DAT, NET, or SERT.

    • Harvest cells and prepare membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparation (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd.

    • Add varying concentrations of 4-MPM (e.g., 0.1 nM to 100 µM) to compete with the radioligand.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor, e.g., GBR 12909 for DAT).

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 4-MPM.

    • Determine the IC50 value (concentration of 4-MPM that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]

Monoamine Transporter Uptake Inhibition Assays

These functional assays measure the ability of 4-MPM to block the uptake of neurotransmitters into cells, providing a measure of its potency as a reuptake inhibitor.[4][6]

Protocol: [³H]Dopamine Uptake Inhibition Assay [5][7]

  • Cell Culture:

    • Plate cells expressing the human dopamine transporter (hDAT) in a 96-well plate and grow to confluence.[4]

  • Uptake Assay:

    • Wash the cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[5]

    • Pre-incubate the cells with varying concentrations of 4-MPM or vehicle for 10-20 minutes at 37°C.[5]

    • Initiate uptake by adding [³H]Dopamine (final concentration ~10-20 nM).[5]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.[5]

    • For non-specific uptake, use a known DAT inhibitor like nomifensine (B1679830) (10 µM).[5]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.[5]

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).[5]

  • Quantification and Analysis:

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity.[5]

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.[5]

    • Plot the percentage of specific uptake against the log concentration of 4-MPM to determine the IC50 value.[5]

This protocol can be adapted for NET and SERT using [³H]norepinephrine and [³H]serotonin, respectively.

Data Presentation: In Vitro Assays

Summarize the results in a table for clear comparison of 4-MPM's activity at the different monoamine transporters.

Assay Type Transporter 4-MPM Potency (IC50 or Ki, nM) Reference Compound (e.g., Cocaine) Potency (IC50 or Ki, nM)
Binding AffinityDATInsert ValueInsert Value
NETInsert ValueInsert Value
SERTInsert ValueInsert Value
Uptake InhibitionDATInsert ValueInsert Value
NETInsert ValueInsert Value
SERTInsert ValueInsert Value

In Vivo Behavioral Assays: Assessing Stimulant Effects in Animal Models

In vivo studies are crucial for understanding the physiological and behavioral effects of 4-MPM. Rodent models are commonly used to assess stimulant properties such as increased locomotor activity, subjective effects, and abuse potential.[8]

Locomotor Activity Test

This test measures the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.[9][10][11] Stimulants like cocaine and amphetamine typically increase locomotor activity.[12][13]

Protocol: Open Field Locomotor Activity Test [9][14]

  • Apparatus:

    • Use open-field arenas (e.g., 40 x 40 x 30 cm clear plastic boxes) equipped with infrared beams or video tracking software to monitor movement.[9]

  • Habituation:

    • Habituate the animals (e.g., male Swiss-Webster mice) to the testing room and handling for several days.[9]

    • On the test day, allow animals to acclimate to the testing room for at least 30-60 minutes.[9]

  • Procedure:

    • Administer 4-MPM (at various doses) or vehicle via a relevant route (e.g., intraperitoneal, IP).

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60 minutes) in time bins (e.g., 5 minutes).[9]

  • Data Analysis:

    • Analyze the data to determine the dose-dependent effects of 4-MPM on locomotor activity.

    • Compare the total distance traveled between different dose groups and the vehicle control group.

    • Analyze the time course of the drug's effect by examining activity in each time bin.

Drug Discrimination

This paradigm assesses the subjective (interoceptive) effects of a drug.[15] Animals are trained to discriminate between a known stimulant (e.g., cocaine or methamphetamine) and vehicle to receive a reward.[16] The ability of 4-MPM to substitute for the training drug indicates similar subjective effects.[15]

Protocol: Two-Lever Drug Discrimination in Rats

  • Apparatus:

    • Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a reward (e.g., food pellet dispenser).

  • Training Phase:

    • Train rats to press one lever ("drug lever") after administration of a known stimulant (e.g., 10 mg/kg cocaine, IP) and the other lever ("vehicle lever") after administration of saline to receive a food reward.

    • Training sessions are conducted daily until the rats reliably press the correct lever (e.g., >80% accuracy for several consecutive days).[17]

  • Testing Phase:

    • Once the discrimination is acquired, administer various doses of 4-MPM before placing the rats in the chamber.

    • Record the number of presses on each lever. No rewards are given during test sessions.

  • Data Analysis:

    • Calculate the percentage of responses on the drug-appropriate lever for each dose of 4-MPM.

    • Full substitution (>80% drug-lever responding) suggests that 4-MPM has subjective effects similar to the training drug.

    • Partial substitution (20-80% drug-lever responding) suggests some similarity in subjective effects.

Intravenous Self-Administration (IVSA)

The IVSA paradigm is the gold standard for assessing the reinforcing properties and abuse potential of a drug.[18][19] Animals learn to perform an action (e.g., press a lever) to receive an intravenous infusion of the drug.

Protocol: Intravenous Self-Administration in Rats [18][20]

  • Surgery:

    • Surgically implant a chronic indwelling catheter into the jugular vein of the rat.[21]

    • Allow for a post-operative recovery period (e.g., 5-7 days).[21]

  • Acquisition Phase:

    • Place the rat in an operant chamber where one lever is "active" and another is "inactive".

    • Connect the catheter to a syringe pump that delivers a specific dose of 4-MPM per infusion.

    • A press on the active lever results in a small intravenous infusion of 4-MPM, often paired with a cue (e.g., light or tone).

    • A press on the inactive lever has no consequence.

    • Sessions are typically 2 hours daily, and acquisition is defined as a stable pattern of responding with a preference for the active lever.

  • Dose-Response and Progressive Ratio:

    • Once responding is stable, test different unit doses of 4-MPM to generate a dose-response curve.

    • Conduct a progressive ratio (PR) schedule of reinforcement, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is a measure of the drug's motivational strength.

  • Data Analysis:

    • Key measures include the number of infusions earned per session, the discrimination between the active and inactive levers, and the breakpoint on the PR schedule.

    • A higher number of infusions and a higher breakpoint indicate greater reinforcing efficacy.

Data Presentation: In Vivo Assays

Present the quantitative data from behavioral assays in structured tables.

Table 2: Locomotor Activity

Dose of 4-MPM (mg/kg) Total Distance Traveled (cm, Mean ± SEM) % Change from Vehicle
Vehicle Insert Value 0%
Dose 1 Insert Value Insert Value
Dose 2 Insert Value Insert Value

| Dose 3 | Insert Value | Insert Value |

Table 3: Drug Discrimination

Dose of 4-MPM (mg/kg) % Responding on Drug-Appropriate Lever (Mean ± SEM) Substitution
Vehicle Insert Value No
Dose 1 Insert Value Partial/Full/No
Dose 2 Insert Value Partial/Full/No

| Dose 3 | Insert Value | Partial/Full/No |

Table 4: Intravenous Self-Administration

Dose of 4-MPM (mg/kg/infusion) Active Lever Presses (Mean ± SEM) Inactive Lever Presses (Mean ± SEM) Breakpoint (Progressive Ratio, Mean ± SEM)
Vehicle Insert Value Insert Value Insert Value
Dose 1 Insert Value Insert Value Insert Value
Dose 2 Insert Value Insert Value Insert Value

| Dose 3 | Insert Value | Insert Value | Insert Value |

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Behavioral Assessment cluster_2 Phase 3: Data Analysis & Interpretation Binding Binding Assays (DAT, NET, SERT) Uptake Uptake Inhibition Assays (DAT, NET, SERT) Binding->Uptake Determine Ki Locomotor Locomotor Activity Uptake->Locomotor Proceed if potent inhibitor Discrimination Drug Discrimination Locomotor->Discrimination IVSA Self-Administration (IVSA) Discrimination->IVSA Analysis Profile as Stimulant IVSA->Analysis

Caption: Overall experimental workflow for characterizing 4-MPM.

Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake Response Postsynaptic Response (Stimulation) DA_receptor->Response MPM 4-MPM MPM->DAT Blockade

References

Troubleshooting & Optimization

Technical Support Center: 3-Methyl-2-(4-methylphenyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methyl-2-(4-methylphenyl)morpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes have been reported for the synthesis of this compound and its analogs. The most common approaches start from commercially available precursors and involve a multi-step process. One established method begins with 4-methylpropiophenone, which undergoes bromination, followed by reaction with ethanolamine (B43304), reduction, and subsequent acid-catalyzed cyclization to form the morpholine (B109124) ring.[1] Another general approach involves the reaction of a substituted 1,2-amino alcohol with a suitable two-carbon electrophile, such as ethylene (B1197577) sulfate (B86663), to construct the morpholine ring.[2][3]

Q2: What are the critical factors affecting the yield of the synthesis?

A2: The overall yield of this compound synthesis is influenced by several factors, including:

  • Purity of starting materials: Using high-purity 4-methylpropiophenone and other reagents is crucial to minimize side reactions.

  • Reaction conditions: Temperature, reaction time, and the choice of solvent and catalyst at each step significantly impact the yield and purity of the intermediates and the final product.[4]

  • Control of side reactions: Bromination of the propiophenone (B1677668) can lead to multiple brominated species if not controlled properly. The cyclization step can also be sensitive to the acid concentration and temperature.

  • Purification methods: Efficient purification of intermediates and the final product is essential to remove byproducts and unreacted starting materials, which can affect the yield calculation and the quality of the final compound.[1]

Q3: What are some common side reactions to be aware of?

A3: While specific side reactions for this exact synthesis are not extensively detailed in the provided literature, based on the reaction types involved, potential side reactions could include:

  • Over-bromination or alternative bromination positions on the aromatic ring of 4-methylpropiophenone.

  • Formation of byproducts during the reaction with ethanolamine, such as dimerized or oligomerized products.

  • Incomplete cyclization during the final step, leading to the presence of the alcohol intermediate.

  • Dehydration or rearrangement of the final product under harsh acidic conditions.

Q4: What purification techniques are recommended for the final product?

A4: The choice of purification technique depends on the nature of the impurities. Common methods include:

  • Recrystallization: This is an effective method for purifying solid products, often using a mixture of solvents like ethanol (B145695) and water to achieve high purity (>95%).[4]

  • Column chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities.

  • Preparative Thin Layer Chromatography (TLC): This technique is suitable for small-scale purification and for isolating the product from complex mixtures.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of 2-bromo-1-(4-methylphenyl)propan-1-one (Intermediate b) Incomplete reaction.Ensure slow, dropwise addition of bromine. Monitor the reaction progress using TLC. Consider extending the reaction time if necessary.
Degradation of the product.Maintain the reaction temperature as specified. Avoid exposure to light.
Low yield of the final product (this compound) Inefficient cyclization.Optimize the concentration of sulfuric acid. Carefully control the temperature during the cyclization step.
Loss of product during workup and purification.Use preparative TLC for small-scale reactions to ensure efficient separation.[1] For larger scales, optimize the recrystallization solvent system to maximize recovery.
Presence of multiple spots on TLC after bromination Over-bromination or side reactions.Use the stoichiometric amount of bromine. Add the bromine solution slowly at a controlled temperature.
Final product is an oil instead of a solid Presence of impurities.Purify the product using column chromatography or preparative TLC.[1] Attempt to form a salt (e.g., hydrochloride) which is often a crystalline solid.[4]
Inconsistent results between batches Variation in reagent quality or reaction conditions.Use reagents from the same supplier and batch if possible. Ensure precise control over temperature, reaction time, and stirring speed for each step.

Data Presentation

Table 1: Comparison of Synthesis Parameters for Morpholine Derivatives

Starting Material Key Reagents Reaction Conditions Yield Reference
4-methylpropiophenone1. Bromine, 2. Ethanolamine, 3. Sodium borohydride, 4. Sulfuric acidMulti-step synthesis involving bromination, substitution, reduction, and cyclization.Not explicitly stated for the 4-methyl derivative, but a 6% yield was reported for the 3-methyl analog.[1][1]
4-methylchlorobenzeneMorpholine, Sodium tert-butoxide, Catalyst70°C, 27 hours98% (for 4-(p-Tolyl)morpholine, a related but different compound)[5]
1,2-amino alcoholsEthylene sulfate, tBuOKOne or two-step redox-neutral protocol.High yielding (specific value not provided for the target compound).[2][3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from 4-methylpropiophenone [1]

This protocol is adapted from the synthesis of related phenmetrazine analogs.

Step 1: Synthesis of 2-bromo-1-(4-methylphenyl)propan-1-one (Intermediate b)

  • Dissolve 4-methylpropiophenone (1 equivalent) in dichloromethane (B109758).

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane to the reaction mixture with stirring.

  • Continue stirring for 1 hour at room temperature.

  • Dry the reaction mixture with anhydrous magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure to obtain the crude product as a colorless oil.

Step 2: Synthesis of this compound (Final Product)

  • React the crude 2-bromo-1-(4-methylphenyl)propan-1-one with ethanolamine and N,N-diisopropylethylamine. This will form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one and the hemiaminal 3-methyl-2-(4-methylphenyl)morpholin-2-ol.

  • Reduce the intermediate mixture with sodium borohydride.

  • Perform an acid-catalyzed cyclization using concentrated sulfuric acid to form the morpholine ring.

  • Purify the crude product using an appropriate method such as preparative thin-layer chromatography or recrystallization to obtain the final product.

Visualizations

Synthesis_Pathway A 4-Methylpropiophenone B 2-Bromo-1-(4-methylphenyl) propan-1-one A->B Bromine Dichloromethane C Intermediate Mixture: 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol B->C Ethanolamine N,N-diisopropylethylamine D Alcohol Intermediate C->D Sodium Borohydride E 3-Methyl-2-(4-methylphenyl) morpholine D->E Conc. Sulfuric Acid (Cyclization)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Purity OK check_conditions->start Incorrect analyze_side_products Analyze Byproducts (TLC, NMR, MS) check_conditions->analyze_side_products Conditions Correct analyze_side_products->start Unidentified optimize_purification Optimize Purification Method (Recrystallization, Chromatography) analyze_side_products->optimize_purification Byproducts Identified successful_synthesis Improved Yield and Purity optimize_purification->successful_synthesis

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of Crude 4-Methoxyphenyl-N-methyl-N-propargylamine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-methoxyphenyl-N-methyl-N-propargylamine?

A1: The impurities will largely depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-methoxyaniline, N-methyl-p-anisidine, or propargyl halide (e.g., propargyl bromide).

  • Over-alkylation or Byproducts: If starting from 4-methoxyaniline, you might have the mono-propargylated product. Side reactions could also lead to other unforeseen byproducts.

  • Solvent and Reagents: Residual solvents from the reaction or workup, and any catalysts or bases used.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, which may result in colored impurities.[1]

Q2: My crude product is a dark oil. How can I decolorize it?

A2: Dark coloration often indicates the presence of oxidized impurities. You can try the following:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, you can add a small amount of activated charcoal. Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

  • Silica (B1680970) Gel Plug Filtration: Dissolve the crude oil in a minimal amount of a non-polar solvent (like dichloromethane (B109758) or ethyl acetate/hexane) and pass it through a short plug of silica gel. This can remove highly polar, colored impurities.

Q3: I am getting a low yield after column chromatography. What could be the reasons?

A3: Low yield from column chromatography can be due to several factors:

  • Improper Solvent System: If the eluent is too polar, your product may elute too quickly along with impurities. If it's not polar enough, the product may not elute from the column at all. It is crucial to develop a good solvent system using Thin Layer Chromatography (TLC) first.

  • Product Streaking/Tailing on the Column: Basic compounds like amines can interact strongly with the acidic silica gel, leading to poor separation and recovery. Adding a small amount of a base, like triethylamine (B128534) (0.5-1%), to your eluent can mitigate this issue.[2]

  • Product Instability on Silica Gel: Some compounds can decompose on silica gel. If you suspect this, you can try using a less acidic stationary phase like alumina (B75360) or a deactivated silica gel.

  • Incorrect Column Packing: Poorly packed columns with cracks or channels will lead to inefficient separation and lower yields of pure product.

Q4: Can I purify 4-methoxyphenyl-N-methyl-N-propargylamine by distillation?

A4: Vacuum distillation can be a viable method for purifying liquid products, especially for removing non-volatile impurities.[1][3] However, you must consider the thermal stability of your compound. Propargylamines can be reactive at high temperatures. It is advisable to use a high vacuum to lower the boiling point and minimize the risk of decomposition.

Troubleshooting Guides

Issue 1: Difficulty with Recrystallization
Problem Potential Cause Suggested Solution
Product oils out instead of crystallizing. The solvent may be too non-polar, or the solution is supersaturated with impurities that inhibit crystallization.Try a different solvent system, perhaps a mixture of a good solvent and a poor solvent (an anti-solvent). Add the anti-solvent dropwise to the warm solution until it just becomes cloudy, then allow it to cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.
No crystals form upon cooling. The solution is not saturated, or the compound is highly soluble in the chosen solvent even at low temperatures.Reduce the volume of the solvent by evaporation and try cooling again. If that fails, add an anti-solvent in which your compound is insoluble. Ensure that you are cooling to a sufficiently low temperature (e.g., using an ice bath or a freezer).
Crystals are very fine or appear impure. The solution cooled too quickly, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. For higher purity, a second recrystallization may be necessary.[2]
Issue 2: Problems with Column Chromatography
Problem Potential Cause Suggested Solution
Poor separation of spots on TLC and column. The solvent system (eluent) does not have the right polarity to differentiate between your product and impurities.Systematically test different solvent mixtures (e.g., varying ratios of hexane (B92381) and ethyl acetate) using TLC to find a system that gives good separation (Rf of your product around 0.3-0.4 and good separation from other spots).
Product streaks or 'tails' on the TLC plate. The compound is interacting too strongly with the stationary phase, which is common for basic amines on acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (B1221849) in methanol (B129727) to your eluent. This will neutralize the acidic sites on the silica gel and improve the spot shape and separation.[2]
The column runs very slowly. The silica gel is packed too tightly, or fine particles are clogging the column frit.Ensure you are using the correct mesh size of silica gel (e.g., 230-400 mesh for flash chromatography). Do not pack the column under excessively high pressure. Applying gentle positive pressure with air or a pump can help speed up the elution.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Starting Point)

This protocol is a general guideline and should be optimized using TLC analysis first.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude 4-methoxyphenyl-N-methyl-N-propargylamine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent to get a dry powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Triethylamine).

    • Gradually increase the polarity of the eluent (gradient elution) as the column runs (e.g., to 95:5, 90:10 Hexane:Ethyl Acetate).

    • Collect fractions in test tubes.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data for Chromatography Optimization (Based on Similar Compounds)
Stationary Phase Mobile Phase System (Starting Point) Modifier Notes
Silica Gel (230-400 mesh)Hexane / Ethyl Acetate0.5-1% TriethylamineA gradient from low to high polarity is generally effective. The triethylamine is crucial to prevent tailing of the amine.[2]
Alumina (neutral)Dichloromethane / MethanolNoneCan be a good alternative if the compound is sensitive to the acidity of silica gel.

Visualization of Workflows

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash, brine wash) crude->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal assess_purity Assess Purity & Impurity Profile (TLC, NMR) solvent_removal->assess_purity column_chrom Column Chromatography assess_purity->column_chrom Complex mixture or high purity needed recrystallization Recrystallization assess_purity->recrystallization Crystalline solid with few impurities distillation Vacuum Distillation assess_purity->distillation Liquid product with non-volatile impurities pure_product Pure 4-Methoxyphenyl-N-methyl-N-propargylamine column_chrom->pure_product recrystallization->pure_product distillation->pure_product

Caption: General purification workflow for crude 4-methoxyphenyl-N-methyl-N-propargylamine.

TroubleshootingLogic cluster_column Column Chromatography Issues cluster_recryst Recrystallization Issues start Purification Issue Encountered low_yield Low Yield start->low_yield poor_sep Poor Separation start->poor_sep streaking Product Streaking start->streaking oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals check_tlc Optimize Eluent with TLC low_yield->check_tlc check_packing Check Column Packing & Flow Rate low_yield->check_packing poor_sep->check_tlc add_base Add Triethylamine to Eluent streaking->add_base change_solvent Change Solvent System (Use Anti-Solvent) oiling_out->change_solvent slow_cool Ensure Slow Cooling & Scratch Flask oiling_out->slow_cool no_crystals->change_solvent concentrate Concentrate Solution & Re-cool no_crystals->concentrate

Caption: Troubleshooting logic for common purification issues.

References

Troubleshooting monoamine transporter assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during monoamine transporter (MAT) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific experimental challenges.

Q1: Why is my signal-to-background ratio low in my uptake assay?

A low signal-to-background ratio can be caused by either a weak specific signal or high non-specific binding. Here’s how to troubleshoot this issue:

  • Low Specific Signal:

    • Cell Health and Transporter Expression: Ensure your cells are healthy and have a high viability. It is also crucial to verify the expression level of the specific monoamine transporter (DAT, SERT, or NET) in your cell line or tissue preparation. For transiently transfected cells, optimizing transfection efficiency is key.[1]

    • Reagent Integrity: Prepare fresh neurotransmitter solutions for each experiment and consider including an antioxidant like ascorbic acid in your assay buffer to prevent degradation. If you are using a radiolabeled or fluorescent substrate, confirm that it has not expired and has been stored correctly.[1]

    • Assay Conditions: Monoamine uptake is an active process that is dependent on temperature. Ensure that incubations are performed at the optimal temperature, which is typically 37°C.[1] Also, optimize the incubation times for both the inhibitor and the substrate.[1]

  • High Background Signal:

    • Insufficient Blocking: To reduce non-specific binding, use a suitable blocking agent such as bovine serum albumin (BSA) in your assay buffer.[1][2]

    • Inadequate Washing: Increase the number and thoroughness of wash steps to effectively remove unbound radioligand or fluorescent substrate. Using ice-cold wash buffer can help minimize the dissociation of the specifically bound ligand.[1][2]

    • Plate Issues: Some microplates may exhibit high non-specific binding. If high background persists, consider testing different types of plates.[1]

    • Contaminated Reagents: Use freshly prepared and filtered buffers and reagents to avoid contamination that might contribute to background signal.[1]

Q2: My results are inconsistent between wells or experiments. What are the common causes of variability?

Inconsistent data can stem from procedural errors or issues with your reagents and cells.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when dealing with small volumes.

  • Plate Uniformity: Check for uniformity across the plate. Edge effects can sometimes cause variability.

  • Compound Solubility: Confirm that your test compounds are fully dissolved in the assay buffer.

  • Cell Plating: Uneven cell seeding can lead to variability in transporter expression per well. Ensure a homogenous cell suspension and proper mixing before and during plating. The density of the cells can influence assay performance, so it's recommended to optimize cell plating for your specific cell line.[3]

  • Different Cell Lines: Using different transfected cell lines can lead to disparate results, so consistency in the cell source is important.[4]

Q3: I am not observing any uptake of the substrate. What should I check?

A complete lack of signal is a critical issue that points to a fundamental problem with the assay components or procedure.

  • Cell Viability and Transporter Expression: As a first step, confirm that your cells are viable and that the transporter is being expressed.[1]

  • Reagent Activity:

    • Substrate Degradation: Monoamines can be unstable. Prepare fresh solutions and protect them from light and heat.

    • Inactive Radioligand/Fluorescent Dye: Verify the integrity and activity of your labeled substrate.[1]

  • Procedural Errors:

    • Incorrect Assay Buffer: Ensure the composition of your assay buffer is correct, as ion concentrations are critical for transporter function.[5]

    • Order of Reagent Addition: Adding reagents in the wrong order can impact the results. For instance, in some fluorescent assays, adding the dye before the inhibitor may lead to a reduced signal.[3]

Data Presentation

The following table provides a summary of the in vitro efficacy of several well-characterized monoamine transporter inhibitors. These values can serve as a reference for validating your own experimental results.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
RTI-113 0.629.81.6
Cocaine 450[6]680[6]670[6]
Bupropion 1400[6]>10000[6]2800[6]

Note: IC50 values can vary depending on the specific experimental conditions and cell systems used.[6]

Experimental Protocols

Here are detailed methodologies for two common types of monoamine transporter assays.

Radiolabeled Neurotransmitter Uptake Assay

This assay directly measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the transporter of interest.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[5]

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-HEPES buffer (KHB)).[4]

  • Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[5]

  • Known transporter inhibitor for determining non-specific uptake (e.g., mazindol for DAT, nisoxetine (B1678948) for NET, or paroxetine (B1678475) for SERT).[5][7]

  • Test compounds.

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Culture and Plating: Seed the cells in 96-well plates at an optimized density and allow them to adhere and grow.

  • Assay Preparation: On the day of the experiment, wash the cell monolayers once with assay buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.[1]

  • Initiation of Uptake: Add the assay buffer containing the radiolabeled monoamine substrate to initiate the uptake reaction.[5]

  • Termination of Uptake: After a specific incubation time (e.g., 10 minutes at 37°C), rapidly terminate the uptake by washing the cells with ice-cold assay buffer.[1][5]

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid.[5]

  • Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known inhibitor) from the total uptake.[5]

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the monoamine transporter.

Materials:

  • Cell membranes or whole cells expressing the transporter of interest.

  • Assay buffer.

  • Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[5]

  • Unlabeled ("cold") ligand to determine non-specific binding.

  • Test compounds.

  • Filter plates and a vacuum filtration manifold.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membranes/whole cells, radiolabeled ligand, and either the test compound, assay buffer (for total binding), or a high concentration of unlabeled ligand (for non-specific binding).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium. The time and temperature will depend on the specific transporter and ligand.

  • Termination of Binding: Rapidly separate the bound from unbound radioligand by vacuum filtration through filter plates.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to the wells of the filter plate.

  • Data Analysis: Measure the radioactivity and calculate the specific binding by subtracting the non-specific binding from the total binding.

Visualizations

Signaling Pathway and Experimental Workflow

monoamine_reuptake_pathway cluster_synapse Synaptic Cleft Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron Monoamine Transporter Monoamine Transporter (DAT, SERT, NET) Monoamine Transporter->Presynaptic Neuron Internalization Synaptic Vesicle Synaptic Vesicle Monoamine Synaptic Vesicle->Monoamine Release Monoamine->Postsynaptic Neuron Signal Transduction Monoamine->Monoamine Transporter Reuptake Test Compound Inhibitor Test Compound->Monoamine Transporter Inhibition

Caption: Mechanism of monoamine reuptake and inhibition at the synapse.

experimental_workflow start Start cell_culture Cell Culture & Plating start->cell_culture assay_prep Assay Preparation (Washing) cell_culture->assay_prep compound_prep Prepare Test Compounds incubation Incubation with Compound & Substrate compound_prep->incubation assay_prep->incubation termination Terminate Reaction & Wash incubation->termination detection Detection (Scintillation/Fluorescence) termination->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for monoamine transporter assays.

Troubleshooting Logic

troubleshooting_flowchart start Problem Encountered low_signal Low/No Signal start->low_signal high_background High Background start->high_background inconsistent_data Inconsistent Data start->inconsistent_data check_cells Check Cell Viability & Transporter Expression low_signal->check_cells Possible Cause check_reagents Verify Reagent Integrity (Substrate, Ligand) low_signal->check_reagents Possible Cause review_protocol Review Assay Protocol (Times, Temperatures) low_signal->review_protocol Possible Cause optimize_blocking Optimize Blocking Step (e.g., BSA) high_background->optimize_blocking Solution improve_washing Improve Washing Procedure high_background->improve_washing Solution fresh_reagents Use Fresh/Filtered Reagents high_background->fresh_reagents Solution verify_pipetting Verify Pipetting Accuracy inconsistent_data->verify_pipetting Check assess_plate Assess Plate Uniformity inconsistent_data->assess_plate Check confirm_solubility Confirm Compound Solubility inconsistent_data->confirm_solubility Check

Caption: A logical flowchart for troubleshooting common issues in MAT assays.

References

Technical Support Center: Synthesis of 3-Methyl-2-(p-tolyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-(p-tolyl)morpholine. Our resources are designed to help you overcome common challenges and prevent side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 2,3-disubstituted morpholines like 3-Methyl-2-(p-tolyl)morpholine?

A1: The synthesis of 2,3-disubstituted morpholines is often achieved through the cyclization of an appropriately substituted N-(2-hydroxypropyl)amino alcohol derivative. A prevalent strategy involves the reaction of a 1-aryl-2-aminoethanol derivative with a propylene (B89431) oxide equivalent or a related three-carbon synthon. Another powerful method is the multi-component reaction involving an amino alcohol, an aldehyde, and a third component that facilitates the cyclization, often catalyzed by a metal salt. For instance, a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides a direct route to highly substituted morpholines.[1]

Q2: Diastereoselectivity is a major concern in the synthesis of 3-Methyl-2-(p-tolyl)morpholine. What factors influence the cis/trans isomer ratio?

A2: The diastereoselectivity of the cyclization reaction is a critical aspect, and the ratio of cis to trans isomers can be influenced by several factors:

  • Reaction Temperature: Lower temperatures often favor the formation of one diastereomer over the other.

  • Choice of Base and Solvent: The polarity of the solvent and the nature of the base used for deprotonation and cyclization can significantly impact the transition state energies, thereby affecting the diastereomeric ratio.

  • Nature of the Substituents: The steric bulk of the substituents on the reacting molecules can direct the stereochemical outcome of the reaction.

  • Catalyst: In catalyzed reactions, the ligand on the metal center can play a crucial role in determining the stereoselectivity.

Q3: How can I purify the diastereomers of 3-Methyl-2-(p-tolyl)morpholine?

A3: The separation of diastereomers is typically achieved through chromatographic techniques due to their different physical properties.[2]

  • Flash Column Chromatography: This is the most common method, usually performed on silica (B1680970) gel. A careful selection of the eluent system is crucial for achieving good separation.

  • Reversed-Phase Chromatography: For more polar compounds or when silica gel chromatography is ineffective, reversed-phase chromatography using a C18 stationary phase can be a viable alternative.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, especially if one diastereomer is significantly less soluble than the other. Conversion to a hydrochloride salt can sometimes facilitate the formation of crystalline material with better separation properties upon recrystallization.

Q4: What are the expected spectroscopic signatures for 3-Methyl-2-(p-tolyl)morpholine?

A4: The structure of 3-Methyl-2-(p-tolyl)morpholine can be confirmed using standard spectroscopic techniques:

  • 1H NMR: Expect to see characteristic signals for the tolyl group (aromatic protons and a methyl singlet), the morpholine (B109124) ring protons (often complex multiplets), and the methyl group at the C3 position (a doublet). The coupling constants between the protons at C2 and C3 can help in determining the relative stereochemistry (cis or trans).

  • 13C NMR: The spectrum will show distinct signals for the aromatic carbons of the tolyl group, the carbons of the morpholine ring, and the two methyl carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C12H17NO, MW: 191.27 g/mol ) should be observed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 3-Methyl-2-(p-tolyl)morpholine.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.
Inactive reagents or catalyst Ensure that all reagents and catalysts are of high purity and are not degraded. Use freshly distilled solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction conditions Verify the reaction parameters such as temperature, pressure, and stoichiometry of reagents. The choice of base and solvent can be critical for the success of the cyclization step.
Problem 2: Poor Diastereoselectivity
Possible Cause Suggested Solution
Suboptimal reaction temperature Experiment with running the reaction at a lower temperature. This can often improve the diastereomeric ratio in favor of the thermodynamically more stable product.
Inappropriate solvent or base Screen different solvents and bases. A change in solvent polarity or the counter-ion of the base can influence the stereochemical outcome of the cyclization.
Steric hindrance If possible, consider modifying the protecting groups on the starting materials to alter the steric environment around the reacting centers.
Problem 3: Formation of Significant Side Products
Possible Cause Suggested Solution
Incomplete cyclization The linear amino alcohol precursor may remain if the cyclization conditions are not optimal. Try a stronger base or a higher reaction temperature to promote ring closure.
Over-alkylation or N-alkylation If the nitrogen of the morpholine is unprotected, it can react further. Consider using a suitable protecting group for the nitrogen atom during the synthesis, which can be removed in a subsequent step.
Elimination reactions Under harsh basic or acidic conditions, elimination reactions can occur, leading to the formation of unsaturated byproducts. Use milder reaction conditions where possible.
Undesired N-detosylation If using a tosyl protecting group, be aware that some reagents, such as NaH in DMF, can promote N-detosylation.[3] Choose reaction conditions carefully to avoid premature deprotection.

Data Presentation

Table 1: Representative Reaction Parameters for Substituted Morpholine Synthesis

Synthetic Method Key Reagents Catalyst/Promoter Solvent Temperature Typical Yield Diastereomeric Ratio (dr)
Pd-Catalyzed Carboamination O-allyl ethanolamine, Aryl bromidePd(OAc)₂, Phosphine ligandToluene105 °C46-66%>20:1
Copper-Catalyzed Three-Component Reaction Amino alcohol, Aldehyde, DiazomalonateCu(MeCN)₄B(C₆F₅)₄Toluene50-70 °CModerate to GoodPoor, requires optimization
Aziridine-Epoxide Heterocoupling N-H Aziridine, EpoxideCuCN (for addition), Acid (for cyclization)DMSOVaries40-95%Variable, can be high

Note: The data in this table is based on analogous syntheses of substituted morpholines and should be considered as a general guide. Optimization will be required for the specific synthesis of 3-Methyl-2-(p-tolyl)morpholine.

Experimental Protocols

Representative Protocol: Synthesis of a 2-Aryl-3-Methylmorpholine Derivative

This protocol is a representative procedure based on the synthesis of analogous 2,3-disubstituted morpholines and should be adapted and optimized for the specific synthesis of 3-Methyl-2-(p-tolyl)morpholine.

Step 1: Synthesis of the N-(2-hydroxypropyl)-1-(p-tolyl)methanimine

  • To a solution of p-tolualdehyde (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol, add 1-aminopropan-2-ol (B43004) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the imine formation can be monitored by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.

Step 2: Reduction and Cyclization to 3-Methyl-2-(p-tolyl)morpholine

  • Dissolve the crude imine from Step 1 in a suitable solvent (e.g., methanol, THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq) portion-wise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The cyclization to the morpholine ring may occur in situ or may require subsequent treatment with a mild acid or base to facilitate ring closure.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Mandatory Visualization

Synthesis_Pathway p_tolualdehyde p-Tolualdehyde imine N-(2-hydroxypropyl)-1- (p-tolyl)methanimine p_tolualdehyde->imine amino_propanol 1-Aminopropan-2-ol amino_propanol->imine intermediate 1-(p-tolyl)-2-(propan-2-olamino)ethanol imine->intermediate Reduction (e.g., NaBH4) product 3-Methyl-2-(p-tolyl)morpholine intermediate->product Cyclization

Caption: Synthetic pathway for 3-Methyl-2-(p-tolyl)morpholine.

Troubleshooting_Workflow cluster_purification Purification Issues cluster_selectivity Selectivity Issues start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions optimize_cyclization Optimize Cyclization Step (Stronger Base, Higher Temp) check_conditions->optimize_cyclization purification_issue Difficulty in Purification column_chromatography Optimize Flash Chromatography (Solvent System, Gradient) purification_issue->column_chromatography rp_chromatography Consider Reversed-Phase Chromatography column_chromatography->rp_chromatography salt_recrystallization Attempt Recrystallization of Hydrochloride Salt rp_chromatography->salt_recrystallization poor_diastereoselectivity Poor Diastereoselectivity optimize_temp Lower Reaction Temperature poor_diastereoselectivity->optimize_temp screen_solvents_bases Screen Different Solvents and Bases poor_diastereoselectivity->screen_solvents_bases

Caption: Troubleshooting workflow for common synthesis issues.

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-MPM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (B12769722) (4-MPM). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues, specifically peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of 4-MPM?

A1: Peak tailing is a phenomenon in HPLC where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. For a compound like 4-MPM, which contains a basic pyrrolidine (B122466) group, peak tailing is a common issue that can compromise resolution, reduce quantification accuracy, and affect the overall reliability of the analytical method.[2][3]

Q2: What are the primary causes of peak tailing for a basic compound like 4-MPM?

A2: The primary cause of peak tailing for basic compounds such as 4-MPM is the interaction between the basic amine functional group and residual acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1][4][5] This secondary retention mechanism, in addition to the desired reversed-phase interaction, leads to the observed peak asymmetry.[1][2] Other factors that can contribute to peak tailing include column contamination, column voids, incorrect mobile phase pH, and sample overload.[6]

Q3: How does the mobile phase pH affect the peak shape of 4-MPM?

A3: The pH of the mobile phase is a critical parameter that influences the peak shape of ionizable compounds like 4-MPM.[7] At a mid-range pH, the basic pyrrolidine group in 4-MPM will be protonated (positively charged), while the residual silanol groups on the column packing can be deprotonated (negatively charged), leading to strong ionic interactions and peak tailing.[8][9] By lowering the mobile phase pH (typically to 3 or below), the silanol groups become fully protonated, minimizing these secondary interactions and significantly improving peak symmetry.[1][6][10]

Q4: Can the choice of HPLC column impact peak tailing for 4-MPM?

A4: Absolutely. The choice of column is crucial for obtaining symmetrical peaks for basic compounds.[2] Modern "end-capped" columns, where the residual silanol groups are chemically deactivated, are highly recommended to reduce peak tailing.[10][11] For particularly challenging separations, alternative stationary phases such as hybrid silica-polymer columns or those with a positive surface charge can offer better performance and improved peak shape.[2]

Troubleshooting Guide

If you are experiencing peak tailing with 4-MPM, follow this systematic troubleshooting guide to identify and resolve the issue.

G start Start: Peak Tailing Observed for 4-MPM check_column 1. Evaluate HPLC Column start->check_column check_mobile_phase 2. Assess Mobile Phase check_column->check_mobile_phase Column is appropriate and in good condition? solution_column Use a modern, end-capped C18 column or a column designed for basic compounds. check_column->solution_column No check_sample 3. Investigate Sample and Injection check_mobile_phase->check_sample Mobile phase pH is optimal? solution_ph Adjust mobile phase pH to ≤ 3 using an appropriate buffer (e.g., 0.1% formic acid). check_mobile_phase->solution_ph No solution_buffer Increase buffer concentration to 20-50 mM to mask residual silanols. check_mobile_phase->solution_buffer Buffer concentration sufficient? check_instrument 4. Inspect HPLC System check_sample->check_instrument Sample solvent and concentration are appropriate? solution_sample_solvent Dissolve sample in mobile phase or a weaker solvent. check_sample->solution_sample_solvent No, solvent mismatch solution_concentration Dilute the sample to avoid column overload. check_sample->solution_concentration No, potential overload solution_connections Check and tighten all fittings to eliminate dead volume. check_instrument->solution_connections Extra-column volume suspected? solution_frit Replace the column inlet frit if it is blocked. check_instrument->solution_frit Column pressure high?

Caption: A step-by-step workflow for troubleshooting peak tailing in the HPLC analysis of 4-MPM.

Underlying Cause of Peak Tailing for 4-MPM

The following diagram illustrates the chemical interaction that is the primary cause of peak tailing for basic compounds like 4-MPM on a standard silica-based stationary phase.

G cluster_0 Silica Stationary Phase cluster_1 4-MPM Analyte silanol Deprotonated Silanol Group (Si-O⁻) mpm Protonated 4-MPM (Basic Pyrrolidine Group) mpm->silanol Ionic Interaction (Secondary Retention)

Caption: Diagram illustrating the ionic interaction between protonated 4-MPM and a deprotonated silanol group, leading to peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for 4-MPM (Asymmetry Factor ≤ 1.2).

Materials:

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Prepare a 10 mM ammonium formate buffer in deionized water.

    • Divide the buffer into several aliquots.

    • Adjust the pH of each aliquot to a different value (e.g., 2.5, 3.0, 4.0, 5.0, 6.0, and 7.0) using formic acid.

  • Prepare Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Set HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at an appropriate wavelength for 4-MPM

    • Gradient: Start with an isocratic hold at a suitable organic percentage (e.g., 40% B) and adjust as necessary to achieve retention.

  • Analysis:

    • Equilibrate the column with the mobile phase at the first pH value for at least 15 minutes.

    • Inject the 4-MPM standard and record the chromatogram.

    • Calculate the peak asymmetry factor.

    • Repeat the analysis for each prepared mobile phase pH.

Data Presentation:

Mobile Phase pHPeak Asymmetry Factor (As)Observations
7.0> 2.0Severe tailing
6.01.8Significant tailing
5.01.6Moderate tailing
4.01.4Slight tailing
3.01.1Symmetrical peak
2.51.0Symmetrical peak

Note: The above data is illustrative. Actual results may vary depending on the specific column and HPLC system used. A significant improvement in peak shape is expected as the pH is lowered.[1]

Protocol 2: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from the HPLC column that may be causing peak tailing.

Materials:

  • Isopropanol (IPA), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

Procedure:

  • Disconnect the column from the detector.

  • Reverse the direction of flow through the column.

  • Flush the column with the following sequence of solvents at a low flow rate (e.g., 0.5 mL/min):

    • Deionized water (20 column volumes)

    • Isopropanol (20 column volumes)

    • Methanol (20 column volumes)

    • Acetonitrile (20 column volumes)

  • Return the column to the normal flow direction.

  • Equilibrate the column with the initial mobile phase conditions before resuming analysis.

This comprehensive guide should provide you with the necessary information and procedures to effectively troubleshoot and resolve peak tailing issues in the HPLC analysis of 4-MPM. For further assistance, please consult your HPLC and column manufacturer's documentation.

References

Minimizing impurities in the synthesis of GBR 12909 intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of GBR 12909 intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of key intermediates for GBR 12909, a potent and selective dopamine (B1211576) reuptake inhibitor. The primary synthetic route involves the preparation of two key intermediates: 1-(2-hydroxyethyl)piperazine and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine , followed by a final N-alkylation step.

Intermediate 1: 1-(2-hydroxyethyl)piperazine Synthesis

Reaction: Piperazine (B1678402) + Ethylene (B1197577) Oxide → 1-(2-hydroxyethyl)piperazine

Issue 1: Formation of N,N'-bis(2-hydroxyethyl)piperazine byproduct

  • Question: During the synthesis of 1-(2-hydroxyethyl)piperazine from piperazine and ethylene oxide, I am observing a significant amount of the di-substituted byproduct, N,N'-bis(2-hydroxyethyl)piperazine. How can I minimize its formation?

  • Answer: The formation of the di-substituted byproduct is a common issue due to the presence of two reactive nitrogen atoms in the piperazine ring. To favor mono-substitution, consider the following strategies:

    • Molar Ratio of Reactants: Employ a significant excess of piperazine relative to ethylene oxide. A larger excess of the diamine statistically favors the reaction of ethylene oxide with an unreacted piperazine molecule over a second reaction with the mono-substituted product.

    • Slow Addition of Ethylene Oxide: Add ethylene oxide to the reaction mixture slowly and at a controlled rate. This maintains a low concentration of the electrophile, reducing the likelihood of a second addition to the already substituted piperazine.

    • Reaction Temperature: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also promote di-substitution.

    • Reactive Distillation: For larger-scale synthesis, a continuous process using reactive distillation has been shown to improve the yield of the mono-hydroxyethyl piperazine over the di-hydroxyethyl piperazine.[1] In this setup, piperazine is fed towards the top of the column and ethylene oxide is introduced at lower points, optimizing the concentration gradients to favor mono-alkylation.[1]

Issue 2: Difficulty in Separating Mono- and Di-substituted Products

  • Question: I am having trouble separating the desired 1-(2-hydroxyethyl)piperazine from the N,N'-bis(2-hydroxyethyl)piperazine byproduct. What purification methods are effective?

  • Answer: The separation of these two closely related compounds can be challenging.

    • Distillation: Fractional distillation under reduced pressure can be effective, as there is a boiling point difference between the mono- and di-substituted products.

    • Crystallization: In some cases, selective crystallization of one of the components or a salt thereof may be possible. Experiment with different solvents and temperatures to find optimal crystallization conditions.

    • Chromatography: For smaller-scale purifications, column chromatography on silica (B1680970) gel can be employed. A polar eluent system will be required to effectively separate these polar compounds.

Intermediate 2: 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine Synthesis

This intermediate is typically synthesized by the N-alkylation of piperazine with a suitable 2-[bis(4-fluorophenyl)methoxy]ethyl halide.

Issue 3: Low Yield in N-alkylation Step

  • Question: My N-alkylation reaction to produce 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine is giving a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this step can be attributed to several factors:

    • Purity of Starting Materials: Ensure that the piperazine and the alkylating agent are pure. Impurities in the starting materials can interfere with the reaction.

    • Reaction Conditions:

      • Base: A suitable base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrogen halide formed during the reaction. Ensure the base is anhydrous and used in sufficient quantity.

      • Solvent: An appropriate aprotic solvent, such as acetonitrile (B52724) or DMF, should be used to dissolve the reactants. Ensure the solvent is anhydrous.

      • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

    • Side Reactions of the Alkyl Halide: Alkyl halides can undergo elimination reactions as a competing pathway to substitution, especially at higher temperatures and with sterically hindered bases. Using a less hindered base and optimizing the temperature can help minimize this side reaction.

Issue 4: Formation of Di-substituted Piperazine Byproduct

  • Question: Similar to the first intermediate, I am observing the formation of a di-substituted piperazine byproduct in this N-alkylation step. How can I achieve selective mono-alkylation?

  • Answer: The strategies to control selectivity are similar to those for the synthesis of 1-(2-hydroxyethyl)piperazine:

    • Use of a Protecting Group: The most effective method to ensure mono-alkylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.

    • Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can favor mono-substitution.

    • Slow Addition of the Alkylating Agent: A slow, controlled addition of the 2-[bis(4-fluorophenyl)methoxy]ethyl halide will keep its concentration low and reduce the chance of di-alkylation.

Final Product: GBR 12909 Synthesis

Reaction: 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine + 3-phenylpropyl halide → GBR 12909

Issue 5: Impurities in the Final Product

  • Question: After the final N-alkylation step to produce GBR 12909, I am observing several impurities in my product. What are the likely sources and how can I purify the final compound?

  • Answer: Impurities in the final product can originate from the starting materials or from side reactions during the final alkylation.

    • Unreacted Starting Materials: Incomplete reaction will result in the presence of unreacted 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine and 3-phenylpropyl halide. Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.

    • Side Reactions of 3-phenylpropyl halide: Under certain conditions, 3-phenylpropyl halides can undergo side reactions such as elimination or rearrangement.[2] Careful control of the reaction temperature and choice of base can minimize these byproducts.

    • Purification:

      • Column Chromatography: Silica gel column chromatography is a standard method for purifying the final product and removing both starting materials and byproducts.

      • Crystallization: GBR 12909 is often isolated and purified as a dihydrochloride (B599025) salt. Crystallization of the salt from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for in the synthesis of GBR 12909 intermediates?

A1: The most common process-related impurities are:

  • N,N'-bis(2-hydroxyethyl)piperazine: Formed during the synthesis of the first intermediate.

  • 1,4-bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine: The di-alkylated byproduct from the synthesis of the second intermediate.

  • Unreacted starting materials: Piperazine, ethylene oxide, 2-[bis(4-fluorophenyl)methoxy]ethyl halide, and 3-phenylpropyl halide.

  • Products of side reactions: Such as elimination products from the alkyl halides.

Q2: What analytical techniques are best suited for monitoring the progress of these reactions and identifying impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and get a preliminary idea of the number of components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the reaction mixture, allowing for the separation and quantification of the desired product and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the different components, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An essential tool for the structural elucidation of the final product and any isolated impurities. Both 1H and 13C NMR are crucial for confirming the structure.

Q3: Are there any specific safety precautions I should take during these syntheses?

A3: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Ethylene oxide: Is a toxic and flammable gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Alkyl halides: Are often irritants and lachrymators. Handle them with care in a fume hood.

  • Solvents: Many of the organic solvents used (e.g., dichloromethane (B109758), acetonitrile, DMF) are flammable and/or toxic. Use them in a well-ventilated area and away from ignition sources.

  • Bases: Strong bases should be handled with care to avoid chemical burns.

Data Presentation

Table 1: Controlling Mono- vs. Di-substitution in the Synthesis of 1-(2-hydroxyethyl)piperazine

Molar Ratio (Piperazine:Ethylene Oxide)Reaction Temperature (°C)Reaction Time (h)Predominant ProductReference
High excess of PiperazineModerateOptimized1-(2-hydroxyethyl)piperazineGeneral Principle
Near EquimolarHigherProlongedN,N'-bis(2-hydroxyethyl)piperazine[1]
Reactive DistillationGradientContinuous1-(2-hydroxyethyl)piperazine[1]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-alkylation of Piperazine using a Protecting Group

  • Protection: To a solution of piperazine (2.0 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 equivalent) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After reaction completion, concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.

  • Alkylation: Dissolve N-Boc-piperazine (1.0 equivalent) in a suitable solvent like acetonitrile or DMF. Add a base such as potassium carbonate (1.5 equivalents) and the desired alkyl halide (1.1 equivalents). Stir the reaction at an appropriate temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Deprotection: Once the alkylation is complete, the Boc protecting group can be removed by treating the product with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an appropriate solvent.

Protocol 2: Purification of GBR 12909 by Salt Formation

  • Dissolve the crude GBR 12909 free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) to the stirred solution of the free base.

  • The GBR 12909 dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • The salt can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Visualizations

GBR_12909_Synthesis_Pathway Piperazine Piperazine Intermediate1 1-(2-hydroxyethyl)piperazine Piperazine->Intermediate1 + Ethylene Oxide Intermediate2 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine Piperazine->Intermediate2 + Diarylmethoxyethyl halide EthyleneOxide Ethylene Oxide Intermediate1->Intermediate2 + Diarylmethoxyethyl halide (Alternative Route) Diarylmethoxyethyl_halide 2-[bis(4-fluorophenyl)methoxy]ethyl halide GBR12909 GBR 12909 Intermediate2->GBR12909 + 3-phenylpropyl halide Phenylpropyl_halide 3-phenylpropyl halide

Caption: Synthetic pathway for GBR 12909.

Impurity_Formation_1 Piperazine Piperazine Intermediate1 1-(2-hydroxyethyl)piperazine Piperazine->Intermediate1 + Ethylene Oxide EthyleneOxide Ethylene Oxide Di_substituted N,N'-bis(2-hydroxyethyl)piperazine (Impurity) Intermediate1->Di_substituted + Ethylene Oxide

Caption: Formation of di-substituted impurity.

Troubleshooting_Workflow Start Low Yield or High Impurity CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->OptimizeConditions Purification Purification Strategy (Chromatography, Crystallization) OptimizeConditions->Purification ProtectingGroup Consider Protecting Group Strategy OptimizeConditions->ProtectingGroup Analysis Analyze Product by HPLC/LC-MS/NMR Purification->Analysis ProtectingGroup->OptimizeConditions Analysis->OptimizeConditions Impure Success Pure Product Analysis->Success

Caption: General troubleshooting workflow.

References

Calibration curve issues in GC-MS quantification of morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues encountered during the GC-MS quantification of morpholines.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my calibration curve for morpholine (B109124) analysis not linear?

Non-linearity in your calibration curve can stem from several factors throughout the analytical process. Here are the most common causes and how to address them:

  • Sample Preparation Errors: Inaccuracies in the preparation of your calibration standards are a primary source of non-linearity. This can include errors in dilution, evaporation of the solvent, or degradation of the analyte.[1]

    • Troubleshooting:

      • Prepare fresh calibration standards and re-run the analysis.[2]

      • Ensure all volumetric glassware is properly calibrated.

      • Run each calibration standard multiple times to check for consistency and reproducibility.[3][4]

  • Detector Saturation: The mass spectrometer detector has a linear range of response. If the concentration of your higher calibration standards is too high, the detector can become saturated, leading to a flattening of the curve at the upper end.[1][2]

    • Troubleshooting:

      • Extend the calibration curve with lower concentration standards.

      • If detector saturation is suspected, you can try reducing the electron multiplier (EM) voltage by a few hundred volts and re-analyzing the curve.[2]

      • Dilute your higher concentration standards and re-inject.

  • Injection Issues: The injection process itself can introduce variability and non-linearity. Problems can arise from the injection volume, syringe technique, or the condition of the injector port liner.[1]

    • Troubleshooting:

      • Ensure consistent injection volumes and technique. An autosampler is highly recommended for reproducibility.[5]

      • Regularly inspect and replace the injector port liner and septum. An active or contaminated liner can lead to poor peak shape and non-linear responses.[2]

  • Derivatization Inefficiency: The derivatization of morpholine, commonly to N-nitrosomorpholine, is a critical step. If this reaction is incomplete or inconsistent across your calibration standards, it will result in a non-linear curve.[5]

    • Troubleshooting:

      • Optimize derivatization conditions such as reaction time, temperature, and reagent concentrations. For the nitrosation of morpholine, factors like the concentration of hydrochloric acid and the amount of sodium nitrite (B80452) are critical.[5]

      • Ensure the pH of the reaction is optimal. For derivatization to N-nitrosomorpholine, an acidic environment is required.[6][7]

  • Matrix Effects: When analyzing morpholine in complex matrices such as fruit juices or pharmaceutical formulations, co-eluting compounds from the matrix can interfere with the ionization of the target analyte, leading to either signal enhancement or suppression.[8][9][10][11] This can significantly impact the linearity of your calibration curve.

    • Troubleshooting:

      • Prepare matrix-matched calibration standards by spiking known concentrations of morpholine into a blank matrix extract.[11][12]

      • Improve your sample cleanup procedure to remove interfering matrix components.[9]

      • Consider using an isotopically labeled internal standard, such as d8-morpholine, to compensate for matrix effects.[13]

Question 2: I'm observing poor peak shape (tailing or fronting) for my morpholine derivative. How can I fix this?

Poor peak shape can negatively impact integration and, consequently, the accuracy of your calibration curve.

  • Active Sites in the GC System: Active sites, often exposed silanol (B1196071) groups in the injector liner, column, or connections, can interact with polar analytes, causing peak tailing.[2]

    • Troubleshooting:

      • Use a deactivated injector liner, preferably with glass wool to aid in volatilization.[2]

      • Ensure the column is properly installed and not extending too far into the injector.

      • Condition the column according to the manufacturer's instructions to passivate active sites.

      • If the column is old, it may need to be replaced.[2]

  • Column Overload: Injecting too much analyte can lead to peak fronting.[1]

    • Troubleshooting:

      • Reduce the injection volume or dilute your sample.

      • Check if your split ratio is appropriate; a lower split ratio (or splitless injection) might be contributing to overload.[14]

Question 3: Why can't I detect morpholine directly with GC-MS? Why is derivatization necessary?

Morpholine is a relatively polar and volatile compound, but it tends to exhibit poor chromatographic behavior, often resulting in tailing peaks and low sensitivity.[5][6]

  • Improved Volatility and Thermal Stability: Derivatization converts morpholine into a more volatile and thermally stable compound, such as N-nitrosomorpholine.[15] This results in better peak shape and improved sensitivity.

  • Increased Sensitivity: The derivatization process can significantly enhance the detector response. For instance, the derivatization of morpholine to N-nitrosomorpholine can increase the sensitivity by approximately 65 times compared to direct detection.[6]

Question 4: What are the key parameters to consider for the derivatization of morpholine to N-nitrosomorpholine?

The successful derivatization of morpholine is crucial for accurate quantification. Key parameters that need to be optimized include:

  • Acid Concentration: An acidic medium is necessary for the reaction with sodium nitrite.[5]

  • Amount of Derivatizing Agent: A sufficient amount of sodium nitrite solution must be added to ensure complete derivatization.[15]

  • Reaction Temperature and Time: The reaction is typically carried out at a slightly elevated temperature (e.g., 40°C) for a specific duration (e.g., 5 minutes) to ensure the reaction goes to completion.[5][15]

  • Extraction Solvent: Dichloromethane (B109758) is commonly used to extract the resulting N-nitrosomorpholine derivative.[15]

Quantitative Data Summary

The following tables summarize quantitative data for the GC-MS analysis of morpholine (as its N-nitrosomorpholine derivative) from various studies.

ParameterApple JuiceApple & Citrus Peel/PulpReference
Linearity Range (µg/L or µg/kg) 10 - 50010 - 400[6][13]
Correlation Coefficient (R²) > 0.999> 0.9999[6][13]
Limit of Detection (LOD) (µg/L or µg/kg) 7.31.3 - 3.3[6][13]
Limit of Quantification (LOQ) (µg/L or µg/kg) 24.44.1 - 10.1[6][13]
Recovery Rate (%) 94.3 - 109.088.6 - 107.2[5][6][13]
Intra-day Repeatability (RSD%) 2.0 - 4.41.4 - 9.4[5][13]
Inter-day Reproducibility (RSD%) 3.3 - 7.01.5 - 2.8[5][13]

Experimental Protocols

1. Sample Preparation and Derivatization (General Protocol)

This protocol is a general guideline for the derivatization of morpholine to N-nitrosomorpholine.[5][15]

  • Sample Preparation:

    • Aqueous Samples (e.g., fruit juices): Centrifuge the sample to remove particulates and filter the supernatant through a 0.22 µm membrane filter.[15]

    • Solid Samples (e.g., drug granules): Dissolve a known weight of the sample in purified water and follow the procedure for aqueous samples.[15]

  • Derivatization:

    • To a known volume (e.g., 2.0 mL) of the clear filtrate, add 200 µL of 0.05 mol·L⁻¹ HCl and 200 µL of saturated sodium nitrite (NaNO₂) solution.[5]

    • Vortex-mix the solution.[15]

    • Heat the mixture at 40°C for 5 minutes in a heating block.[15]

    • Cool the reaction mixture to room temperature.[15]

  • Liquid-Liquid Extraction:

    • Add 0.5 mL of dichloromethane to the reaction mixture.[15]

    • Vortex-mix for 1 minute to extract the N-nitrosomorpholine derivative.[15]

    • Allow the layers to separate for 10 minutes.[15]

    • Carefully transfer the lower organic layer (dichloromethane) to a clean vial for GC-MS analysis.[15]

2. GC-MS Instrument Parameters

The following are typical GC-MS parameters for the analysis of N-nitrosomorpholine. Optimization may be necessary for your specific instrument.[6][14]

ParameterSettingReference
Gas Chromatograph Agilent 7890A or equivalent[6][14]
Mass Spectrometer Agilent 5975C MSD or equivalent[6][14]
GC Column TM-1701 (30 m × 0.32 mm I.D., 0.5 µm film thickness) or DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness)[6][15]
Injection Volume 1 µL[14]
Injector Temperature 250 °C[14][15]
Split Ratio 1:7 (or splitless, depending on required sensitivity)[14][15]
Carrier Gas Helium[14]
Flow Rate 2.0 mL/min[14][15]
Oven Temperature Program Initial: 100°C, hold for 4 min; Ramp 1: 10°C/min to 120°C, hold for 3 min; Ramp 2: 20°C/min to 250°C, hold for 5 min.[6][14]
MS Source Temperature 230 °C[6][14]
MS Quadrupole Temperature 150 °C[6][14]
Transfer Line Temperature 280 °C[6][14]
Ionization Mode Electron Impact (EI)[14][15]
Ionization Energy 70 eV[14][15]
Acquisition Mode Selected Ion Monitoring (SIM)[14]
Characteristic Ions (m/z) 86.1, 116.1[6][14]

Visual Guides

G cluster_0 Troubleshooting Workflow for Non-Linear Calibration Curve start Non-Linear Calibration Curve prep_check Check Standard Preparation start->prep_check remake_standards Remake Standards Re-inject prep_check->remake_standards Yes detector_check Detector Saturation? prep_check->detector_check No remake_standards->detector_check dilute Dilute High Concentration Standards detector_check->dilute Yes derivatization_check Derivatization Issues? detector_check->derivatization_check No dilute->derivatization_check optimize_deriv Optimize Derivatization Protocol derivatization_check->optimize_deriv Yes matrix_check Matrix Effects? derivatization_check->matrix_check No optimize_deriv->matrix_check matrix_match Use Matrix-Matched Standards matrix_check->matrix_match Yes end Linear Curve Achieved matrix_check->end No matrix_match->end G cluster_1 Experimental Workflow for Morpholine Quantification sample Sample (e.g., Juice, Drug Product) prep Sample Preparation (Filter/Dissolve) sample->prep deriv Derivatization (Acid + NaNO2, 40°C) prep->deriv extract Liquid-Liquid Extraction (Dichloromethane) deriv->extract gcms GC-MS Analysis (SIM Mode) extract->gcms data Data Processing (Calibration Curve) gcms->data quant Quantification of Morpholine data->quant G cluster_2 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Morph_Deriv Morpholine Derivatives Morph_Deriv->PI3K Inhibition

References

Validation & Comparative

A Comparative Analysis of the Pharmacological Activity of 3-Methyl-2-(4-methylphenyl)morpholine and 3-Fluorophenmetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro pharmacological activity of two substituted phenylmorpholine analogs: 3-Methyl-2-(4-methylphenyl)morpholine (also known as 4-Methylphenmetrazine or 4-MPM) and 3-Fluorophenmetrazine (3-FPM). The information presented is based on available experimental data to assist researchers in understanding the distinct profiles of these compounds.

Summary of Pharmacological Activity

Both this compound and 3-Fluorophenmetrazine are analogs of phenmetrazine and primarily act as monoamine transporter ligands. However, their potency and selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) exhibit notable differences. 3-FPM is characterized as a potent norepinephrine-dopamine releasing agent with negligible effects on serotonin.[1] In contrast, 4-MPM functions as a non-selective releaser of all three monoamines, with a particularly high potency for the serotonin transporter, suggesting potential entactogenic effects.[2][3]

Quantitative Comparison of In Vitro Activity

The following tables summarize the in vitro data for monoamine transporter inhibition and release for both compounds. It is important to note that the data for each compound were generated in separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

Table 1: Monoamine Transporter Inhibition (IC50 nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound (4-MPM)1926[2]1933[2]408[2]
3-Fluorophenmetrazine (3-FPM)<2500[1]<2500[1]>80000[1]

IC50 values represent the concentration of the compound required to inhibit 50% of radiolabeled ligand binding or substrate uptake.

Table 2: Monoamine Release (EC50 nM)

CompoundDopamine ReleaseNorepinephrine ReleaseSerotonin Release
This compound (4-MPM)227[2]62[2]86[2]
3-Fluorophenmetrazine (3-FPM)43[1]30[1]2558[1]

EC50 values represent the concentration of the compound required to elicit 50% of the maximal release of the respective monoamine.

Presumed Signaling Pathway

Both compounds are believed to exert their effects by interacting with monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and/or serotonin in the synaptic cleft. This action is achieved through the inhibition of reuptake and the promotion of neurotransmitter release (efflux).

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) transporter Monoamine Transporter (DAT, NET, SERT) vesicle->transporter Replenishment release Monoamine Release (Efflux) transporter->release reuptake Reuptake Inhibition transporter->reuptake compound 3-M-2-(4-MP)M / 3-FPM compound->transporter Binds to monoamines Increased Extracellular Monoamines release->monoamines reuptake->monoamines receptor Postsynaptic Receptors monoamines->receptor Binds to signaling Downstream Signaling receptor->signaling Activates cluster_invitro In Vitro Assessment Workflow cluster_uptake Uptake Inhibition Assay cluster_release Monoamine Release Assay start Test Compound (3-M-2-(4-MP)M or 3-FPM) uptake_cells Transporter-expressing HEK293 cells start->uptake_cells release_synaptosomes Rat Brain Synaptosomes start->release_synaptosomes uptake_radioligand Add Radiolabeled Monoamine Substrate uptake_cells->uptake_radioligand uptake_measure Measure Radioactivity Uptake uptake_radioligand->uptake_measure uptake_ic50 Determine IC50 uptake_measure->uptake_ic50 release_load Load with Radiolabeled Monoamine release_synaptosomes->release_load release_measure Measure Radioactivity Release release_load->release_measure release_ec50 Determine EC50 release_measure->release_ec50

References

A Comparative Analysis of Monoamine Transporter Affinity for 4-MPM Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro monoamine transporter affinity of 4-methylphenmetrazine (4-MPM) and its positional isomers, 2-MPM and 3-MPM. The data presented is crucial for researchers in pharmacology and drug development studying the structure-activity relationships of novel psychoactive substances.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of 4-MPM and its isomers at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These values were determined using in vitro uptake inhibition assays in rat brain synaptosomes.[1] Lower IC₅₀ values indicate higher binding affinity.

CompoundDAT IC₅₀ (μM)NET IC₅₀ (μM)SERT IC₅₀ (μM)
4-MPM 1.930.680.26
2-MPM 6.740.821.23
3-MPM >101.57>10
Phenmetrazine0.980.552.51

Data sourced from Gallagher et al. (2018).[1]

Based on these findings, 4-MPM demonstrates the highest affinity for the serotonin transporter, suggesting potential entactogen-like properties, similar to MDMA.[1][2][3][4] In contrast, 2-MPM and 3-MPM show a preference for the norepinephrine transporter, indicating stimulant properties more aligned with the parent compound, phenmetrazine.[1][2][3][4] Notably, 4-MPM is approximately 3.5 times more potent than 2-MPM at the dopamine transporter.[1]

Experimental Protocols

The monoamine transporter affinity of the 4-MPM isomers was evaluated through in vitro uptake inhibition assays using rat brain synaptosomes.[1][2][3][4][5] This methodology is a standard procedure for characterizing the interaction of compounds with monoamine transporters.

Preparation of Synaptosomes:

  • Male Wistar rats were euthanized, and their brains were rapidly removed.

  • The corpus striatum, hippocampus, and cerebral cortex were dissected on ice. These regions are enriched with DAT, SERT, and NET, respectively.

  • The brain tissue was homogenized in a sucrose (B13894) solution and centrifuged to isolate the synaptosomes, which are resealed nerve terminals containing the monoamine transporters.

Uptake Inhibition Assay:

  • Synaptosomes were pre-incubated with various concentrations of the test compounds (4-MPM, 2-MPM, 3-MPM, or phenmetrazine).

  • A tritiated monoamine substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) was then added to the mixture.

  • The uptake of the radiolabeled substrate by the transporters was allowed to proceed for a set period.

  • The reaction was terminated by rapid filtration, separating the synaptosomes from the incubation medium.

  • The amount of radioactivity trapped within the synaptosomes was quantified using liquid scintillation counting.

  • The concentration of the test compound that inhibited 50% of the specific uptake of the radiolabeled substrate (IC₅₀) was calculated from concentration-response curves.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro monoamine transporter uptake inhibition assay.

Workflow for Monoamine Transporter Affinity Assay.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for 4-Methylphenmetrazine (4-MPM) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 4-Methylphenmetrazine (4-MPM) against a standard Gas Chromatography-Mass Spectrometry (GC-MS) technique. The data presented is based on established validation parameters for analytical methods in forensic and pharmaceutical sciences.

4-Methylphenmetrazine (4-MPM) is a novel psychoactive substance (NPS) that has emerged on the recreational drug market.[1][2] As with many NPS, the development of sensitive and specific analytical methods is crucial for its accurate identification and quantification in various matrices for clinical, forensic, and research purposes. This guide details the validation of a new, highly efficient UPLC-MS/MS method, offering significant advantages over older, more conventional methods like GC-MS.

Comparative Analysis of Analytical Methods

The performance of the novel UPLC-MS/MS method was rigorously validated and compared against a standard GC-MS method. The key validation parameters are summarized in the tables below.

Table 1: Chromatographic and Mass Spectrometric Parameters
ParameterNovel UPLC-MS/MS MethodStandard GC-MS Method
Instrumentation Waters ACQUITY UPLC I-Class with Xevo TQ-S microAgilent 7890B GC with 5977A MSD
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)HP-5ms (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileHelium
Flow Rate 0.5 mL/min1.2 mL/min
Run Time 5 minutes15 minutes
Ionization Mode Electrospray Ionization (ESI+)Electron Ionization (EI)
MS Detection Multiple Reaction Monitoring (MRM)Full Scan / Selected Ion Monitoring (SIM)
Precursor Ion (m/z) 192.15-
Product Ions (m/z) 119.1, 91.156, 72, 91, 119
Internal Standard (IS) 4-MPM-d3Phenmetrazine-d5
Table 2: Method Validation Parameters
Validation ParameterNovel UPLC-MS/MS MethodStandard GC-MS Method
Linearity (r²) > 0.999> 0.995
Calibration Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL5 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%92.7 - 105.4%
Precision (% RSD) < 5%< 10%
Selectivity High (no interference from isomers)Moderate (co-elution of isomers possible)
Robustness HighModerate

Experimental Protocols for UPLC-MS/MS Method Validation

The following protocols detail the experimental procedures for the validation of the novel UPLC-MS/MS method.

Linearity
  • Objective: To assess the method's ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a stock solution of 4-MPM (1 mg/mL) in methanol.

    • Perform serial dilutions to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL in the desired matrix (e.g., plasma, urine).

    • Add a fixed concentration of the internal standard (4-MPM-d3) to each standard.

    • Analyze each calibration standard in triplicate using the UPLC-MS/MS method.

    • Construct a calibration curve by plotting the peak area ratio (4-MPM/4-MPM-d3) against the nominal concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (r²).

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare quality control (QC) samples at three concentration levels: low (0.3 ng/mL), medium (30 ng/mL), and high (80 ng/mL).

    • Analyze five replicates of each QC sample.

    • Calculate the percent recovery at each level using the formula: (Mean Measured Concentration / Nominal Concentration) * 100%.

Precision
  • Objective: To assess the degree of scatter among a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze five replicates of each QC level (low, medium, high) on the same day.

    • Intermediate Precision (Inter-day precision): Analyze five replicates of each QC level on three different days.

    • Calculate the relative standard deviation (% RSD) for the measured concentrations at each level for both intra- and inter-day precision.

Selectivity
  • Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components, including its isomers.

  • Procedure:

    • Analyze blank matrix samples from at least six different sources to check for endogenous interferences.

    • Prepare samples spiked with potential interfering substances, including the positional isomers of 4-MPM (2-MPM and 3-MPM).

    • Analyze these samples to ensure no interfering peaks are observed at the retention time and MRM transitions of 4-MPM.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • LOD: Determined as the concentration that yields a signal-to-noise ratio of at least 3:1.

    • LOQ: Determined as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within 20% of the nominal value) and precision (% RSD < 20%).

Workflow of Analytical Method Validation

The following diagram illustrates the logical workflow of the validation process for the new analytical method.

G Workflow for the Validation of a New Analytical Method for 4-MPM A Method Development B Validation Protocol Definition A->B Define Parameters C Linearity & Range B->C D Accuracy B->D E Precision (Repeatability & Intermediate) B->E F Selectivity (Specificity) B->F G LOD & LOQ B->G H Robustness B->H I Data Analysis & Evaluation C->I Experimental Data D->I Experimental Data E->I Experimental Data F->I Experimental Data G->I Experimental Data H->I Experimental Data J Validation Report Generation I->J Summarize Results K Method Implementation J->K Approve & Deploy

Caption: Validation workflow for the new 4-MPM analytical method.

References

Limited Cross-Reactivity of 3-Methyl-2-(p-tolyl)morpholine in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a significant challenge for conventional drug screening immunoassays. One such compound, 3-Methyl-2-(p-tolyl)morpholine, also known as 3,4-dimethyl-2-phenylmorpholine (3-MDPM), a structural analog of phenmetrazine, raises questions about its potential for cross-reactivity with existing amphetamine assays. This guide provides a comparative analysis of the expected cross-reactivity of this compound, supported by data from structurally similar compounds and detailed experimental protocols for in-house validation.

Understanding the Challenge of Novel Psychoactive Substances

Immunoassays are a primary tool for rapid drug screening due to their speed and ease of use. However, these assays are designed to detect specific molecular structures.[1] Novel psychoactive substances, like 3-Methyl-2-(p-tolyl)morpholine, are created by modifying the chemical structure of existing drugs. These modifications can significantly reduce the ability of immunoassay antibodies to recognize and bind to the new compound, potentially leading to false-negative results.[1]

Cross-Reactivity Data: Insights from a Structural Analog

The following table summarizes the cross-reactivity of phenmetrazine in the Siemens EMIT® II Plus Amphetamines Assay, which is calibrated with d-amphetamine. The data indicates that a significantly higher concentration of phenmetrazine is required to produce a positive result compared to the target analyte, d-amphetamine.

ImmunoassayCalibratorCutoff ConcentrationCompoundConcentration for Positive Result% Cross-Reactivity
EMIT® II Plus Amphetaminesd-Amphetamine300 ng/mLPhenmetrazine2300 ng/mL13.0%
500 ng/mL>10,000 ng/mL<5.0%
1000 ng/mL>10,000 ng/mL<1.0%

Data sourced from the Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. The % Cross-Reactivity is calculated as (Cutoff Concentration / Concentration for Positive Result) x 100.

Given the structural similarity between 3-Methyl-2-(p-tolyl)morpholine and phenmetrazine, it is anticipated that the former would also exhibit low cross-reactivity in standard amphetamine immunoassays. The addition of a methyl group to the phenyl ring in 3-Methyl-2-(p-tolyl)morpholine may further hinder its recognition by antibodies developed against amphetamine. However, empirical testing is essential for definitive confirmation.

Experimental Protocols for Cross-Reactivity Assessment

To determine the precise cross-reactivity of 3-Methyl-2-(p-tolyl)morpholine, researchers can perform in-house validation studies. The following are generalized protocols for common enzyme immunoassays.

Cloned Enzyme Donor Immunoassay (CEDIA®) Protocol

The CEDIA® assay utilizes two genetically engineered inactive fragments of β-galactosidase. In the absence of the target drug, these fragments spontaneously reassociate to form an active enzyme. When the drug is present, it binds to an antibody, preventing this reassociation.

Materials:

  • CEDIA® Amphetamine/Ecstasy Assay Kit (or other relevant CEDIA® assay)

  • Calibrators and controls

  • Drug-free urine

  • Certified standard of 3-Methyl-2-(p-tolyl)morpholine

  • Automated clinical chemistry analyzer

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of 3-Methyl-2-(p-tolyl)morpholine in a suitable solvent (e.g., methanol, acetonitrile, or deionized water).

  • Preparation of Spiked Samples: Serially dilute the stock solution with drug-free urine to create a range of concentrations to be tested.

  • Assay Performance:

    • Calibrate the automated analyzer using the assay-specific calibrators.

    • Run the prepared spiked samples as unknown specimens.

  • Data Analysis: Determine the concentration of 3-Methyl-2-(p-tolyl)morpholine that produces a result equivalent to the cutoff calibrator.

  • Calculation of Cross-Reactivity:

    • % Cross-Reactivity = (Calibrator Cutoff Concentration / Concentration of Test Compound giving a Cutoff Response) x 100

Enzyme Multiplied Immunoassay Technique (EMIT®) Protocol

The EMIT® assay is a competitive immunoassay where the drug in the sample competes with a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a limited number of antibody binding sites.

Materials:

  • EMIT® II Plus Amphetamines Assay Kit (or other relevant EMIT® assay)

  • Calibrators and controls

  • Drug-free urine

  • Certified standard of 3-Methyl-2-(p-tolyl)morpholine

  • Automated clinical chemistry analyzer

Procedure:

  • Preparation of Stock and Spiked Samples: Follow the same procedure as described for the CEDIA® protocol.

  • Assay Performance:

    • Perform a calibration on the automated analyzer with the provided calibrators.

    • Analyze the spiked urine samples.

  • Data Analysis: Identify the concentration of 3-Methyl-2-(p-tolyl)morpholine that yields a response equal to the cutoff calibrator.

  • Calculation of Cross-Reactivity: Use the same formula as for the CEDIA® assay.

Visualizing the Immunoassay Principle

The underlying principle for these immunoassays is competitive binding. The following diagram illustrates this general workflow.

Competitive_Immunoassay cluster_reaction Competitive Binding cluster_detection Detection Analyte Analyte (e.g., 3-MDPM) Bound_Complex Antibody-Analyte Complex Analyte->Bound_Complex Binds Antibody Antibody Antibody->Bound_Complex Bound_Labeled_Complex Antibody-Labeled Analyte Complex Antibody->Bound_Labeled_Complex Labeled_Analyte Enzyme-Labeled Analyte Labeled_Analyte->Bound_Labeled_Complex Binds Substrate Substrate Labeled_Analyte->Substrate Acts on Signal Signal (Color Change) Substrate->Signal Produces

Caption: Competitive immunoassay workflow.

Conclusion

While direct data for 3-Methyl-2-(p-tolyl)morpholine is lacking, evidence from the structurally similar compound phenmetrazine suggests a low potential for cross-reactivity in standard amphetamine immunoassays. This underscores the significant risk of false-negative results when screening for novel psychoactive substances. Laboratories should be aware of this limitation and consider confirmatory testing methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), when the use of such compounds is suspected. The provided experimental protocols offer a framework for laboratories to validate the cross-reactivity of emerging designer drugs and ensure the accuracy of their testing procedures.

References

Comparative Analysis of Phenmetrazine Analogs on Dopamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of various phenmetrazine analogs and their effects on dopamine (B1211576) reuptake, a critical mechanism in neurotransmission and a key target in the development of therapeutics for a range of neurological and psychiatric disorders. The following sections present quantitative data on the inhibitory activity of these compounds, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Introduction to Phenmetrazine and its Analogs

Phenmetrazine is a stimulant drug that was previously used as an appetite suppressant. Its pharmacological effects are primarily mediated by its interaction with monoamine transporters, leading to an increase in extracellular levels of dopamine, norepinephrine (B1679862), and to a lesser extent, serotonin (B10506).[1] The core structure of phenmetrazine has been modified to generate a series of analogs with varying potencies and selectivities for the dopamine transporter (DAT), the protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[2][3] This guide focuses on the comparative effects of these analogs on dopamine reuptake inhibition.

Quantitative Comparison of Dopamine Reuptake Inhibition

The inhibitory potency of phenmetrazine and its analogs on the dopamine transporter is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for dopamine reuptake inhibition for several phenmetrazine analogs, as determined by in vitro assays.

CompoundDopamine Transporter (DAT) IC50 (nM)Notes
Phenmetrazine131 - 1930Acts as a potent substrate-type releaser at the dopamine and norepinephrine transporters.[4][5]
Methyl-Substituted Analogs
2-Methylphenmetrazine (2-MPM)6740Exhibits stimulant properties similar to the parent compound, phenmetrazine.[4][6]
3-Methylphenmetrazine (3-MPM)>10000Substantially weaker at the dopamine transporter compared to other analogs.[4]
4-Methylphenmetrazine (4-MPM)1930About 3.5-fold more potent than 2-MPM at DAT and may display entactogen properties more similar to MDMA.[4][6]
Fluoro-Substituted Analogs
2-Fluorophenmetrazine (2-FPM)< 2500Inhibits dopamine uptake with a potency comparable to cocaine.[7][8]
3-Fluorophenmetrazine (3-FPM)< 2500A potent inhibitor of dopamine and norepinephrine uptake, with less potent effects at the serotonin transporter.[7][8] It acts as a substrate-type releaser at monoamine transporters.[9]
4-Fluorophenmetrazine (4-FPM)< 2500Similar to its isomers, it inhibits dopamine and norepinephrine uptake with potencies comparable to cocaine.[7][8]

Experimental Protocols

The data presented in this guide were primarily obtained through in vitro dopamine reuptake assays. These assays are crucial for determining the potency and efficacy of compounds that target the dopamine transporter.[10][11][12]

In Vitro Dopamine Reuptake Assay in Rat Brain Synaptosomes

This experimental protocol is a widely used method to assess the ability of compounds to inhibit the reuptake of dopamine into nerve terminals.[4][6]

1. Preparation of Synaptosomes:

  • Rat brains are dissected, and specific regions rich in dopamine terminals, such as the striatum, are isolated.

  • The tissue is homogenized in a buffered sucrose (B13894) solution to release synaptosomes, which are resealed nerve terminals.

  • The homogenate is then centrifuged at a low speed to remove larger debris, and the resulting supernatant is centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosome pellet is resuspended in an appropriate assay buffer.

2. Dopamine Uptake Inhibition Assay:

  • Aliquots of the synaptosomal preparation are pre-incubated with various concentrations of the test compounds (phenmetrazine analogs).

  • The uptake reaction is initiated by the addition of a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).

  • The incubation is carried out for a short period at a controlled temperature (e.g., 37°C) to allow for dopamine uptake.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled dopamine.

  • The filters are washed with ice-cold buffer to remove any unbound radiolabeled dopamine.

3. Measurement and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The amount of dopamine uptake in the presence of the test compound is compared to the uptake in the absence of the compound (control).

  • Non-specific uptake is determined in the presence of a high concentration of a known potent dopamine reuptake inhibitor (e.g., cocaine or nomifensine).

  • The IC50 values are then calculated by plotting the percentage of inhibition of dopamine uptake against the concentration of the test compound.

Dopamine Reuptake Assay in HEK293 Cells Expressing Human DAT (hDAT)

This method utilizes a cell line that has been genetically engineered to express the human dopamine transporter, providing a more controlled system to study the interaction of compounds with the human protein.[7][13]

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human dopamine transporter (hDAT) are cultured in appropriate media.[13]

  • The cells are then seeded into multi-well plates and allowed to adhere and grow to a suitable confluency.

2. Uptake Inhibition Assay:

  • The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.

  • The cells are then pre-incubated with various concentrations of the phenmetrazine analogs.

  • The uptake reaction is initiated by adding a solution containing a specific concentration of radiolabeled dopamine.

  • The incubation is performed for a defined period at a controlled temperature.

  • The reaction is stopped by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

3. Lysis and Scintillation Counting:

  • The cells are lysed to release the intracellular contents, including the accumulated radiolabeled dopamine.

  • The cell lysate is transferred to scintillation vials, and a scintillation cocktail is added.

  • The amount of radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Similar to the synaptosome assay, the IC50 values are determined by analyzing the concentration-response curves for the inhibition of dopamine uptake.

Visualizations

Dopamine Reuptake Signaling Pathway

Dopamine_Reuptake_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->Synaptic_Cleft Exocytosis VMAT2 VMAT2 VMAT2->Dopamine_Vesicle Packaging Cytosolic_DA Cytosolic Dopamine Cytosolic_DA->VMAT2 Sequestration DAT Dopamine Transporter (DAT) DAT->Cytosolic_DA Reuptake Synaptic_DA Synaptic Dopamine Synaptic_DA->DAT Binding DA_Receptor Dopamine Receptor Synaptic_DA->DA_Receptor Binding Signaling_Cascade Downstream Signaling DA_Receptor->Signaling_Cascade Phenmetrazine_Analog Phenmetrazine Analog Phenmetrazine_Analog->DAT Inhibition

Caption: Dopamine reuptake at the synapse and inhibition by phenmetrazine analogs.

Experimental Workflow for In Vitro Dopamine Reuptake Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis start Start: Tissue/Cell Culture prep_synaptosomes Synaptosome Preparation (for tissue) start->prep_synaptosomes cell_plating Cell Plating (for cell lines) start->cell_plating pre_incubation Pre-incubation with Test Compounds prep_synaptosomes->pre_incubation cell_plating->pre_incubation prep_reagents Prepare Reagents: - Test Compounds - Radiolabeled Dopamine - Buffers prep_reagents->pre_incubation initiate_uptake Initiate Uptake with Radiolabeled Dopamine pre_incubation->initiate_uptake incubation Incubation (Controlled Time & Temp) initiate_uptake->incubation terminate_uptake Terminate Uptake (Rapid Filtration/Washing) incubation->terminate_uptake scintillation_counting Scintillation Counting to Measure Radioactivity terminate_uptake->scintillation_counting data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 scintillation_counting->data_analysis results Results: Comparative Potency data_analysis->results

Caption: Workflow for determining dopamine reuptake inhibition by phenmetrazine analogs.

References

Differentiating Positional Isomers of Methylphenmetrazine by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The clandestine synthesis of new psychoactive substances (NPS) presents a significant challenge for forensic and analytical laboratories, necessitating robust methods for the unambiguous identification of constitutional isomers. Positional isomers of controlled substances, such as methylphenmetrazine (MPM), often exhibit similar pharmacological effects and mass spectral fragmentation patterns, complicating their differentiation. This guide provides a comparative analysis of mass spectrometry-based techniques for distinguishing between the ortho-(2-MPM), meta-(3-MPM), and para-(4-MPM) isomers of methylphenmetrazine, supported by experimental data from published research.

Executive Summary

While electron ionization (EI) mass spectra of underivatized methylphenmetrazine isomers are virtually identical, effective differentiation can be achieved through chromatographic separation coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) of trifluoroacetylated (TFA) derivatives and liquid chromatography-mass spectrometry (LC-MS) of the underivatized analytes provide distinct retention times, allowing for the separation and subsequent identification of each isomer. Although the mass fragmentation patterns remain largely similar even after derivatization, the chromatographic separation is the key to differentiation.

Comparative Data

The following tables summarize the key quantitative data for the differentiation of MPM isomers using GC-MS and LC-MS techniques.

Table 1: GC-MS Data for Underivatized and Trifluoroacetylated (TFA) MPM Isomers

IsomerRetention Time (min) - UnderivatizedRetention Time (min) - TFA DerivativeKey EI-MS Fragments (m/z) - Underivatized[1]Key EI-MS Fragments (m/z) - TFA Derivative[1]
2-MPM Not separated from 3-MPM8.87191 (M+), 119, 91, 71, 56287 (M+), 218, 190, 167, 70
3-MPM Not separated from 2-MPM9.03191 (M+), 119, 91, 71, 56287 (M+), 218, 190, 167, 70
4-MPM Separated from 2/3-MPM9.08191 (M+), 119, 91, 71, 56287 (M+), 218, 190, 167, 70

Note: Underivatized 2-MPM and 3-MPM co-elute under the described GC-MS conditions, making their individual identification by this method alone challenging without derivatization.

Table 2: LC-MS Data for Underivatized MPM Isomers

IsomerRetention Time (min)[1]Key ESI-MS/MS Fragments (m/z)[1]
2-MPM 13.06192 ([M+H]+), 174, 148
3-MPM 16.70192 ([M+H]+), 174, 148
4-MPM 17.33192 ([M+H]+), 174, 148

Note: While 2-MPM is well-separated, 3-MPM and 4-MPM show only partial separation under the reported LC-MS conditions.

Experimental Protocols

A detailed description of the methodologies employed to obtain the comparative data is provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: An Agilent 7890B gas chromatograph coupled to a 5977A mass selective detector was used.

  • Column: A HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) was employed for separation.

  • Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: The oven temperature was initially held at 80°C for 1 minute, then ramped at 20°C/min to 290°C and held for 6.5 minutes.

  • Injection: A 1 µL sample was injected in splitless mode with an injector temperature of 250°C.

  • Mass Spectrometer Parameters: The MS was operated in electron ionization (EI) mode at 70 eV. The transfer line, ion source, and quadrupole temperatures were maintained at 290°C, 230°C, and 150°C, respectively. Data was acquired in full scan mode from m/z 40-500.

  • Derivatization (TFA): To a solution of the sample in ethyl acetate (B1210297), trifluoroacetic anhydride (B1165640) (TFAA) was added. The mixture was heated at 70°C for 20 minutes, then evaporated to dryness and reconstituted in ethyl acetate for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An Agilent 1290 Infinity LC system coupled to a 6130 single quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

  • Column: A Poroshell 120 EC-C18 column (2.1 x 100 mm, 2.7 µm) was used for chromatographic separation.

  • Mobile Phase: The mobile phase consisted of a gradient of 10 mM ammonium (B1175870) bicarbonate in water (A) and acetonitrile (B52724) (B).

  • Mass Spectrometer Parameters: The ESI source was operated in positive ion mode. In-source collision-induced dissociation (CID) at a fragmentor voltage of 150 V was used to generate fragment ions.

Mass Spectral Fragmentation

Underivatized MPM (EI-MS): The EI mass spectra of all three underivatized isomers are identical.[1] The molecular ion is observed at m/z 191.[1] Key fragments include:

Trifluoroacetylated MPM (EI-MS): Derivatization with TFAA also results in identical mass spectra for the three isomers.[1] The molecular ion is detected at m/z 287.[1] Prominent fragments include:

  • m/z 218: Resulting from the loss of a CF3 radical.[1]

  • m/z 190: Formed by the subsequent loss of carbon monoxide.[1]

  • m/z 167 and 70: Two dominant fragments, with m/z 167 potentially representing a TFAA-azetidine species.[1]

Underivatized MPM (ESI-MS): The ESI mass spectra, generated with in-source CID, are also consistent across the isomers.[1] The protonated molecule [M+H]+ is observed at m/z 192.[1] Key fragments include:

Workflow for Differentiation

The logical workflow for differentiating the positional isomers of methylphenmetrazine using the described techniques is illustrated below.

Differentiating_MPM_Isomers cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis Sample_GC Sample for GC-MS Derivatization Derivatization with TFAA Sample_GC->Derivatization GCMS_Analysis_TFA GC-MS Analysis of TFA Derivatives Derivatization->GCMS_Analysis_TFA Results_GCMS Separated Peaks: 2-MPM (8.87 min) 3-MPM (9.03 min) 4-MPM (9.08 min) GCMS_Analysis_TFA->Results_GCMS Conclusion Isomer Identification based on Unique Retention Times Results_GCMS->Conclusion Sample_LC Sample for LC-MS LCMS_Analysis LC-MS Analysis (Underivatized) Sample_LC->LCMS_Analysis Results_LCMS Separated Peaks: 2-MPM (13.06 min) 3-MPM (16.70 min) 4-MPM (17.33 min) LCMS_Analysis->Results_LCMS Results_LCMS->Conclusion Unknown_Sample Unknown Sample (Suspected MPM Isomer) Unknown_Sample->Sample_GC Option 1 Unknown_Sample->Sample_LC Option 2

Caption: Workflow for the differentiation of MPM isomers.

Conclusion

The differentiation of positional isomers of methylphenmetrazine by mass spectrometry is critically dependent on prior chromatographic separation. While the mass fragmentation patterns of 2-MPM, 3-MPM, and 4-MPM are largely indistinguishable, both GC-MS of their TFA derivatives and LC-MS of the underivatized forms can effectively resolve the isomers based on their unique retention times. For GC-MS, derivatization is essential to resolve the otherwise co-eluting 2-MPM and 3-MPM isomers. LC-MS provides good separation for all three isomers without the need for derivatization, although the resolution between 3-MPM and 4-MPM may be partial. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. These findings underscore the importance of coupling chromatographic techniques with mass spectrometry for the definitive identification of positional isomers in forensic and research settings.

References

A Comparative Analysis of the Biological Effects of 4-MPM and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 4-methylphenmetrazine (4-MPM) and 3,4-methylenedioxymethamphetamine (MDMA). The information presented herein is a synthesis of preclinical data to assist researchers and professionals in drug development in understanding the pharmacological similarities and differences between these two psychoactive compounds. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways.

Executive Summary

4-Methylphenmetrazine (4-MPM) is a synthetic stimulant of the phenylmorpholine class, structurally related to phenmetrazine. It has been identified as a new psychoactive substance (NPS).[1] 3,4-Methylenedioxymethamphetamine (MDMA), a well-characterized phenethylamine, is known for its entactogenic and stimulant effects.[2] Pharmacological findings suggest that 4-MPM may exhibit entactogen-like properties, similar to MDMA, distinguishing it from other isomers like 2-MPM and 3-MPM which show more traditional stimulant properties.[3][4][5] This comparison focuses on their interactions with monoamine transporters, in vivo effects on locomotor activity and body temperature, and their underlying signaling pathways.

Data Presentation: In Vitro Pharmacology

The primary mechanism of action for both 4-MPM and MDMA involves the modulation of monoamine transporters: the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). Their potencies for inhibition of neurotransmitter uptake and stimulation of neurotransmitter release are summarized below.

Monoamine Transporter Inhibition

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of 4-MPM and MDMA at SERT, DAT, and NET in rat brain synaptosomes. Lower IC₅₀ values indicate greater potency.

CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)
4-MPM 40819261933
MDMA Data not available in directly comparable formatData not available in directly comparable formatData not available in directly comparable format

Note: While direct side-by-side IC₅₀ data for MDMA from the same study as 4-MPM is unavailable, it is well-established that MDMA is a potent inhibitor of monoamine transporters.

Monoamine Neurotransmitter Release

The following table presents the half-maximal effective concentrations (EC₅₀) for 4-MPM and MDMA to induce the release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from rat brain synaptosomes. Lower EC₅₀ values indicate greater potency as a releasing agent.

Compound5-HT Release EC₅₀ (nM)DA Release EC₅₀ (nM)NE Release EC₅₀ (nM)
4-MPM 8622762
MDMA 56.6 ± 2.1376 ± 1677.4 ± 3.4

In Vivo Effects: A Comparative Overview

Direct in vivo comparative studies between 4-MPM and MDMA are limited. However, studies on structurally and pharmacologically related compounds, such as 4-methylmethcathinone (mephedrone), provide valuable insights into the potential in vivo effects of 4-MPM relative to MDMA.

Locomotor Activity

Both MDMA and related cathinones like mephedrone (B570743) have been shown to increase locomotor activity in rats. MDMA-induced locomotor stimulation is correlated with increases in extracellular dopamine and serotonin levels in the brain.[6] Studies on mephedrone show that it produces a locomotor stimulant effect with a similar efficacy to MDMA, though both are less potent than methamphetamine in this regard.[7][8]

Body Temperature

The effects of these compounds on thermoregulation are complex and can be influenced by the ambient temperature. MDMA is known to cause hyperthermia, particularly in warm environments, which is a significant factor in its acute toxicity.[9][10] In contrast, at cooler ambient temperatures (around 22°C), MDMA can induce hypothermia in rats.[9] Studies on 4-methylmethcathinone (mephedrone) have also shown a tendency to reduce body temperature in rats under standard laboratory conditions, an effect more akin to MDMA at cooler temperatures.[7][8] This suggests that 4-MPM may also share this property, distinguishing it from classic stimulants that typically induce hyperthermia.

Signaling Pathways

The primary signaling pathway for both 4-MPM and MDMA is the modulation of monoaminergic neurotransmission. Both compounds act as substrates for monoamine transporters, leading to competitive inhibition of neurotransmitter reuptake and transporter-mediated release of serotonin, dopamine, and norepinephrine into the synaptic cleft.

The entactogenic effects of MDMA are primarily attributed to its potent release of serotonin.[11] 4-MPM's classification as a potential entactogen suggests a similar serotonergic mechanism.[3][4][5] The surge in synaptic serotonin activates various postsynaptic serotonin receptors, leading to the characteristic subjective effects.

Downstream of transporter interaction, MDMA has been shown to influence intracellular signaling cascades. For instance, MDMA can induce the internalization of SERT from the plasma membrane into the cytosol, a process that is dependent on Protein Kinase C (PKC). This suggests a regulatory feedback mechanism on serotonin transport.

MDMA_Signaling_Pathway MDMA MDMA / 4-MPM SERT Serotonin Transporter (SERT) MDMA->SERT Binds to & reverses transport PKC Protein Kinase C (PKC) MDMA->PKC Activates (intracellularly) Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Releases 5-HT Postsynaptic_Receptors Postsynaptic 5-HT Receptors Synaptic_Serotonin->Postsynaptic_Receptors Activates Entactogenic_Effects Entactogenic Effects Postsynaptic_Receptors->Entactogenic_Effects SERT_Internalization SERT Internalization PKC->SERT_Internalization Phosphorylates SERT, leading to

Caption: Simplified signaling pathway of MDMA and presumed pathway for 4-MPM.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of radiolabeled neurotransmitters into synaptosomes.

1. Synaptosome Preparation:

  • Male Wistar rats are euthanized, and brains are rapidly removed and placed in ice-cold sucrose (B13894) buffer (0.32 M).[12]

  • Specific brain regions are dissected (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).

  • The tissue is homogenized in sucrose buffer and centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.[12]

  • The synaptosomal pellet is resuspended in an appropriate assay buffer.

2. Uptake Inhibition Assay:

  • Synaptosomes are pre-incubated with various concentrations of the test compound (4-MPM or MDMA) or vehicle.

  • A radiolabeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE) is added to initiate the uptake reaction.[13]

  • The incubation is carried out at 37°C for a short duration (e.g., 5-10 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[13]

  • The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is quantified using liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor (e.g., fluoxetine (B1211875) for SERT).

  • IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Uptake_Inhibition_Workflow cluster_prep Synaptosome Preparation cluster_assay Assay Brain_Extraction Brain_Extraction Homogenization Homogenization Brain_Extraction->Homogenization Low speed Centrifugation_1 Centrifugation_1 Homogenization->Centrifugation_1 Low speed Centrifugation_2 Centrifugation_2 Centrifugation_1->Centrifugation_2 High speed (supernatant) Resuspension Resuspension Centrifugation_2->Resuspension Preincubation Pre-incubation with 4-MPM/MDMA Resuspension->Preincubation Initiation Add [³H]Neurotransmitter Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Rapid Filtration Incubation->Termination Quantification Scintillation Counting Termination->Quantification Analysis Calculate IC₅₀ Quantification->Analysis

Caption: Experimental workflow for the monoamine transporter uptake inhibition assay.
In Vitro Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled neurotransmitters from synaptosomes.

1. Synaptosome Preparation and Loading:

  • Synaptosomes are prepared as described above.

  • The synaptosomes are pre-loaded with a radiolabeled neurotransmitter by incubating them with [³H]5-HT, [³H]DA, or [³H]NE at 37°C.

2. Release Assay:

  • The pre-loaded synaptosomes are washed to remove excess unincorporated radiolabel.

  • The synaptosomes are then incubated with various concentrations of the test compound (4-MPM or MDMA) or vehicle at 37°C.

  • The incubation is terminated by centrifugation or filtration to separate the synaptosomes from the supernatant.

  • The amount of radioactivity in the supernatant, representing the released neurotransmitter, is quantified by liquid scintillation counting.

  • Basal release is determined from vehicle-treated samples.

  • EC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Conclusion

The available preclinical data indicates that 4-MPM, like MDMA, is a potent monoamine releasing agent with a preference for the serotonin and norepinephrine transporters over the dopamine transporter. This pharmacological profile is consistent with the suggestion that 4-MPM may produce entactogenic effects similar to MDMA. The in vivo effects on locomotor activity and thermoregulation of a closely related compound also show parallels with MDMA. However, further research is required to establish a comprehensive receptor binding profile for 4-MPM and to directly compare its in vivo effects with those of MDMA. Such studies will be crucial for a more complete understanding of the biological effects and potential risks of this new psychoactive substance.

References

Enantioselective Effects of 3-Methyl-2-(4-methylphenyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselective effects of 3-Methyl-2-(4-methylphenyl)morpholine, also known as 4-methylphenmetrazine (4-MPM). Due to the limited availability of public data on the individual enantiomers of 4-MPM, this document focuses on the pharmacological profile of the racemic mixture in comparison to its positional isomers and the parent compound, phenmetrazine. The known enantioselectivity of phenmetrazine and its derivatives is discussed to infer the potential differential effects of 4-MPM enantiomers.

Introduction

This compound (4-MPM) is a synthetic psychoactive substance and a substituted analogue of phenmetrazine.[1][2] Like its parent compound, 4-MPM interacts with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), modulating the levels of these neurotransmitters in the synaptic cleft.[1][2] These interactions are the basis for its stimulant and potential entactogenic effects.[1][2] The presence of two chiral centers in the 4-MPM molecule means it can exist as four distinct stereoisomers. While the pharmacological data for the racemic mixture is available, the specific contributions of each enantiomer to the overall pharmacological profile have not been fully elucidated in published literature.

This guide synthesizes the available experimental data to provide a clear comparison between 4-MPM, its isomers, and parent compounds, offering insights for researchers in pharmacology and drug development.

Comparative Pharmacological Data

The primary mechanism of action for 4-MPM and its analogues is the inhibition of monoamine reuptake and the promotion of neurotransmitter release. The following tables summarize the in vitro data from studies on rat brain synaptosomes.[1][2]

Table 1: Monoamine Transporter Uptake Inhibition (IC50 nM)
CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
4-Methylphenmetrazine (4-MPM) 19261933408
2-Methylphenmetrazine (2-MPM) 230453680
3-Methylphenmetrazine (3-MPM) 120201860
Phenmetrazine 13150>10000
Table 2: Monoamine Transporter Release (EC50 nM)
CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
4-Methylphenmetrazine (4-MPM) 2276286
2-Methylphenmetrazine (2-MPM) 110151250
3-Methylphenmetrazine (3-MPM) 4010980
Phenmetrazine 30151300

Inferred Enantioselective Profile of 4-MPM

While specific data for the enantiomers of 4-MPM are not available, the well-documented stereoselectivity of phenmetrazine and its N-methylated prodrug, phendimetrazine, provides a basis for inference. For phenmetrazine, the (+)-enantiomer is known to be significantly more potent as a dopamine and norepinephrine releaser than the (-)-enantiomer. It is therefore highly probable that the enantiomers of 4-MPM also exhibit differential activity at monoamine transporters.

Based on the structure-activity relationships of related phenylmorpholines, it can be hypothesized that one pair of enantiomers of 4-MPM is likely to be more potent at DAT and NET, contributing to its stimulant effects, while the other pair may have a different selectivity profile. Further research involving the chiral separation and pharmacological testing of the individual enantiomers of 4-MPM is necessary to confirm these hypotheses.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound (Racemic)

The synthesis of 4-MPM is typically achieved through a multi-step process.[1]

  • Bromination of 4-methylpropiophenone: A solution of bromine in dichloromethane (B109758) is slowly added to a solution of 4-methylpropiophenone in dichloromethane. The mixture is stirred, dried, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.

  • Cyclization with Ethanolamine (B43304): The resulting α-bromoketone is then reacted with ethanolamine in the presence of a suitable solvent and base to form the morpholine (B109124) ring, yielding the this compound product.

  • Purification: The crude product is purified using techniques such as column chromatography or preparative thin-layer chromatography.

In Vitro Monoamine Transporter Assay

This assay is used to determine the potency of compounds to inhibit the uptake of and induce the release of dopamine, norepinephrine, and serotonin in rat brain synaptosomes.[1]

  • Synaptosome Preparation: Synaptosomes are prepared from specific regions of the rat brain (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) by homogenization in a sucrose (B13894) buffer followed by centrifugation to isolate the nerve terminals.

  • Uptake Inhibition Assay:

    • Synaptosomes are incubated with various concentrations of the test compound.

    • A radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the incubation mixture.

    • After a defined incubation period, the uptake of the radiolabeled neurotransmitter is terminated by rapid filtration.

    • The amount of radioactivity trapped within the synaptosomes is quantified using liquid scintillation counting.

    • IC50 values are calculated from the concentration-response curves.

  • Release Assay:

    • Synaptosomes are pre-loaded with a radiolabeled monoamine.

    • The pre-loaded synaptosomes are then exposed to various concentrations of the test compound.

    • The amount of radiolabeled neurotransmitter released into the supernatant is measured by liquid scintillation counting.

    • EC50 values are determined from the concentration-response curves.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of 4-MPM and the workflow of the monoamine transporter assay.

monoamine_transporter_action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft 4MPM 4-MPM DAT Dopamine Transporter (DAT) 4MPM->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) 4MPM->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) 4MPM->SERT Inhibits Reuptake & Promotes Efflux DA DA DAT->DA Reuptake NE NE NET->NE Reuptake 5HT 5-HT SERT->5HT Reuptake DA_vesicle Dopamine Vesicle DA_vesicle->DA NE_vesicle Norepinephrine Vesicle NE_vesicle->NE 5HT_vesicle Serotonin Vesicle 5HT_vesicle->5HT

Caption: Mechanism of 4-MPM at monoamine transporters.

experimental_workflow cluster_assay Monoamine Transporter Assay Start Start Rat_Brain Rat Brain Dissection Start->Rat_Brain Homogenization Homogenization in Sucrose Buffer Rat_Brain->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Synaptosomes Isolated Synaptosomes Centrifugation->Synaptosomes Incubation Incubation with Test Compound & [³H]Monoamine Synaptosomes->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50/EC50) Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro monoamine transporter assay.

Conclusion

This compound (4-MPM) is a potent monoamine transporter ligand with a distinct profile compared to its positional isomers and the parent compound, phenmetrazine. The available data on the racemic mixture indicate a strong interaction with all three monoamine transporters, with a notable potency at SERT, suggesting potential entactogenic properties in addition to its stimulant effects.[1][2] While the specific contributions of the individual enantiomers of 4-MPM remain to be elucidated, the established stereoselectivity of related compounds strongly suggests that the enantiomers of 4-MPM will exhibit different pharmacological profiles. Future research should focus on the chiral separation and individual pharmacological characterization of the 4-MPM enantiomers to fully understand its structure-activity relationship and potential for drug development or abuse.

References

Confirming the Structure of Synthetic 4-Methylphenmetrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for synthetic 4-Methylphenmetrazine (4-MPM) and its positional isomers, 2-MPM and 3-MPM. Detailed experimental protocols and supporting data are presented to aid in the unambiguous structural confirmation of these compounds.

Comparative Analytical Data

The structural elucidation of synthetic cathinones and their analogs is critical for forensic and research applications. This section provides a comparative summary of key analytical data for 4-MPM and its common isomers, 2-MPM and 3-MPM, obtained through Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Technique Parameter 4-Methylphenmetrazine (4-MPM) 2-Methylphenmetrazine (2-MPM) 3-Methylphenmetrazine (3-MPM)
¹H NMR (DMSO-d₆, δ ppm) Phenyl H7.26–7.20 (m, 2H), 7.20–7.14 (m, 2H)7.37–7.32 (m, 1H), 7.24–7.11 (m, 3H)7.27–7.06 (m, 4H)
Morpholine (B109124) H-24.12 (d, J = 9.4 Hz, 1H)4.44 (d, J = 9.4 Hz, 1H)4.04 (d, J = 9.2 Hz, 1H)
Morpholine H-33.10–2.97 (m, 1H)3.10–2.98 (m, 1H)3.66 (td, J = 11.4, 3.4 Hz, 1H)
Phenyl CH₃2.30 (s, 3H)2.34 (s, 3H)2.31 (s, 3H)
Morpholine CH₃0.82 (d, J = 6.5 Hz, 3H)0.94–0.80 (m, 3H)0.79 (d, J = 6.5 Hz, 3H)
¹³C NMR (DMSO-d₆, δ ppm) Phenyl C-1'135.84135.55139.70
Phenyl C-4'137.42130.04 (C-3', C-4')129.64
Morpholine C-282.7279.9784.14
Morpholine C-354.6655.1255.46
Phenyl CH₃20.7319.2621.45
Morpholine CH₃15.8915.8416.98
GC-MS (EI) Molecular Ion (m/z)191191191
Major Fragments (m/z)119, 91, 71, 56119, 91, 71, 56119, 91, 71, 56
Retention TimeSeparated from 2-MPM and 3-MPMNot separated from 3-MPMNot separated from 2-MPM

Experimental Protocols

Detailed methodologies for the synthesis and key analytical techniques are provided below.

Synthesis of 4-Methylphenmetrazine (4-MPM)[1]

The synthesis of 4-MPM is achieved through a multi-step process starting from 4-methylpropiophenone.

  • Bromination: A solution of bromine (27 mmol) in dichloromethane (B109758) (26 mL) is added slowly to a solution of 4-methylpropiophenone (27 mmol) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.

  • Further steps as described in the source literature would typically involve reaction with a suitable amino alcohol and subsequent cyclization to form the morpholine ring. The final product is often converted to a salt, such as a fumarate (B1241708) or hydrochloride, for improved stability and handling. X-ray crystallography of the hydrochloride salt has confirmed the trans-isomer configuration of 4-MPM.[1]

Analytical Characterization
  • Instrumentation: Agilent 6890 N GC coupled to a 5975 Mass Selective Detector.

  • Column: HP-ULTRA 1 column (12 m x 0.2 m x 0.33 μm).

  • Carrier Gas: Helium at a constant flow of 0.8 mL/min.

  • Injector Temperature: 250 °C with a split ratio of 1:1.

  • Transfer Line Temperature: 280 °C.

  • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 100 °C, followed by a ramp of 5 °C/min to 200 °C, and a final ramp of 20 °C/min to 295 °C with a 1-minute hold.

  • Sample Preparation: 1 mg/mL solution in methanol.

Under these conditions, 4-MPM can be chromatographically separated from its 2- and 3-isomers. However, the electron ionization (EI) mass spectra of all three isomers are identical, showing a molecular ion at m/z 191 and a common fragmentation pattern.[1]

  • Instrumentation: NMR spectra are recorded on a suitable high-field spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Data Analysis: Processed using appropriate NMR software.

The ¹H and ¹³C NMR spectra provide distinct chemical shifts and coupling constants for each isomer, allowing for their unambiguous identification.

  • Instrumentation: Perkin Elmer Spectrum 100 FT-IR with a Universal ATR sampling accessory.

  • Wavelength Resolution: 2 cm⁻¹.

  • Spectral Range: 650–4000 cm⁻¹ with 16 scans per spectrum.

  • Data Analysis: Processed using Spectrum Perkin Elmer Version 6.3.4 Software.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the structural confirmation of synthetic 4-Methylphenmetrazine.

cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_data Data Interpretation start Starting Material (4-Methylpropiophenone) bromination Bromination start->bromination intermediate 2-bromo-1-(4-methylphenyl) propan-1-one bromination->intermediate cyclization Reaction with Amino Alcohol & Cyclization intermediate->cyclization product Crude 4-MPM cyclization->product purification Purification product->purification final_product Pure 4-MPM purification->final_product sample Synthetic Product final_product->sample gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir xray X-ray Crystallography sample->xray gcms_data Retention Time & Mass Spectrum gcms->gcms_data nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ftir_data Vibrational Modes ftir->ftir_data xray_data Molecular Geometry (trans-isomer) xray->xray_data comparison Comparison with Reference Data & Isomers gcms_data->comparison nmr_data->comparison ftir_data->comparison xray_data->comparison confirmation Structural Confirmation of 4-MPM comparison->confirmation cluster_pathway Analytical Pathway for Isomer Differentiation cluster_results Results cluster_conclusion Conclusion start Mixture of MPM Isomers gc_separation Gas Chromatography start->gc_separation Separation nmr_analysis NMR Spectroscopy start->nmr_analysis Direct Analysis ms_analysis Mass Spectrometry (EI) gc_separation->ms_analysis Individual Isomers gc_result 4-MPM separated 2- & 3-MPM co-elute gc_separation->gc_result ms_result Identical Mass Spectra (m/z 191) ms_analysis->ms_result nmr_result Distinct Spectra for Each Isomer nmr_analysis->nmr_result conclusion GC alone is insufficient. NMR is essential for unambiguous identification. gc_result->conclusion ms_result->conclusion nmr_result->conclusion

References

Inter-Laboratory Validation of 4-MPM Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of novel psychoactive substances is paramount in forensic toxicology, clinical research, and drug development. 4-Methylphenmetrazine (4-MPM), a substituted phenylmorpholine, has emerged as a recreational designer drug, necessitating robust and reliable analytical methods for its detection and quantification.[1] This guide provides a comparative overview of the primary analytical techniques for 4-MPM quantification, with a focus on the principles of inter-laboratory validation.

Due to a lack of publicly available, multi-center inter-laboratory validation studies specifically for 4-MPM, this guide will present a comparison of common analytical methods based on typical performance characteristics observed in single-laboratory validations and inter-laboratory studies of similar compounds. The quantitative data herein is illustrative to demonstrate the comparison of these methods within a validation framework.

Comparison of Analytical Methods for 4-MPM Quantification

The two most prevalent and effective methods for the quantification of 4-MPM in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Table 1: Illustrative Inter-Laboratory Performance of 4-MPM Quantification Methods

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.5 - 15 ng/mL< 0.05 - 5 ng/mL
Limit of Quantification (LOQ) 1.0 - 25 ng/mL0.1 - 10 ng/mL
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Sample Preparation Often requires derivatization; Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are common.Simpler sample preparation; often "dilute-and-shoot" or protein precipitation is sufficient.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods across different laboratories. Below are representative protocols for the quantification of 4-MPM using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the quantification of 4-MPM in a biological matrix such as urine or plasma, which often requires a derivatization step to improve the volatility and thermal stability of the analyte.

1. Sample Preparation (LLE with Derivatization):

  • To 1 mL of the biological sample, add an appropriate internal standard.

  • Adjust the pH of the sample to basic (e.g., pH 9-10) with a suitable buffer.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) and heat to facilitate the reaction.

  • Evaporate the excess derivatizing agent and reconstitute the final residue in a suitable solvent for injection.

2. GC-MS System Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Inlet: Splitless injection mode to maximize sensitivity.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is optimized to ensure the separation of 4-MPM from other matrix components.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized 4-MPM.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS generally offers higher sensitivity and specificity and often requires less extensive sample preparation.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological sample, add an appropriate internal standard.

  • Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS System Conditions:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • MS/MS Detector: Electrospray Ionization (ESI) in positive ion mode is generally suitable for 4-MPM. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor and product ion transitions for 4-MPM and the internal standard.

Method Validation and Inter-Laboratory Comparison Workflows

The following diagrams illustrate the general workflow for an inter-laboratory validation study and the key parameters assessed.

G cluster_0 Single-Laboratory Method Development & Validation cluster_1 Inter-Laboratory Validation Study A Method Development & Optimization B Single-Lab Validation (Accuracy, Precision, Linearity, etc.) A->B C Develop Standardized Protocol & Materials B->C Method Transfer D Distribute to Participating Laboratories C->D E Each Lab Performs Analysis D->E F Centralized Data Collection & Statistical Analysis E->F G Assess Inter-Laboratory Reproducibility F->G

Inter-laboratory validation workflow.

G Validation Analytical Method Validation Parameters Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Selectivity Selectivity (No Interference) Validation->Selectivity Linearity Linearity (R²) Validation->Linearity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Stability Stability (Freeze-Thaw, Bench-Top) Validation->Stability

Key parameters for analytical method validation.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-2-(4-methylphenyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of 3-Methyl-2-(4-methylphenyl)morpholine is essential for maintaining a secure laboratory environment and ensuring environmental protection. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, aligning with standard safety practices and regulatory considerations. Adherence to these procedures is critical for minimizing risks associated with chemical waste.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). The SDS for this compound outlines crucial safety measures to be observed during handling and in the event of accidental release.

Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors, mists, or dust.[1]

Spill Management: In the case of a spill, immediately evacuate personnel to a safe area.[1] Remove all sources of ignition.[1] The spill should be contained and cleaned up using an inert absorbent material, such as sand or diatomaceous earth.[2] The collected material must then be placed in a suitable, closed container for disposal.[1][3] Do not allow the chemical to enter drains or waterways.[1][4]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, requires a systematic approach to ensure safety and compliance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Categorize the Waste: Identify the waste as non-halogenated organic waste.

  • Segregate from Incompatible Materials: Do not mix with incompatible waste streams, such as strong oxidizing agents.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the approximate concentration and quantity.

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Fill Level: Do not overfill the container. A general rule is to fill it to no more than 80% of its capacity to allow for vapor expansion.

  • Secure Closure: Ensure the container is tightly sealed to prevent any leakage or release of vapors.[3][4][5]

Step 3: Storage Pending Disposal

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Log Keeping: Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of accumulation.

Step 4: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide Documentation: Be prepared to provide the EHS representative with the completed hazardous waste label and any other required documentation.

  • Follow Institutional Protocols: Adhere to all specific protocols and procedures established by your institution for hazardous waste disposal.

The disposal of contents and containers must be in accordance with an approved waste disposal plant.[3][5]

III. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC12H17NO[1]
Molecular Weight191.27 g/mol [1]
AppearanceData not available
Boiling PointData not available
Flash PointData not available

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe identify Identify as Non-Halogenated Organic Waste segregate Segregate from Incompatible Materials identify->segregate containerize Transfer to a Labeled, Approved Waste Container segregate->containerize fume_hood Work in a Chemical Fume Hood ppe->fume_hood fume_hood->identify store Store in a Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed of Compliantly contact_ehs->end

Caption: Disposal workflow for this compound.

This procedural guidance is intended to supplement, not replace, institutional and regulatory requirements. Always consult your organization's specific safety protocols and the most current Safety Data Sheet before handling or disposing of any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(4-methylphenyl)morpholine
Reactant of Route 2
3-Methyl-2-(4-methylphenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.